dl-Carbidopa
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860427 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-53-4, 38821-49-7, 14585-65-0 | |
| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carbidopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBIDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways of dl-Carbidopa
Introduction
Carbidopa, chemically known as (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid, is a crucial medication primarily used in combination with levodopa for the treatment of Parkinson's disease.[1] Its primary function is to inhibit the peripheral metabolism of levodopa by blocking the enzyme DOPA decarboxylase, thereby allowing a greater proportion of levodopa to cross the blood-brain barrier and exert its therapeutic effect in the central nervous system.[1] The synthesis of dl-Carbidopa, the racemic mixture, has evolved through various pathways, each with its own set of advantages and challenges. This guide provides a detailed technical overview of the core synthesis routes, complete with experimental protocols, quantitative data, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of these methodologies.
Core Synthesis Pathways
The synthesis of this compound has been approached through several distinct chemical strategies. The most prominent routes documented in scientific literature and patents include:
-
Synthesis from Methyldopa Ester via Oxaziridine Chemistry: A modern and efficient route characterized by high yields.
-
Classical Synthesis via Strecker Reaction: A foundational method starting from a substituted arylacetone.
-
Route from Methyldopa Ester with Boric Acid Protection: An earlier patent-described method involving the protection of the catechol hydroxyl groups.
-
Dimethoxy-methyl DOPA Hydrochloride Route: An older route that is now largely obsolete due to low yields.
This guide will focus on the most relevant and illustrative of these pathways, providing detailed experimental insights.
Pathway 1: Synthesis from Methyldopa Ester via Oxaziridine Chemistry
This contemporary route is favored for its efficiency and high yields. It involves the reaction of a methyldopa ester with an oxaziridine to form a methyldopa imines ester, which is then hydrolyzed to yield Carbidopa.[2][3][4]
Experimental Protocol
Step 1: Preparation of 3,3-Dimethyloxaziridine
-
Reagents: Acetone, 1N Sodium Hydroxide (NaOH) solution, Chloramine solution, Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure: To a 1N NaOH solution (100ml), 0.044 mol of chloramine is added under stirring. Subsequently, a solution of acetone (10ml) in dichloromethane (100ml) is instilled while vigorously stirring. The temperature is maintained at 20°C. After the addition is complete, stirring is continued for 30 seconds. The layers are then separated. The organic layer containing the 3,3-dimethyloxaziridine is dried over anhydrous sodium sulfate. The concentration of the oxaziridine solution is then adjusted to 0.9 mol/L by distillation.[3][4]
Step 2: Synthesis of Methyldopa Imines Ester
-
Reagents: Methyldopa methyl ester, 3,3-Dimethyloxaziridine solution in dichloromethane.
-
Procedure: The solution of 3,3-dimethyloxaziridine in dichloromethane is added to a solution of methyldopa methyl ester in dichloromethane at room temperature with stirring. The molar ratio of oxaziridine to methyldopa ester is typically between 1.2:1 and 1.3:1.[3][4] The reaction mixture is stirred for a stoichiometric number of minutes and then cooled to induce precipitation of the methyldopa imines ester, which is then collected by filtration.[4]
Step 3: Hydrolysis to this compound
-
Reagents: Methyldopa imines ester, 20% Hydrochloric acid (HCl) solution, 6N Ammonia solution.
-
Procedure: 10.3g of the methyldopa imines ester is heated to 95°C in 100ml of 20% hydrochloric acid solution for 4 hours under a nitrogen atmosphere. The aqueous acid is then removed by distillation under reduced pressure. Under nitrogen protection, 6 ml of water is added. The pH is then adjusted to 3.5 with 6N ammonia solution, leading to the precipitation of a large amount of solid. The precipitate is filtered and dried under vacuum to yield Carbidopa.[2][4]
Quantitative Data
| Step | Product | Yield | Melting Point | Purity |
| 3 | This compound | ~87% | 194°C | >98.5% |
Reaction Pathway Diagram
Caption: Synthesis of this compound via the Oxaziridine Route.
Pathway 2: Synthesis via Modified Strecker Reaction
This classical approach begins with an arylacetone and utilizes a modified Strecker reaction to introduce the key functional groups.
Experimental Protocol
Step 1: Formation of Hydrazino Nitrile Intermediate
-
Reagents: Arylacetone (e.g., 3,4-dibenzyloxy-phenylacetone), Hydrazine, Potassium Cyanide.
-
Procedure: The synthesis starts with a modified Strecker reaction using hydrazine and potassium cyanide on an appropriately substituted arylacetone (1) to yield the corresponding hydrazino nitrile intermediate (2).[1]
Step 2: Hydrolysis to Carboxamide
-
Reagents: Hydrazino nitrile intermediate, Cold Hydrochloric Acid (HCl).
-
Procedure: The hydrazino nitrile (2) is then hydrolyzed with cold HCl to produce the carboxamide intermediate (3).[1]
Step 3: Final Hydrolysis and Deprotection
-
Reagents: Carboxamide intermediate, 48% Hydrobromic Acid (HBr).
-
Procedure: A more vigorous hydrolysis of the carboxamide (3) with 48% HBr cleaves both the amide bond and any aryl ether protecting groups (if present) to yield Carbidopa (4).[1]
Quantitative Data
Reaction Pathway Diagram
Caption: Classical Synthesis of this compound via Strecker Reaction.
Pathway 3: Synthesis from Methyldopa Ester with Boric Acid Protection
This route involves the protection of the catechol hydroxyl groups of methyldopa methyl ester using boric acid before the introduction of the hydrazine moiety.
Experimental Protocol
-
Starting Material: Methyldopa methyl ester.
-
Key Steps:
-
Protection of the two hydroxyl groups of methyldopa methyl ester with boric acid.
-
Reaction with 3,3-pentamethylene oxaziridine.
-
Hydrolysis to yield Carbidopa.[2]
-
Quantitative Data
| Route | Starting Material | Overall Yield | Reference |
| Boric Acid Protection | Methyldopa methyl ester | ~40% | Patent 230865A1[2] |
Logical Flow Diagram
Caption: Logical workflow for Carbidopa synthesis with boric acid protection.
Obsolete Pathway: Dimethoxy-methyl DOPA Hydrochloride Route
An earlier described synthesis route utilized dimethoxy-methyl DOPA hydrochloride as the starting material. However, this method has been largely abandoned due to a very low overall yield of only about 20%.[2]
Green Synthesis of a Carbidopa Intermediate
Research into greener synthesis methods has also been conducted. One such method describes the preparation of the intermediate L-2-(3,4-dimethoxybenzyl)-2-ureidopropionic acid. This process involves reacting (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride with urea in an alkaline medium.[5]
Experimental Protocol for Intermediate Synthesis
-
Reagents: (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride (27.5g, 0.1 mol), Urea (9.0g, 0.15mol), Alkali (25.7g, 0.15mol), Water (110g), 25% Hydrochloric acid, 80% Ethanol.
-
Procedure: The reactants are mixed in water, heated to 100°C, and stirred for 3 hours. After cooling, the mixture is acidified with 25% HCl to a pH of 2.5, precipitating a solid. The solid is then filtered and recrystallized from 80% ethanol.[5]
Quantitative Data for Intermediate
| Product | Yield | Melting Point | Purity (HPLC) |
| L-2-(3,4-dimethoxybenzyl)-2-ureidopropionic acid | 50% | 205.0-205.4°C | 99.0% |
This intermediate can then be converted to Carbidopa through a Hoffmann reaction followed by deprotection.[5]
Conclusion
The synthesis of this compound has progressed from low-yielding classical methods to more efficient and streamlined processes. The oxaziridine route, in particular, offers a high-yield pathway that is amenable to industrial-scale production. The ongoing development of greener synthetic methods for key intermediates also highlights the continuous effort to improve the environmental and economic feasibility of Carbidopa manufacturing. This guide provides a foundational understanding of these key synthetic pathways, offering valuable insights for professionals in the field of drug development and chemical synthesis.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 3. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 4. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 5. Green synthesis of carbidopa midbody - Eureka | Patsnap [eureka.patsnap.com]
dl-Carbidopa chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of dl-Carbidopa
Introduction
This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. While the L-isomer (Carbidopa) is the pharmacologically active form, understanding the properties of the racemic mixture is crucial for researchers, scientists, and drug development professionals involved in its synthesis, formulation, and analysis. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.
Chemical Structure and Identification
This compound is a synthetic hydrazine derivative of D,L-methyldopa.[1] Its structure is characterized by a catechol group, a carboxylic acid, an alpha-methyl group, and a hydrazine moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2RS)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
| CAS Number | 302-53-4[2] |
| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--(C)NN)O)O |
Physicochemical Properties
The physicochemical properties of this compound are essential for its formulation and understanding its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₄[2] |
| Molecular Weight | 226.23 g/mol [2] |
| Melting Point | 206-208 °C (dec.) |
| Solubility | Slightly soluble in water.[1] Soluble in acidic solutions.[3] Slightly soluble in methanol and DMSO.[4] |
| pKa | 2.3[5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of oxaziridine with methyldopa ester to form methyldopa imines ester, which is then hydrolyzed to yield Carbidopa.[6][7]
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be determined using the capillary method as described in various pharmacopeias.[8][9]
-
Sample Preparation: The this compound sample is finely powdered and thoroughly dried in a vacuum desiccator.[8]
-
Capillary Loading: A small amount of the dried powder is packed into a capillary tube to a height of 2.5-3.5 mm.[8]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a controlled rate (e.g., 1°C/minute) when approaching the expected melting point.[8][10]
-
Observation: The temperature range is recorded from the point at which the substance begins to collapse to when it is completely molten.[8]
Determination of Aqueous Solubility (Shake-Flask Method)
The thermodynamic or equilibrium solubility of this compound can be determined using the shake-flask method.[4][11][12]
-
Sample Preparation: An excess amount of solid this compound is added to a specific volume of an aqueous buffer (e.g., phosphate buffer at a defined pH).[11]
-
Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[11]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][11]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds like this compound.[13]
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by using the Henderson-Hasselbalch equation.
Mechanism of Action: Peripheral DOPA Decarboxylase Inhibition
This compound's primary pharmacological importance lies in its co-administration with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[1] Levodopa is a precursor to the neurotransmitter dopamine and can cross the blood-brain barrier, whereas dopamine cannot.[14] However, much of the administered Levodopa is converted to dopamine in the peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[14] This peripheral conversion leads to undesirable side effects and reduces the amount of Levodopa that reaches the brain.
Carbidopa is an inhibitor of AADC.[1] Because Carbidopa is a polar molecule, it cannot cross the blood-brain barrier.[1] Therefore, it selectively inhibits the peripheral conversion of Levodopa to dopamine.[14] This allows a greater proportion of Levodopa to reach the brain, where it can be converted to dopamine to exert its therapeutic effects.[14]
Signaling Pathway: Mechanism of Action of Carbidopa with Levodopa
Caption: The mechanism of action of this compound in conjunction with Levodopa.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. ijirss.com [ijirss.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 7. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 8. thinksrs.com [thinksrs.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. mt.com [mt.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
exploratory studies of dl-Carbidopa's effects
An In-depth Technical Guide on the Exploratory Studies of dl-Carbidopa's Effects
Introduction
This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is primarily used in combination with levodopa (L-DOPA) for the management of Parkinson's disease.[1][2] Its core function is to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing the bioavailability of L-DOPA in the central nervous system (CNS) and mitigating peripheral side effects.[3][4] While its primary mechanism is well-established, ongoing exploratory research continues to investigate its broader pharmacological effects, pharmacokinetics with novel delivery systems, and potential applications beyond its established role. This guide provides a technical overview of these studies, focusing on experimental data, protocols, and underlying mechanisms for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Carbidopa's therapeutic efficacy in the context of Parkinson's disease treatment is derived from its selective inhibition of the DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), enzyme in the peripheral tissues.[1] Levodopa, the metabolic precursor to dopamine, can cross the blood-brain barrier (BBB), while dopamine cannot.[5] When administered alone, a significant portion of levodopa is metabolized to dopamine in the periphery, leading to a reduced amount reaching the brain and causing undesirable side effects such as nausea and cardiovascular issues.[1][4]
Carbidopa is a hydrazine derivative of α-methyldopa. Crucially, it does not cross the blood-brain barrier.[2] Therefore, it selectively inhibits peripheral AADC, preventing the premature conversion of levodopa. This action increases the plasma half-life of levodopa, allowing a greater proportion of the administered dose to reach the brain, where it can be converted to dopamine to replenish depleted stores in the substantia nigra.[2][6] This co-administration allows for a reduction in the required levodopa dosage by approximately 75%.[2]
Pharmacokinetic Profile
The co-administration of Carbidopa significantly alters the pharmacokinetics of Levodopa. Exploratory studies have investigated various formulations and routes of administration to optimize drug delivery and maintain stable plasma concentrations, which is crucial for managing motor fluctuations in advanced Parkinson's disease.[7]
Impact on Oral Levodopa
Studies consistently show that Carbidopa enhances the pharmacokinetic profile of orally administered Levodopa. A phase I study investigating the effects of high-dose carbidopa (up to 600 mg) in healthy male volunteers demonstrated a dose-dependent increase in Levodopa exposure.
Table 1: Pharmacokinetic Parameters of Levodopa with Varying Doses of Carbidopa
| Carbidopa Dose | Levodopa AUC (Area Under the Curve) Increase | Levodopa Half-life (t½) Prolongation | Reference(s) |
|---|---|---|---|
| Standard Dose | Baseline | ~50 min to 1.5 hours | [2] |
| High Dose (up to 600 mg) | ~2-fold increase | < 1.4-fold increase | [8][9] |
| Subcutaneous (3.33 mg/h) | 22.3% increase | 17.4% increase |[10] |
Data synthesized from studies in healthy volunteers and patients.
Novel Delivery Systems
To overcome the limitations of oral delivery, such as erratic absorption due to delayed gastric emptying, alternative administration routes are being explored.[7][11] Continuous subcutaneous or intestinal infusions aim to provide more stable plasma levodopa levels.
Table 2: Pharmacokinetics of Levodopa-Carbidopa Intestinal Gel (LCIG) Infusion
| Parameter | Mean Value (± SD) | Unit | Note | Reference(s) |
|---|---|---|---|---|
| Levodopa Half-life (t½) | 1.5 (± 0.19) | hours | During 16-h infusion | [12] |
| Levodopa Cavg | 2.9 (± 0.84) | μg/mL | Average plasma concentration | [12] |
| Carbidopa Cavg | 0.22 (± 0.08) | μg/mL | Average plasma concentration | [12] |
| Levodopa Fluctuation Index | 0.52 | (Cmax - Cmin) / Cavg | Low fluctuation during hours 2-16 |[12] |
Data from a study in 19 advanced Parkinson's disease patients on stable LCIG therapy.
Experimental Protocols and Models
The study of this compound's effects relies on a variety of preclinical and clinical experimental models. Toxin-induced animal models are particularly prevalent for mimicking the neurodegenerative aspects of Parkinson's disease.
Animal Models
-
6-Hydroxydopamine (6-OHDA) Model: This is a widely used neurotoxin-based model.[13] Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle of rodents (typically rats) leads to the degeneration of dopaminergic neurons, creating a reliable model of Parkinsonian motor deficits.[14][15] This model is frequently used to test the efficacy of anti-Parkinsonian drugs, including Levodopa/Carbidopa, and to study treatment-induced complications like dyskinesia.[14]
-
Pharmacokinetic/Toxicology Models: Various species, including mice, pigs, dogs, and monkeys, are used to characterize the pharmacokinetic profiles and assess the safety of new Carbidopa formulations and delivery systems before human trials.[10][16]
In Vitro Assays
-
Cellular Models: Peripheral blood lymphocytes (PBLs) and neuroblastoma cell lines have been used as in vitro models to investigate the antioxidant and potential neuroprotective properties of Carbidopa.[17] These studies often involve inducing oxidative stress (e.g., with H₂O₂) and then measuring markers of DNA damage and the expression of antioxidant enzymes.[17]
-
Drug Release and Stability Assays: For the development of new formulations, in vitro release studies are essential. These typically involve placing the drug formulation in a buffer solution that mimics physiological pH (e.g., pH 6.8) and measuring the rate and extent of drug release over time using techniques like high-performance liquid chromatography (HPLC).[18][19]
Exploratory Studies on Carbidopa's Effects
Beyond its primary role as an AADC inhibitor, research has explored other potential physiological effects of Carbidopa, both alone and in combination with Levodopa.
Cardiovascular Effects
The impact of Levodopa/Carbidopa on the cardiovascular system is complex. While Carbidopa reduces peripherally-induced cardiovascular side effects of dopamine, the therapy itself can be associated with orthostatic hypotension.[3][20]
Table 3: Summary of Cardiovascular Studies
| Study Focus | Key Findings | Conclusion | Reference(s) |
|---|---|---|---|
| Levodopa vs. Levodopa/Carbidopa | 38 patients with Parkinson's were randomized. No significant difference in ventricular arrhythmias or orthostatic hypotension was found between groups. | The addition of Carbidopa did not worsen cardiovascular parameters compared to Levodopa alone in this cohort. | [21] |
| Levodopa/Carbidopa/Entacapone (Stalevo) | A meta-analysis of 15 trials initially suggested a small increase in myocardial infarction risk. | Subsequent, larger studies did not confirm this risk, and it is now considered a chance finding. | [22][23] |
| General Levodopa Therapy | Levodopa has been associated with increased aortic stiffness, hypertension, and can promote orthostatic hypotension. | The cardiovascular effects are multifaceted and may involve mechanisms beyond peripheral dopamine conversion. |[20][24] |
Antioxidant and Neuroprotective Properties
There is emerging in vitro evidence suggesting that Carbidopa may possess intrinsic antioxidant properties, which could be beneficial in a neurodegenerative disease characterized by oxidative stress.
Table 4: In Vitro Antioxidant Effects
| Experimental Model | Treatment | Key Findings | Reference(s) |
|---|---|---|---|
| Human Lymphocytes (PBLs) | Levodopa and Carbidopa | Demonstrated direct scavenging activity and the ability to protect DNA against H₂O₂-induced damage. | [17] |
| Neuroblastoma Cells | Carbidopa | Showed interaction with intracellular antioxidant pathways, leading to the upregulation of antioxidant enzyme expression. | [17] |
| Human Lymphocytes (from PD patients) | Chronic Levodopa/Carbidopa Therapy | Patients showed elevated levels of the oxidative DNA damage marker 8-oxo-dG, but also significantly higher plasma antioxidant capacity (FRAP). |[25] |
Effects on Non-Motor Symptoms and Other Conditions
-
Gastrointestinal Function: Continuous intestinal infusion of Levodopa/Carbidopa (LCIG) has been shown to improve gastrointestinal symptoms in patients with advanced Parkinson's disease.[26]
-
Autonomic Symptoms: LCIG therapy may help reduce the overall burden of autonomic symptoms, including cardiovascular and urinary issues, in advanced PD.[26]
-
Alzheimer's Disease Biomarkers: A retrospective analysis of a large dataset suggested an association between Levodopa/Carbidopa use and lower cerebrospinal fluid (CSF) levels of amyloid-beta, p-tau, and total-tau. The study also noted a delayed progression from Mild Cognitive Impairment (MCI) to dementia in users.[27] This exploratory finding suggests a potential area for future investigation.
-
Endocrine Effects: An early in vitro study found that Carbidopa stimulated calcitonin secretion from medullary thyroid carcinoma cells, an effect that appeared to be independent of its AADC inhibition.[28]
Conclusion
This compound is a cornerstone in the symptomatic management of Parkinson's disease, with a well-defined mechanism of action centered on the peripheral inhibition of DOPA decarboxylase. Exploratory studies continue to refine its use through novel delivery systems that enhance its pharmacokinetic profile and provide more stable Levodopa levels. Furthermore, emerging research into its intrinsic antioxidant properties and effects on biomarkers of other neurodegenerative diseases, such as Alzheimer's, opens new avenues for investigation. While some of these findings are preliminary, they underscore the importance of continued research to fully elucidate the pharmacological spectrum of this critical therapeutic agent.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 4. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 5. L-DOPA - Wikipedia [en.wikipedia.org]
- 6. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Long-Term Impact of Levodopa/Carbidopa Intestinal Gel on ‘Off’-time in Patients with Advanced Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Subcutaneous Administration of Carbidopa Enhances Oral Levodopa Pharmacokinetics: A Series of Studies Conducted in Pigs, Mice, and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Profound Impact of Gastrointestinal Stasis on Levodopa Response in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopaminergic functional supersensitivity: effects of chronic L-dopa and carbidopa treatment in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The animal research behind the new drug against Parkinson’s disease – Produodopa :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. Development of an in-situ forming implant system for levodopa and carbidopa for the treatment of parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone on the cardiovascular system of patients with parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DSEN Abstract: A Network Meta-Analysis of Cardiovascular Risk Associated with Stalevo (levodopa/carbidopa/entacapone) - CIHR [cihr-irsc.gc.ca]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent advances in pharmacological therapy of Parkinson’s disease: Levodopa and carbidopa protective effects against DNA oxidative damage [scirp.org]
- 26. Effects of levodopa/carbidopa intestinal gel infusion on autonomic symptoms in advanced Parkinson’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Association between the use of levodopa/carbidopa, Alzheimer's disease biomarkers, and cognitive decline among participants in the National Alzheimer's Coordinating Center Uniform Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The effects of L-dopa on in vitro and in vivo calcitonin release from medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
dl-Carbidopa as a DOPA Decarboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Carbidopa is a potent, peripherally acting inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of L-DOPA to dopamine. In the treatment of Parkinson's disease, L-DOPA is administered to replenish depleted dopamine levels in the brain. However, when administered alone, a significant portion of L-DOPA is metabolized to dopamine in the peripheral circulation. This peripheral dopamine cannot cross the blood-brain barrier and is responsible for undesirable side effects such as nausea and cardiac arrhythmias.[1] this compound, which itself does not cross the blood-brain barrier, is co-administered with L-DOPA to prevent this peripheral conversion, thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its side effects.[2] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative data on its inhibitory effects and pharmacokinetics, detailed experimental protocols, and a peer-reviewed synthesis method.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase, AADC). DDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of aromatic L-amino acids, including the conversion of L-DOPA to dopamine. Carbidopa's inhibitory action is primarily confined to the periphery, as it is unable to cross the blood-brain barrier. This selective peripheral inhibition is crucial for its clinical efficacy in combination with L-DOPA for the treatment of Parkinson's disease.[1] By blocking the peripheral conversion of L-DOPA, carbidopa allows a greater proportion of the administered L-DOPA to reach the brain, where it can be converted to dopamine to alleviate the symptoms of Parkinson's.
The molecular mechanism of inhibition involves the formation of a stable, inactive complex between carbidopa and the DDC enzyme. The hydrazine group of carbidopa is believed to react with the pyridoxal phosphate cofactor at the active site of the enzyme, forming a stable hydrazone conjugate. This effectively inactivates the enzyme, preventing it from metabolizing L-DOPA.
Quantitative Data
DOPA Decarboxylase Inhibition
The inhibitory potency of carbidopa against DOPA decarboxylase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.
| Cell Line/System | IC50 of Carbidopa (µM) | Reference |
| NCI-H727 human lung carcinoid cells | 29 ± 2 | [3] |
| NCI-H146 small cell lung carcinoma cells | 12 ± 1 | [3] |
| NCI-H209 small cell lung carcinoma cells | 22 ± 5 | [3] |
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been characterized in several clinical studies. The following table summarizes key pharmacokinetic parameters.
| Parameter | Value | Conditions | Reference |
| Tmax (median) | 1.5 - 2.5 hours | Single oral dose | [4] |
| Half-life (t½) | ~2 hours | Single oral dose | [4] |
| Bioavailability (relative to IR) | ER formulation: 49.5% | Single oral dose | [4] |
| Cmax (mean ± SD) | Varies with dose and formulation | See reference for details | [5] |
| AUC (mean ± SD) | Varies with dose and formulation | See reference for details | [5] |
Note: Pharmacokinetic parameters can vary depending on the formulation (e.g., immediate-release vs. extended-release), dosage, and patient population.
Experimental Protocols
In Vitro DOPA Decarboxylase Inhibition Assay (Spectrophotometric Method)
This protocol describes a general method for determining the inhibitory activity of this compound against DOPA decarboxylase in vitro using a spectrophotometric assay. This method is based on the measurement of dopamine, the product of the enzymatic reaction.
Materials:
-
Recombinant human DOPA decarboxylase (DDC)
-
L-DOPA (substrate)
-
This compound (inhibitor)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.2)
-
Perchloric acid
-
Reagents for dopamine quantification (e.g., using a colorimetric method with gold nanoparticles or HPLC with electrochemical detection)[6][7]
-
Microplate reader or HPLC system
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant human DDC in sodium phosphate buffer. The final concentration in the assay will need to be optimized.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations for the IC50 determination.
-
Assay Reaction: a. In a microplate well or microcentrifuge tube, add the following in order:
- Sodium phosphate buffer
- PLP solution (to a final concentration of ~10 µM)[3]
- This compound solution at various concentrations (or vehicle for control)
- DDC enzyme solution b. Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the L-DOPA substrate solution. The final concentration of L-DOPA should be close to its Km value for DDC. d. Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding perchloric acid to precipitate the protein.
-
Dopamine Quantification: a. Centrifuge the samples to pellet the precipitated protein. b. Analyze the supernatant for dopamine content using a validated method such as a colorimetric assay or HPLC.[6][7]
-
Data Analysis: a. Calculate the percentage of inhibition for each carbidopa concentration compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the carbidopa concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. d. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (carbidopa) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetics of this compound in a rat model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound formulation to the rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of carbidopa in rat plasma. b. Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of carbidopa. c. Extract carbidopa from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction). d. Analyze the extracted samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine the pharmacokinetic parameters of carbidopa, including Cmax, Tmax, AUC, and half-life.
Synthesis of this compound
A peer-reviewed asymmetric synthesis of L-Carbidopa has been described, which can be adapted for the synthesis of the racemic this compound by using a non-chiral catalyst or resolving the final product. The key step involves a highly enantioselective α-amination of a β-ketoester.[8]
A general synthetic route involves the reaction of 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxopropanoate with an aminating agent, followed by a series of transformations including reduction, hydrolysis, and demethylation to yield carbidopa.
Visualizations
Signaling Pathway: L-DOPA to Dopamine Synthesis and Inhibition by Carbidopa
Caption: Mechanism of this compound action.
Experimental Workflow: In Vitro DDC Inhibition Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Mermaid | Diagramming and charting tool [mermaid.js.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. Simple and rapid detection of l-Dopa decarboxylase activity using gold nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Enzymatic Inhibition Kinetics of DL-Carbidopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Carbidopa is a potent pharmacological agent primarily utilized as a peripheral inhibitor of the enzyme Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC). Its principal clinical application is in combination with Levodopa (L-DOPA) for the management of Parkinson's disease. By inhibiting the peripheral conversion of L-DOPA to dopamine, Carbidopa increases the bioavailability of L-DOPA in the central nervous system, allowing for lower therapeutic doses and mitigating peripheral side effects.[1] This guide provides a detailed examination of the enzymatic inhibition kinetics of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
Mechanism of Enzymatic Inhibition
This compound functions as a powerful irreversible inhibitor of Aromatic L-amino Acid Decarboxylase (AADC).[2] The mechanism is not based on simple competitive binding but on a chemical reaction with the enzyme's essential cofactor, Pyridoxal 5'-phosphate (PLP).[3][4]
-
Target Enzyme: Aromatic L-amino Acid Decarboxylase (AADC, EC 4.1.1.28), a PLP-dependent enzyme responsible for the decarboxylation of L-aromatic amino acids, including the conversion of L-DOPA to dopamine.[5][6]
-
Type of Inhibition: Irreversible inhibition, also referred to as suicide inhibition.[2][3]
-
Biochemical Action: The hydrazine group of Carbidopa forms a stable, covalent hydrazone bond with the aldehyde group of the PLP cofactor.[3] This effectively sequesters the cofactor, rendering the AADC enzyme permanently inactive. Because Carbidopa itself resembles the substrate (L-DOPA), it is readily guided to the active site of the enzyme. This irreversible binding deactivates the enzyme molecule.[3][4]
Figure 1. Mechanism of irreversible inhibition of AADC by this compound.
Role in the L-DOPA Metabolic Pathway
In the treatment of Parkinson's disease, L-DOPA is administered as a pro-drug to replenish dopamine levels in the brain. However, AADC is present in both the peripheral tissues and the central nervous system.
-
Peripheral Metabolism: When L-DOPA is administered alone, a significant portion is rapidly converted to dopamine in the periphery by AADC. This peripheral dopamine cannot cross the blood-brain barrier and is responsible for undesirable side effects like nausea and cardiac arrhythmias.[1]
-
Central Metabolism: For a therapeutic effect, L-DOPA must cross the blood-brain barrier and then be converted to dopamine within the brain.
This compound is specifically designed to inhibit only peripheral AADC, as it does not efficiently cross the blood-brain barrier.[1] This selective inhibition ensures that a larger proportion of the administered L-DOPA reaches the brain, where it can be converted to dopamine to exert its therapeutic effect.
Figure 2. L-DOPA metabolic pathway with peripheral inhibition by this compound.
Quantitative Kinetic Data
Instead, the half-maximal inhibitory concentration (IC50) is often reported. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While useful, it is important to note that the IC50 for an irreversible inhibitor is highly dependent on the incubation time.
The following table summarizes IC50 values for Carbidopa derived from cytotoxicity assays in human cancer cell lines where cytotoxicity correlates with high AADC activity.[7]
| Cell Line | Description | AADC Activity Level | Carbidopa IC50 (µM) | Reference |
| NCI-H727 | Human Lung Carcinoid | High | 29 ± 2 | [7] |
| NCI-H146 | Small Cell Lung Carcinoma | Very High | 12 ± 1 | [7] |
| NCI-H209 | Small Cell Lung Carcinoma | High | 22 ± 5 | [7] |
Experimental Protocol: Spectrophotometric Assay for AADC Inhibition
This section outlines a generalized protocol for determining the inhibitory effect of this compound on AADC activity using a spectrophotometric method adapted from established procedures.[5] The assay monitors the formation of dopamine from the substrate L-DOPA.
1. Materials and Reagents
-
Enzyme: Purified recombinant human DOPA decarboxylase (hDDC) or a tissue homogenate known to contain AADC.
-
Substrate: L-DOPA solution.
-
Inhibitor: this compound solutions of varying concentrations.
-
Cofactor: Pyridoxal 5'-phosphate (PLP) solution.
-
Assay Buffer: e.g., 50 mM Bis-Tris-propane buffer, pH adjusted to optimal for enzyme activity (e.g., pH 7.2).[5]
-
Detection Reagent: e.g., Trinitrobenzenesulfonic acid (TNBS) for colorimetric detection of dopamine.
-
Equipment: Spectrophotometer or microplate reader, incubator, precision pipettes.
2. Experimental Workflow
Figure 3. Experimental workflow for an AADC enzymatic inhibition assay.
3. Detailed Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
In a series of microcentrifuge tubes or a microplate, pipette the assay buffer.
-
Add a constant concentration of AADC enzyme and PLP cofactor to each tube.
-
Add varying concentrations of this compound to the experimental tubes. Include a control tube with no inhibitor.
-
Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the irreversible inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a constant, saturating concentration of the L-DOPA substrate to all tubes simultaneously.
-
Incubate the reaction for a precise period (e.g., 20-60 minutes) during which the reaction rate is linear.
-
-
Termination and Detection:
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Add the detection reagent (e.g., TNBS) and allow color to develop according to the specific protocol for that reagent.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
4. Data Analysis
-
Generate a standard curve using known concentrations of dopamine to correlate absorbance with the amount of product formed.
-
Calculate the reaction velocity (rate of dopamine formation) for each Carbidopa concentration.
-
Determine the percentage of inhibition for each Carbidopa concentration relative to the control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the Carbidopa concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly effective, peripherally-acting, irreversible inhibitor of Aromatic L-amino Acid Decarboxylase. Its mechanism of action, which involves the formation of a covalent adduct with the essential PLP cofactor, ensures potent and lasting inactivation of the enzyme in peripheral tissues. This kinetic profile is fundamental to its clinical success in combination with L-DOPA for Parkinson's disease, as it maximizes the central nervous system bioavailability of L-DOPA while minimizing peripheral side effects. The quantitative characterization of its inhibitory activity, typically through IC50 determination from in vitro assays, remains a critical step for quality control and the development of novel therapeutic strategies targeting this pathway.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Parkinson’s disease death rate: carbidopa and vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral decarboxylase inhibitors paradoxically induce aromatic L-amino acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dl-Carbidopa: An In-Depth Technical Guide to its Metabolic Fate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Carbidopa is a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1] It is a cornerstone in the management of Parkinson's disease, primarily used in combination with Levodopa (L-DOPA).[1][2] By inhibiting the peripheral conversion of L-DOPA to dopamine, Carbidopa increases the bioavailability of L-DOPA in the central nervous system, allowing for a significant reduction in the required dose of L-DOPA and mitigating its peripheral side effects.[1][2] This technical guide provides a comprehensive overview of the metabolic fate of this compound in biological systems, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental protocols, and visual representations of its metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters in humans and rats.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Conditions | Reference |
| Cmax | ~1,800 ng/mL | 600 mg oral dose | [3] |
| AUC₀₋∞ | Increased with dose | 10-600 mg oral dose | [3] |
| Elimination Half-life (t½) | ~2 hours | Oral administration | [2] |
| Protein Binding | 76% | - | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions | Reference |
| Cmax | ~40 ng/mL | 2.5 mg/kg oral dose | [3] |
| Cmax | ~2,000 ng/mL | 300 mg/kg oral dose | [3] |
| Elimination Half-life (t½) | Increased from 0.766 h to 3.45 h | With increasing dose (2.5 to 300 mg/kg) | [3] |
Metabolism and Biotransformation
The metabolism of this compound is a complex process involving several enzymatic pathways. While its primary pharmacological action is the inhibition of AADC, it undergoes significant biotransformation, leading to the formation of various metabolites. The major metabolic pathway involves the loss of the hydrazine functional group.[2]
Key Metabolites of this compound:
-
3-(3,4-dihydroxyphenyl)-2-methylpropionic acid
-
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
-
3-(3-hydroxyphenyl)-2-methylpropionic acid
-
3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid
-
3-(3-hydroxyphenyl)-2-methyllactic acid
-
3,4-dihydroxyphenylacetone
The following diagram illustrates the proposed metabolic pathway of this compound.
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used analytical technique for this purpose.
Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
This protocol describes a method for the extraction of Carbidopa from human plasma for subsequent HPLC-MS/MS analysis.[4]
Materials:
-
Human plasma samples
-
Alumina-A SPE cartridges
-
Methanol
-
Milli-Q water
-
0.1% Formic acid in water
-
Internal standard (IS) working solution (e.g., Methyldopa, 5 µg/mL in 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition the Alumina-A SPE cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of Milli-Q water twice.
-
Elute the analytes with 0.6 mL of 0.1% formic acid.
-
Transfer the eluate to an autosampler vial for HPLC-MS/MS analysis.
Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation
This protocol provides an alternative method for Carbidopa extraction from plasma using protein precipitation.[5]
Materials:
-
Human plasma samples
-
Methanol containing 0.02 N HCl
-
Internal standard (IS) working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a microcentrifuge tube, add 425 µL of blank human plasma.
-
Spike with 25 µL of the Carbidopa working standard solution and 50 µL of the internal standard working solution.
-
Vortex for 1 minute.
-
Add 1.5 mL of methanol containing 0.02 N HCl to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 5°C.
-
Transfer the supernatant to a clean tube for analysis.
HPLC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of this compound using HPLC-MS/MS.
Conclusion
This technical guide has provided a detailed overview of the metabolic fate of this compound in biological systems. The provided quantitative data, experimental protocols, and visual diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the ADME properties of this compound is essential for optimizing its therapeutic use in combination with Levodopa for the treatment of Parkinson's disease and for the development of new drug delivery systems and therapeutic strategies. Further research is warranted to fully elucidate the quantitative contribution of each metabolic pathway and to explore potential inter-individual and inter-species differences in Carbidopa metabolism.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
dl-Carbidopa: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of dl-Carbidopa. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support formulation, analytical development, and stability studies.
Physicochemical Properties of this compound
This compound is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2] It is co-administered with Levodopa to prevent its peripheral conversion to dopamine, thereby increasing the bioavailability of Levodopa in the central nervous system for the treatment of Parkinson's disease.[1][3][4] Carbidopa is a white, crystalline compound.[1]
Solubility Characteristics
The solubility of this compound is a critical parameter for its formulation, particularly for liquid dosage forms. Its solubility is highly dependent on the pH of the solvent system due to its zwitterionic nature.[1][5]
Aqueous Solubility
This compound is slightly soluble in water.[1] Its aqueous solubility is significantly influenced by pH. The highest solubility is observed in acidic conditions (pH 1.5), with a sharp decrease as the pH approaches its isoelectric point (pH 3-3.5).[5][6][7]
Table 1: Aqueous Solubility of this compound at Various pH Values
| pH | Solubility (mg/mL) | Buffer System | Temperature (°C) |
| 1.5 | ~6 | 0.1 M HCl / 0.1 M Citric Acid | 30 ± 2 |
| 2.0 | Lower than pH 1.5 | 0.1 M Citric Acid | 30 ± 2 |
| 2.5 | Lower than pH 2.0 | 0.1 M Citric/Citrate Buffer | 30 ± 2 |
| 3.0-3.5 | ~1.7 | 0.1 M Citric/Citrate Buffer | 30 ± 2 |
| 4.0-6.0 | Lowest Solubility | Not Specified | Not Specified |
Data compiled from multiple sources.[6][7]
Organic Solvent Solubility
The solubility of this compound in common organic solvents has been qualitatively and quantitatively described.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Quantitative Value (mg/mL) |
| Methanol | Slightly Soluble | Not available |
| Ethanol | Practically Insoluble | Not available |
| DMSO | Soluble | 4.5 |
Data compiled from multiple sources.[5][8]
Stability Profile
This compound is susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation. Understanding its stability profile is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations.
Degradation Pathways
Forced degradation studies have shown that this compound degrades under hydrolytic (acidic and basic) and oxidative conditions.[8] It is relatively stable under thermal and photolytic stress.[9] Key degradation products include hydrazine, a potential carcinogen, and 3,4-dihydroxypropiophenone (DHPA).[4][10] Methyldopa has also been identified as a primary impurity.[9]
Factors Influencing Stability
Several factors can influence the stability of this compound in solution:
-
pH: Carbidopa is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[3]
-
Temperature: Higher temperatures accelerate degradation. Refrigeration or freezing can reduce the rate of degradation.
-
Presence of Metals: Metal ions can catalyze the degradation of Carbidopa. The use of metal chelators can enhance its stability.[10]
-
Antioxidants: The addition of antioxidants, such as ascorbic acid, can mitigate oxidative degradation.[6]
Table 3: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1N HCl) | Degradation observed. One study reported ~6.29% degradation.[8] |
| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed. |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation observed. |
| Thermal (e.g., 60°C) | Relatively stable compared to hydrolytic and oxidative stress. |
| Photolytic (ICH Q1B) | Generally stable. |
Experimental Protocols
Detailed and validated analytical methods are essential for accurately determining the solubility and stability of this compound.
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Methodology:
-
Preparation of Solvent System: Prepare the desired solvent system (e.g., buffer of a specific pH).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent system in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as RP-HPLC.
-
Calculation: The determined concentration represents the solubility of this compound in the tested solvent system.
Protocol for Forced Degradation Study (as per ICH Q1A(R2))
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N HCl) and heat (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1N NaOH) at room temperature for a specified duration.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.
-
-
Sample Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the enzyme DOPA decarboxylase (DDC).[2] When co-administered with Levodopa, Carbidopa, which does not cross the blood-brain barrier, prevents the conversion of Levodopa to dopamine in the peripheral tissues.[1] This leads to an increased concentration of Levodopa available to cross the blood-brain barrier, where it is then converted to dopamine to exert its therapeutic effect in the treatment of Parkinson's disease.[3]
Conclusion
This technical guide provides essential data and protocols concerning the solubility and stability of this compound. A thorough understanding of these characteristics is fundamental for the successful development of robust and effective pharmaceutical products containing this active pharmaceutical ingredient. The provided information serves as a valuable resource for formulation scientists, analytical chemists, and researchers in the field of drug development.
References
- 1. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbidopa; Levodopa | C19H25N3O8 | CID 441193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbidopa | Aryl Hydrocarbon Receptor | Decarboxylase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalpapers.com [chemicalpapers.com]
Foundational Pharmacology of dl-Carbidopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of dl-Carbidopa, a critical component in the management of Parkinson's disease. This document details its mechanism of action, pharmacokinetic profile, and key experimental methodologies for its study, presented in a format tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Peripheral DOPA Decarboxylase Inhibition
This compound's primary pharmacological function is the inhibition of the aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][2] This enzyme is responsible for the conversion of Levodopa (L-DOPA), the metabolic precursor to dopamine, into dopamine.[1] When Levodopa is administered alone, a significant portion is metabolized to dopamine in the peripheral tissues before it can cross the blood-brain barrier.[3] This peripheral conversion not only reduces the bioavailability of Levodopa to the central nervous system (CNS) but also leads to peripheral side effects such as nausea and vomiting.
Carbidopa itself does not readily cross the blood-brain barrier.[3] Its action is therefore primarily confined to the periphery, where it inhibits DDC, preventing the premature conversion of Levodopa to dopamine.[3] This selective peripheral inhibition allows for a greater proportion of administered Levodopa to reach the brain, where it can be converted to dopamine to replenish depleted stores in patients with Parkinson's disease.[3] The co-administration of Carbidopa with Levodopa can reduce the required dose of Levodopa by approximately 75%.[4]
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is crucial to its efficacy in combination with Levodopa. The following tables summarize key pharmacokinetic parameters from various human studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Dosage (Carbidopa/Levodopa) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Study Population | Reference |
| 10 mg/100 mg | - | - | - | - | Healthy Subjects | [4] |
| 25 mg/100 mg | - | - | - | - | Healthy Subjects | [4] |
| 25 mg/250 mg | - | - | - | - | Healthy Subjects | [4] |
| 62.5 mg/250 mg | - | - | - | - | Healthy Subjects | [4] |
| 97.5 mg/390 mg (ER) | 231 ± 72 | 3.0 (1.5-6.0) | 1850 ± 480 | 2.1 ± 0.5 | Healthy Subjects | [5] |
ER: Extended Release
Table 2: Effect of this compound on Levodopa Pharmacokinetics in Healthy Human Subjects
| Carbidopa/Levodopa Dosage | Levodopa Cmax (ng/mL) | Levodopa Tmax (hr) | Levodopa AUC (ng·hr/mL) | Levodopa T½ (hr) | Reference |
| 10 mg/100 mg | - | - | Increased | Increased | [4] |
| 25 mg/100 mg | 1000 ± 320 | 1.0 (0.5-4.0) | 3380 ± 890 | 1.6 ± 0.2 | [5] |
| 25 mg/100 mg (CR) | 680 ± 220 | 2.5 (1.0-6.0) | 3820 ± 1000 | 1.9 ± 0.4 | [5] |
| 62.5 mg/250 mg | - | - | Significantly Increased | Significantly Increased | [4] |
| 97.5 mg/390 mg (ER) | 1210 ± 380 | 3.0 (1.0-8.0) | 9510 ± 2400 | 1.9 ± 0.3 | [5] |
CR: Controlled Release, ER: Extended Release
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound pharmacology.
In Vitro DOPA Decarboxylase (DDC) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on DDC.[6]
Materials:
-
Recombinant human DOPA decarboxylase (hDDC)
-
L-DOPA (substrate)
-
This compound (inhibitor)
-
Pyridoxal 5'-phosphate (PLP)
-
Bis-Tris-propane buffer (50 mM, pH adjusted)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of hDDC. The apoenzyme can be prepared as previously described.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Bis-Tris-propane buffer, PLP (10 µM), and varying concentrations of this compound.
-
Pre-incubation: Incubate the reaction mixture with the enzyme for a defined period at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a saturating concentration of L-DOPA to the cuvette.
-
Spectrophotometric Measurement: Monitor the decarboxylase activity by measuring the change in absorbance at a specific wavelength over time. The formation of dopamine can be followed, or a coupled assay can be used.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a robust method for the simultaneous quantification of Carbidopa and Levodopa in human plasma.
Materials:
-
LC-MS/MS system
-
Human plasma with K2EDTA as anticoagulant
-
This compound and Levodopa reference standards
-
Carbidopa-d3 (internal standard)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Carbidopa, Levodopa, and Carbidopa-d3 in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare an internal standard working solution (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable column (e.g., HILIC) for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
In Vitro Neuroprotection Assay
This protocol describes an assay to evaluate the potential neuroprotective effects of this compound against oxidative stress in a neuronal cell line.[7]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., hydrogen peroxide, H₂O₂)
-
MTT reagent for cell viability assay
-
96-well plates
Procedure:
-
Cell Culture: Culture the neuronal cells under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere.
-
Dose-Response (Cytotoxicity): Treat the cells with a range of this compound concentrations for 24-48 hours to determine its inherent toxicity.
-
Neuroprotection Assay:
-
Pre-treat the cells with non-toxic concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a pre-determined concentration of the neurotoxin.
-
Include control wells (untreated cells, cells treated with neurotoxin alone, and cells treated with Carbidopa alone).
-
-
Cell Viability Assessment: After a suitable incubation period (e.g., 24 hours), assess cell viability using the MTT assay.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the concentration of this compound that provides neuroprotection.
Concluding Remarks
This compound remains a cornerstone in the symptomatic treatment of Parkinson's disease, primarily through its potent and selective peripheral inhibition of DOPA decarboxylase. A thorough understanding of its pharmacology, including its pharmacokinetic profile and its effects on Levodopa metabolism, is essential for the development of new therapeutic strategies and formulations. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its potential therapeutic applications beyond its current use. Further research into its neuroprotective properties may unveil new avenues for its clinical utility.
References
- 1. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Recent advances in pharmacological therapy of Parkinson’s disease: Levodopa and carbidopa protective effects against DNA oxidative damage [scirp.org]
- 4. The effect of an increased ratio of carbidopa to levodopa on the pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
dl-Carbidopa: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[1] Its primary clinical application is in combination with levodopa (L-DOPA) for the treatment of Parkinson's disease.[1] By inhibiting the peripheral conversion of L-DOPA to dopamine, carbidopa increases the bioavailability of L-DOPA to the central nervous system.[2] This allows for lower doses of L-DOPA, which in turn reduces its peripheral side effects.[1][2] Beyond its well-established role in Parkinson's therapy, in vitro studies have revealed that carbidopa possesses independent neuroprotective and antioxidant properties.[3][4] These findings have spurred further investigation into its mechanisms of action and potential therapeutic applications in other neurodegenerative diseases.
This document provides detailed protocols for key in vitro experiments involving this compound, summarizes quantitative data from various studies, and presents diagrams of associated signaling pathways and experimental workflows to guide researchers in their study design and execution.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various in vitro assays.
Table 1: Cytotoxicity and Neuroprotective Concentrations of this compound
| Cell Line | Assay | Carbidopa Concentration (µM) | Effect | Reference |
| SH-SY5Y, PC12 | Cytotoxicity | 0.1 - 100 | To determine inherent toxicity before neuroprotection assays. | [5] |
| PC12 | MPP⁺ Toxicity | 10, 50, 100 | Pre-treatment for 1-2 hours confers neuroprotection. | [1] |
| LNCaP | MTT Assay | 68 (IC50) | Dose-dependent inhibition of cell viability. | [6] |
| VCAP | MTT Assay | 71 (IC50) | Dose-dependent inhibition of cell viability. | [6] |
| DU145, PC3 | MTT Assay | Up to 100 | No significant effect on cell viability. | [6] |
| MCF-7, A375 | MTT Assay | 15 | Not cytotoxic after 24 hours of treatment. | [7] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | Carbidopa Concentration (µM) | Assay | Outcome | Reference |
| Oxidative Stress | Various neuronal cells | 10, 50, 100 | H₂O₂-induced stress | Protects against oxidative damage. | [1] |
| Alpha-synuclein Aggregation | Cell-free | Various | Thioflavin T (ThT) assay | Investigated for direct effects on aggregation. | [1] |
| T Cell Proliferation | CD4+ T cells | ~2.2 - 22 | Anti-CD3 induced proliferation | Dose-dependent inhibition of proliferation. | [8] |
| Cytokine Production | CD4+ T cells | Not specified | ELISA | Inhibition of IFN-γ and IL-17a production. | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity and Neuroprotection in Neuronal Cells
This protocol outlines the steps to assess the inherent toxicity of this compound and its protective effects against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y or PC12).[5]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete culture medium
-
This compound stock solution (dissolved in sterile water or DMSO)[5]
-
Neurotoxin (e.g., MPP⁺ for Parkinson's model, H₂O₂ for oxidative stress)[1][5]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[5]
-
DMSO[5]
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates at an appropriate density to ensure logarithmic growth throughout the experiment and allow them to adhere for 24 hours.[5]
-
Cytotoxicity Assay:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.[5]
-
Include untreated control wells.
-
-
Neuroprotection Assay:
-
Pre-treat cells with a range of non-toxic concentrations of this compound for 1-2 hours.[5]
-
Introduce a neurotoxin at a predetermined concentration that causes a significant, but not complete, reduction in cell viability (e.g., 50%).[5]
-
Include control wells (untreated, toxin only, Carbidopa only).
-
Co-incubate for an additional 24-48 hours.[5]
-
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability or neuroprotection on the y-axis.[5]
-
Protocol 2: In Vitro Alpha-Synuclein Aggregation Assay
This cell-free assay evaluates the direct effect of this compound on the aggregation of recombinant alpha-synuclein using Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.[1]
Materials:
-
Recombinant alpha-synuclein monomer
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom plate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
In a 96-well plate, add the alpha-synuclein solution.
-
Add different concentrations of this compound to the respective wells.
-
Add ThT to each well.
-
Include a control with alpha-synuclein and ThT but without this compound.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to generate aggregation curves.[1]
-
Compare the lag time and the maximum fluorescence intensity between the different conditions to determine the effect of this compound on alpha-synuclein aggregation.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the effect of this compound on intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1]
Materials:
-
Neuronal cell line
-
Complete culture medium
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFH-DA solution (e.g., 10 µM)
-
PBS
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding an agent like H₂O₂.
-
-
ROS Measurement:
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the control (cells treated with the oxidative stressor but not this compound).
-
Visualizations
Signaling Pathways
Caption: Mechanism of this compound Action.
Caption: Potential Role of this compound in the Nrf2 Antioxidant Pathway.[1]
Experimental Workflows
Caption: Workflow for Neuroprotection Assay.
Caption: Workflow for Intracellular ROS Measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of dl-Carbidopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of dl-Carbidopa. Carbidopa, a peripheral dopa-decarboxylase inhibitor, is a critical component in the treatment of Parkinson's disease, often co-administered with Levodopa. Accurate and reliable analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. This application note details a robust reversed-phase HPLC method, its validation according to International Council for Harmonisation (ICH) guidelines, and a method for the chiral separation of its enantiomers.
Introduction
Carbidopa is an inhibitor of aromatic amino acid decarboxylation, which is used to reduce the peripheral conversion of Levodopa to dopamine. This allows for a greater proportion of peripheral Levodopa to cross the blood-brain barrier for central nervous system effect. As Carbidopa contains a chiral center, the separation and quantification of its enantiomers can be critical. This application note presents a detailed protocol for a stability-indicating HPLC method suitable for routine quality control and stability studies of this compound in pharmaceutical formulations.
HPLC Method for this compound Analysis
A stability-indicating reversed-phase HPLC method was developed to quantify Carbidopa in the presence of its degradation products and other active pharmaceutical ingredients it is commonly formulated with, such as Levodopa and Entacapone.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Carbidopa.
| Parameter | Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or Ace C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic: 50 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 2.3) and Acetonitrile (95:5 v/v) |
| Gradient: Mobile Phase A: 0.1% Orthophosphoric acid in water. Mobile Phase B: Acetonitrile. Gradient program may be required for complex mixtures. | |
| Flow Rate | 1.0 - 1.2 mL/min[1][2] |
| Injection Volume | 10 - 30 µL[3] |
| Column Temperature | 30 - 35 °C[1][3] |
| Detection Wavelength | 280 nm[2][4] |
| Retention Time | Approximately 4.6 - 5.0 minutes[1][2] |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 6.25 - 75 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 99.55 - 100.05%[1][2] |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 1.31 µg/mL[2][5] |
| Limit of Quantification (LOQ) | 3.96 µg/mL[2][5] |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of Carbidopa.[4] |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate (±0.2 mL/min) and column temperature (±5°C). |
Stability-Indicating Assay
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Carbidopa was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The method was able to successfully separate the Carbidopa peak from all degradation products. Carbidopa was found to be susceptible to degradation under oxidative, acidic, and alkaline conditions, while it showed stability under thermal and photolytic stress.[1]
Chiral Separation of Carbidopa Enantiomers
The separation of Carbidopa enantiomers is crucial for determining the enantiomeric purity of the drug substance. A specific HPLC method for this purpose is outlined below.
Chiral HPLC Conditions
| Parameter | Conditions |
| HPLC System | Chiral HPLC system with UV detector |
| Column | Astec® CHIROBIOTIC® T2, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase | 20 mM Ammonium acetate (pH 4.0) and Methanol (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
Experimental Protocols
Protocol for this compound Analysis
5.1.1. Apparatus
-
High-Performance Liquid Chromatograph
-
UV/PDA Detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
5.1.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Sample containing this compound
5.1.3. Preparation of Mobile Phase (Isocratic)
-
Weigh and dissolve 6.8 g of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 50 mM solution.
-
Adjust the pH of the buffer to 2.3 with orthophosphoric acid.[2]
-
Mix the buffer and acetonitrile in the ratio of 95:5 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
5.1.4. Preparation of Standard Stock Solution
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
From this stock solution, prepare working standard solutions within the linearity range (e.g., 6.25, 12.5, 25, 50, 75 µg/mL) by diluting with the mobile phase.
5.1.5. Preparation of Sample Solution
-
For a tablet formulation, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Carbidopa into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 10 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.
5.1.6. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak area for Carbidopa.
-
Calculate the amount of Carbidopa in the sample using the peak area of the standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the workflow for the HPLC method development and the logical relationship of the validation parameters.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Relationship of Method Development Stages.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and stability-indicating for the determination of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. Additionally, a specific method for the chiral separation of Carbidopa enantiomers has been provided, which is essential for ensuring the stereochemical purity of the drug substance.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in … [ouci.dntb.gov.ua]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. longdom.org [longdom.org]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Controlled-Release dl-Carbidopa Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of controlled-release (CR) formulations of dl-Carbidopa, often co-formulated with Levodopa for the management of Parkinson's disease. The aim is to offer a comprehensive guide to formulation strategies, manufacturing processes, and evaluation methods.
Introduction to Controlled-Release Carbidopa Formulations
Carbidopa is an aromatic L-amino acid decarboxylase inhibitor that is co-administered with Levodopa to prevent its peripheral metabolism, thereby increasing its bioavailability in the brain.[1][2] Standard immediate-release (IR) formulations of Carbidopa/Levodopa can lead to fluctuations in plasma drug levels, resulting in motor complications in Parkinson's disease patients.[3][4][5] Controlled-release formulations are designed to provide more stable plasma concentrations, leading to a more consistent therapeutic effect and a reduction in "off" periods.[3][6]
These formulations typically utilize a polymer-based drug delivery system to release the active pharmaceutical ingredients (APIs) over a period of 4 to 6 hours.[6] The development of effective CR formulations requires careful selection of polymers and excipients, as well as precise control over the manufacturing process.
Formulation Strategies and Key Components
The most common approach for creating controlled-release Carbidopa/Levodopa tablets is the use of hydrophilic matrix systems. These systems incorporate polymers that swell or erode upon contact with gastrointestinal fluids, thereby controlling the release of the embedded drug.
Key Excipients for Controlled-Release Formulations:
| Excipient Category | Examples | Function |
| Rate-Controlling Polymers | Hydroxypropyl Methylcellulose (HPMC) K4M, K15M, K100M[7][8][9], Polyethylene Oxide (POLYOX)[8], Eudragit RL-30D, RL-100[10], Carbopol 974P[9], Hydroxyethyl Cellulose[10] | Form a gel-like barrier to control drug diffusion and/or erode over time to release the drug. |
| Fillers/Binders | Microcrystalline Cellulose (MCC)[7][8], Lactose[10] | Provide bulk to the formulation and aid in tablet compression. |
| Lubricants | Magnesium Stearate[7][8] | Reduce friction between the tablet and the die wall during ejection. |
| Glidants | Talc[7][8], Silicon Dioxide[11] | Improve the flow properties of the powder blend. |
| Disintegrants (for immediate-release components) | Croscarmellose Sodium[11] | Facilitate rapid tablet breakup for immediate-release portions of the formulation. |
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Direct Compression
This protocol describes a common method for producing controlled-release tablets using direct compression, which is an efficient and cost-effective manufacturing process.
Materials:
Equipment:
-
Sieves (#40 and #60 mesh)
-
V-blender
-
Tablet press
Procedure:
-
Sifting: Sift this compound, Levodopa, HPMC, and Microcrystalline Cellulose through a #40 mesh sieve to ensure particle size uniformity.[7]
-
Blending: Transfer the sifted powders to a V-blender and mix for 15-20 minutes to achieve a homogenous blend.[7]
-
Lubrication: Sift Magnesium Stearate and Talc through a #60 mesh sieve.[7] Add the lubricants to the powder blend in the V-blender and mix for an additional 3-5 minutes.[7]
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.[7]
Protocol 2: Preparation of Controlled-Release Granules by Wet Granulation
Wet granulation is another common technique used to improve the flow and compression characteristics of the powder blend.
Materials:
-
This compound
-
Levodopa
-
Lactose[10]
-
Hydroxyethyl Cellulose or Eudragit RL-30D[10]
-
Purified Water
-
Lubricants (e.g., Magnesium Stearate)
Equipment:
-
Mixer/Granulator
-
Fluid bed dryer
-
Sieve
-
Blender
-
Tablet press
Procedure:
-
Dry Mixing: Mix this compound, Levodopa, and Lactose in a mixer.[10]
-
Granulation: Add a solution of Hydroxyethyl Cellulose or an aqueous dispersion of Eudragit RL-30D in purified water to the powder mix to form wet granules.[10]
-
Drying: Dry the wet granules in a fluid bed dryer at approximately 50°C until the loss on drying is less than 2%.[10]
-
Sizing: Sieve the dried granules to obtain a uniform particle size.
-
Lubrication: Add lubricants to the sized granules and blend.[10]
-
Compression: Compress the lubricated granules into tablets.[10]
In-Vitro Dissolution Testing Protocol
Dissolution testing is a critical quality control measure to assess the drug release profile of the controlled-release formulation.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[7]
-
Dissolution Medium: 900 mL of 0.1 M HCl (simulated gastric fluid) or a phosphate buffer (e.g., pH 4.5 or 6.8 to simulate intestinal fluid).[7]
-
Temperature: 37 ± 0.5 °C.[7]
-
Paddle Speed: 50 or 75 rpm.[7]
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours).[7]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[7]
-
Filter the samples (e.g., through a 0.45 µm filter).[7]
-
Analyze the samples for drug content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.[7]
Data Presentation
Table 1: Example Formulation Compositions for Controlled-Release Tablets
| Formulation Code | This compound (mg) | Levodopa (mg) | HPMC K4M (%) | HPMC K15M (%) | MCC (%) |
| F1[8] | 25 | 100 | 20 | - | q.s. to 300mg |
| F2[8] | 25 | 100 | 10 | - | q.s. to 300mg |
| F3[8] | 25 | 100 | 7.5 | - | q.s. to 300mg |
| F4[8] | 25 | 100 | - | 20 | q.s. to 300mg |
| F5[8] | 25 | 100 | - | 10 | q.s. to 300mg |
| F6[8] | 25 | 100 | - | 7.5 | q.s. to 300mg |
q.s. = quantity sufficient
Table 2: In-Vitro Drug Release Data (% Levodopa Released) for Different HPMC K4M Formulations
| Time (hours) | Formulation F1 (20% HPMC K4M)[8] | Formulation F2 (10% HPMC K4M)[8] | Formulation F3 (7.5% HPMC K4M)[8] |
| 1 | ~20 | ~30 | ~40 |
| 2 | ~30 | ~45 | ~60 |
| 4 | ~45 | ~70 | ~100 |
| 6 | ~60 | ~90 | - |
| 8 | ~70 | ~100 | - |
Table 3: Pharmacokinetic Parameters of Different Carbidopa/Levodopa Formulations
| Formulation | Time to Peak (Tmax) (hours) | Bioavailability (relative to IR) | Duration of Action (hours) |
| Immediate-Release (IR)[6] | 0.5 - 1 | 100% | 1.5 - 2 (half-life) |
| Controlled-Release (CR)[6] | 1.5 - 2 | 70% - 75% | 4 - 6 |
| Extended-Release (ER) Capsules[6] | Initial peak at 1 | 70% | up to 5 |
Conclusion
The development of controlled-release this compound formulations offers a significant therapeutic advantage by providing more consistent plasma drug concentrations. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and evaluate novel controlled-release systems for the treatment of Parkinson's disease. Careful selection of polymers and manufacturing processes is crucial to achieving the desired drug release profile and therapeutic outcomes.
References
- 1. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Controlled-release carbidopa/levodopa (CR) in parkinsonian patients with response fluctuations on standard levodopa treatment: clinical and pharmacokinetic observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KR20030056474A - Manufacturing Method & Formulation of Controlled-release Carbidopa/Levodopa Tablets - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Throughput Analysis of dl-Carbidopa in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dl-Carbidopa in human plasma. Carbidopa, a peripheral DOPA decarboxylase inhibitor, is co-administered with Levodopa for the treatment of Parkinson's disease to increase the central bioavailability of dopamine.[1] This protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput, and utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar Carbidopa molecule.[2] The method is highly selective and sensitive, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
The accurate quantification of Carbidopa in plasma is crucial for understanding its pharmacokinetic profile and for optimizing therapeutic regimens in patients with Parkinson's disease. Due to its polar nature and potential instability, developing a reliable analytical method can be challenging.[3] This LC-MS/MS method addresses these challenges by providing a rapid, simple, and validated protocol for the determination of Carbidopa in human plasma. The use of a stable isotope-labeled internal standard, Carbidopa-d3, ensures accuracy and precision.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Carbidopa-d3 (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Sodium metabisulfite (as an antioxidant stabilizer)[3][4][5]
Preparation of Solutions
-
Carbidopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbidopa reference standard in methanol to prepare a 1 mg/mL stock solution.[1]
-
Carbidopa-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Carbidopa-d3 in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the Carbidopa stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carbidopa-d3 stock solution with acetonitrile/water (1:1, v/v) to a final concentration of 100 ng/mL.[1]
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capabilities.[1][5][6]
-
Sample Thawing: Thaw plasma samples at room temperature.[1]
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1]
-
Addition of Internal Standard: Add 20 µL of the 100 ng/mL Carbidopa-d3 internal standard working solution to each tube and vortex briefly.[1]
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.[1]
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
An alternative to protein precipitation is Solid-Phase Extraction (SPE) using Alumina-A cartridges, which can provide a cleaner extract.[4]
LC-MS/MS Analysis
The analysis is performed using a HILIC column for enhanced retention of the polar Carbidopa molecule.
-
LC System: A standard HPLC or UHPLC system.
-
Column: Atlantis HILIC (150 x 2.1 mm, 3 µm) or equivalent.[2]
-
Mobile Phase: Isocratic elution with acetonitrile/water (79:21, v/v) containing 0.05% formic acid and 3 mmol/L ammonium formate.[2]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for Carbidopa analysis in plasma.
| Parameter | Method 1[4] | Method 2[7] | Method 3[2] | Method 4[8] |
| Internal Standard | Methyldopa | Not Specified | Levodopa-d3 | Levodopa-d3 |
| Linearity Range (ng/mL) | 2 - 500 | 2.47 - 2474.50 | 65 - 800 | 15 - 6000 |
| LLOQ (ng/mL) | 2 | 2.47 | 65 | 15 |
| Intra-batch Precision (%) | 4.1 - 6.4 | 1.6 - 17.2 | ≤ 13.99 | Meets criteria |
| Inter-batch Precision (%) | 4.1 - 6.4 | 1.6 - 17.2 | ≤ 13.99 | Meets criteria |
| Intra-batch Accuracy (%) | 94.5 - 102.2 | 84.7 - 120 | ± 13.44 | Meets criteria |
| Inter-batch Accuracy (%) | 94.5 - 102.2 | 84.7 - 120 | ± 13.44 | Meets criteria |
| Recovery (%) | Not Reported | 50.19 | Not Reported | 93 ± 3.2 |
Discussion
The presented method offers a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation step is advantageous for analyzing a large number of samples, which is often required in clinical and research settings. The use of a HILIC column is particularly beneficial for retaining and separating the polar Carbidopa molecule, leading to good chromatographic peak shape and resolution.
The selection of an appropriate internal standard is critical for achieving accurate and precise results. While methyldopa has been used, a stable isotope-labeled internal standard like Carbidopa-d3 is generally preferred as it more closely mimics the analyte's behavior during sample preparation and ionization.[1][4]
The quantitative data from various studies demonstrate that LC-MS/MS methods for Carbidopa can achieve low nanogram per milliliter limits of quantification, which is sufficient for most pharmacokinetic and therapeutic drug monitoring applications.[7][2][4]
Conclusion
The detailed protocol in this application note provides a validated and efficient LC-MS/MS method for the determination of this compound in human plasma. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise quantification of Carbidopa for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Simultaneous Quantification of dl-Carbidopa and Levodopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa, the metabolic precursor of dopamine, is the primary treatment for Parkinson's disease. To enhance its efficacy and reduce peripheral side effects, it is commonly co-administered with a peripheral DOPA decarboxylase inhibitor, such as carbidopa. This combination prevents the premature metabolism of levodopa in the bloodstream, thereby increasing its bioavailability in the central nervous system.[1] The therapeutic effectiveness and pharmacokinetic variability of this drug combination necessitate robust and sensitive analytical methods for their simultaneous quantification in biological matrices and pharmaceutical formulations. This document provides detailed protocols for various analytical techniques for the simultaneous determination of carbidopa and levodopa.
Analytical Methods Overview
Several analytical methods have been developed and validated for the simultaneous quantification of levodopa and carbidopa. The most common techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them ideal for bioanalytical applications in complex matrices like plasma.[2][3] HPLC-UV methods are robust and widely available, suitable for pharmaceutical quality control.[4][5] HPTLC offers a high-throughput and cost-effective alternative.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters of various validated analytical methods for the simultaneous determination of levodopa and carbidopa.
Table 1: LC-MS/MS Method Parameters[2][6][7][8]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range (Levodopa) | 15 - 10,000 µg/L | 5 - 5000 ng/mL | 50 - 10,000 ng/mL | 75 - 800 ng/mL |
| Linearity Range (Carbidopa) | 15 - 6000 µg/L | 3 - 3000 ng/mL | 25 - 5,000 ng/mL | 65 - 800 ng/mL |
| LLOQ (Levodopa) | 15 µg/L | 5 ng/mL | 50 ng/mL | 75 ng/mL |
| LLOQ (Carbidopa) | 15 µg/L | 3 ng/mL | 25 ng/mL | 65 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 9.0% | 1.6 - 17.2% | ≤ 13.99% |
| Inter-day Precision (%RSD) | < 15% | < 8.5% | 1.6 - 17.2% | ≤ 13.99% |
| Intra-day Accuracy (%) | Within ±15% | 85 - 115% | 84.7 - 120% | Within ±13.44% |
| Inter-day Accuracy (%) | Within ±15% | 85 - 115% | 84.7 - 120% | Within ±13.44% |
| Recovery | Not specified | 66.8 - 127.0% | Not specified | Not specified |
| Internal Standard | L-DOPA-D3 | Methyldopa | Levodopa-d3, Carbidopa-d3 | Deuterated Levodopa |
Table 2: HPLC-UV Method Parameters[4][5][9][10]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Pharmaceutical Formulation | Pharmaceuticals and Human Plasma | Bulk and Tablet Form | Pharmaceuticals and Human Plasma |
| Linearity Range (Levodopa) | 25 - 125 µg/mL | 0.025 - 1.2 µg/mL | 25 - 250 µg/mL | 0.025 - 1.2 µg/mL |
| Linearity Range (Carbidopa) | 6.25 - 31.25 µg/mL | 0.05 - 1.0 µg/mL | 2.5 - 25.0 µg/mL | 0.05 - 1.0 µg/mL |
| LOD (Levodopa) | 0.70 µg/mL | 0.01 µg/mL | Not specified | 0.01 µg/mL |
| LOD (Carbidopa) | 1.31 µg/mL | 6.16 x 10⁻³ µg/mL | Not specified | 6.16 x 10⁻³ µg/mL |
| LOQ (Levodopa) | 2.13 µg/mL | 0.03 µg/mL | Not specified | 0.03 µg/mL |
| LOQ (Carbidopa) | 3.96 µg/mL | 0.02 µg/mL | Not specified | 0.02 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | Close to 1.0 | > 0.998 |
| Precision (%RSD) | Good intra-day and inter-day | Not specified | < 2% | Not specified |
| Recovery (%) | 99.75 | Not specified | Not specified | Not specified |
Table 3: HPTLC Method Parameters[11][12]
| Parameter | Method 1 | Method 2 |
| Matrix | Spiked Human Plasma | Combined Tablet Dosage Form |
| Linearity Range (Levodopa) | 200 - 8000 ng/mL | 300 - 1500 ng/spot |
| Linearity Range (Carbidopa) | 30 - 1300 ng/mL | 200 - 1000 ng/spot |
| LLOQ (Levodopa) | 200 ng/mL | Not specified |
| LLOQ (Carbidopa) | 30 ng/mL | Not specified |
| Correlation Coefficient | Not specified | Good linear relationship |
| Mobile Phase | Acetone, dichloromethane, n-butanol, glacial acetic acid and water (3:2.5:2:2:1.75, by volume) | Acetonitrile-n-butanol-water-triethylamine (0.5:9.5:1:0.001, v/v/v/v), pH 3.6 |
| Detection Wavelength | Not specified | 282 nm |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol describes a sensitive and selective method for the simultaneous quantification of levodopa and carbidopa in human plasma, suitable for pharmacokinetic studies.[2][6]
1. Materials and Reagents
-
Levodopa and Carbidopa reference standards
-
Deuterated internal standards (e.g., Levodopa-d3)[6]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or perchloric acid[2]
-
Human plasma with anticoagulant (e.g., K2EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of levodopa, carbidopa, and the internal standard in an appropriate solvent (e.g., 10 mM HCl or methanol).[1][6]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.[1]
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration (e.g., 200 µg/L of L-DOPA-D3).[6]
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add the internal standard working solution to each tube.
-
Add 300 µL of cold acetonitrile (or a 10% trichloroacetic acid solution) to precipitate proteins.[6]
-
Vortex the tubes for 10 seconds.[6]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: ACE C18 (50 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.2% formic acid in water and acetonitrile (e.g., 90:10 v/v).[2]
-
Flow Rate: 0.3 - 1.0 mL/min
-
Column Temperature: 22 - 30°C[6]
-
Injection Volume: 5 - 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
MRM Transitions:
Protocol 2: HPLC-UV Method for Quantification in Pharmaceutical Formulations
This protocol provides a reliable method for the simultaneous quantification of levodopa and carbidopa in tablet dosage forms.[4][5]
1. Materials and Reagents
-
Levodopa and Carbidopa reference standards
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or triethylamine for pH adjustment
2. Preparation of Solutions
-
Mobile Phase: 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.3 with orthophosphoric acid).[4]
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of levodopa and 25 mg of carbidopa in 100 mL of ultrapure water.[4]
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards.
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. HPLC-UV Conditions
-
LC System: HPLC system with UV detector
-
Column: Ace 5 C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: 50 mM KH2PO4 (pH 2.3).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 280 nm.[4]
-
Run Time: Approximately 10 minutes.[4]
Protocol 3: HPTLC Method for Quantification in Spiked Human Plasma
This protocol outlines a high-throughput method for the simultaneous estimation of levodopa and carbidopa in spiked human plasma.[7]
1. Materials and Reagents
-
Levodopa and Carbidopa reference standards
-
HPTLC plates (e.g., precoated with silica gel 60 RP-18 F254)[8]
-
Methanol, acetone, dichloromethane, n-butanol, glacial acetic acid, water
-
Citric acid
-
Human plasma
2. Preparation of Solutions
-
Plate Pre-treatment: Dip HPTLC plates in 0.5% citric acid solution and allow to air dry overnight.[7]
-
Mobile Phase: A mixture of acetone, dichloromethane, n-butanol, glacial acetic acid, and water (3:2.5:2:2:1.75, by volume).[7]
-
Standard and Sample Preparation:
3. HPTLC Conditions
-
Stationary Phase: HPTLC plates pre-treated with citric acid.[7]
-
Sample Application: Apply samples as bands.
-
Development: Ascending chromatography in a saturated chamber with the mobile phase.[7]
-
Densitometric Scanning: Scan the plates at an appropriate wavelength (e.g., 282 nm).[8]
Conclusion
The choice of analytical method for the simultaneous quantification of levodopa and carbidopa depends on the specific application, required sensitivity, and available instrumentation. LC-MS/MS is the preferred method for bioanalytical studies in complex matrices due to its high sensitivity and selectivity. HPLC-UV is a robust and reliable technique for quality control in pharmaceutical manufacturing. HPTLC provides a high-throughput and cost-effective option for certain applications. The protocols provided herein offer detailed guidance for researchers and scientists in drug development to accurately and precisely quantify these two important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Experimental Design Using dl-Carbidopa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental use of dl-Carbidopa, a peripheral DOPA decarboxylase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the context of neurological disorders such as Parkinson's disease.
Introduction
This compound is a crucial pharmacological tool frequently used in conjunction with Levodopa (L-DOPA) for the treatment of Parkinson's disease and in preclinical research.[1][2][3][4] Its primary mechanism of action is the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC) in peripheral tissues.[1][2] This inhibition prevents the premature conversion of L-DOPA to dopamine outside the central nervous system (CNS).[1][2][5] Since dopamine itself cannot effectively cross the blood-brain barrier, this peripheral inhibition by Carbidopa allows for a greater proportion of administered L-DOPA to reach the brain, where it is converted to dopamine to elicit its therapeutic effects.[1][2][5] The co-administration of Carbidopa with L-DOPA not only enhances the central bioavailability of L-DOPA but also reduces the peripheral side effects associated with high levels of circulating dopamine, such as nausea and vomiting.[1][5]
Mechanism of Action: L-DOPA and this compound
The following diagram illustrates the metabolic pathway of L-DOPA and the inhibitory action of this compound.
Caption: L-DOPA metabolism with and without this compound.
Quantitative Data from in vivo Studies
The following tables summarize quantitative data from various preclinical and clinical studies involving the administration of this compound, primarily in combination with L-DOPA.
Table 1: Pharmacokinetic Parameters of L-DOPA with and without this compound in Rats
| Parameter | L-DOPA alone | L-DOPA + this compound | Fold Change | Reference |
| Half-life (t½) | 0.766 h | 3.45 h | 4.5-fold increase | [6] |
| AUC (i.v. L-DOPA) | - | - | +27% to +82% increase | [7] |
| Plasma L-DOPA Levels | Lower | Increased | - | [8] |
AUC: Area Under the Curve; i.v.: intravenous.
Table 2: Recommended Dosages of this compound and L-DOPA in Animal Models
| Animal Model | This compound Dose | L-DOPA Dose | Route of Administration | Reference |
| Rats | 2.5 mg/kg | 10 mg/kg | Intraperitoneal (IP) | [8] |
| Rats | 5 mg/kg | 20 mg/kg | Oral | [8] |
| Rabbits | 0.5 - 2.5 mg/kg | 2 - 10 mg/kg | Intramuscular (IM) | [9][10] |
Table 3: Pharmacokinetic Parameters of Levodopa and Carbidopa from Continuous Subcutaneous Infusion
| Analyte | Parameter | Value | Units | Reference |
| Levodopa | Lower Limit of Quantitation (LLOQ) | 50 | ng/mL | [11][12] |
| Upper Limit of Quantitation (ULOQ) | 5000 | ng/mL | [11][12] | |
| Carbidopa | Lower Limit of Quantitation (LLOQ) | 10 | ng/mL | [11][12] |
| Upper Limit of Quantitation (ULOQ) | 1000 | ng/mL | [11][12] |
Experimental Protocols
Protocol 1: Evaluation of the Effect of this compound on L-DOPA Pharmacokinetics in Rats
This protocol describes a typical experiment to assess how this compound affects the bioavailability of L-DOPA in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
L-DOPA
-
Vehicle (e.g., saline, 10:1 saline-DMSO mixture)[8]
-
Administration equipment (e.g., gavage needles for oral administration, syringes for injections)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Analytical equipment for measuring L-DOPA plasma concentrations (e.g., HPLC-MS/MS)[13]
Experimental Workflow Diagram:
Caption: Workflow for a pharmacokinetic study.
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight prior to drug administration.[9]
-
Grouping: Randomly assign rats to different treatment groups (e.g., Vehicle control, L-DOPA alone, L-DOPA + this compound).
-
Drug Preparation:
-
Dissolve L-DOPA in saline.[8]
-
Dissolve this compound in a suitable vehicle. For intraperitoneal injection, it can be dissolved in DMSO and then mixed with the L-DOPA solution in saline (e.g., a final 10:1 saline-DMSO mixture).[8] For oral administration, a suspension in a gel matrix can be used.[8]
-
Prepare fresh solutions daily and protect from light.[8]
-
-
Drug Administration: Administer the prepared solutions to the respective groups. For co-administration, L-DOPA and this compound are typically given simultaneously.[4]
-
Blood Sampling: Collect blood samples (approximately 180 µL) from the lateral tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes containing a small amount of 0.1 N perchloric acid to prevent L-DOPA degradation.[8]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of L-DOPA using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
Protocol 2: Induction of a Parkinson's Disease Model in Rats using 6-OHDA
The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[14]
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Pre-treatment: Administer desipramine (e.g., 25 mg/kg, IP) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., medial forebrain bundle or substantia nigra).
-
-
6-OHDA Injection: Slowly infuse 6-OHDA into the target brain region using a Hamilton syringe. The concentration and volume of 6-OHDA will depend on the desired extent of the lesion.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: Allow several weeks for the lesion to develop fully. The extent of the dopaminergic lesion can be confirmed using methods such as apomorphine-induced rotation testing or immunohistochemical staining for tyrosine hydroxylase (TH) in brain sections.
Following the confirmation of the lesion, these animals can be used to test the efficacy of this compound and L-DOPA in reversing motor deficits.
Concluding Remarks
The in vivo application of this compound is a cornerstone of preclinical research in Parkinson's disease and other conditions requiring the enhancement of central L-DOPA bioavailability. The protocols and data presented here provide a foundation for designing and executing robust and reproducible experiments. Researchers should carefully consider the specific animal model, route of administration, and dosage to best suit their experimental objectives. Adherence to detailed and validated protocols is essential for obtaining reliable and meaningful results.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 4. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 6. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 7. The effects of carbidopa dose and time and route of administration on systemic L-dopa levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 12. Frontiers | The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dl-Carbidopa Dosage Determination in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of dl-Carbidopa for various animal studies. This document includes summaries of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound in Preclinical Research
This compound is a peripheral DOPA decarboxylase (DDC) inhibitor that does not cross the blood-brain barrier. In clinical practice and preclinical research, it is most commonly co-administered with Levodopa (L-Dopa) for the treatment of Parkinson's disease. By inhibiting the peripheral conversion of L-Dopa to dopamine, Carbidopa increases the bioavailability of L-Dopa in the central nervous system (CNS) and reduces its peripheral side effects. Recent studies have also suggested that Carbidopa may have immunomodulatory effects, inhibiting T cell activation.
The determination of an appropriate Carbidopa dosage is critical for the success of animal studies. The dosage will depend on the animal species, the route of administration, the specific research question, and the co-administered dose of L-Dopa.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in various animal species.
Table 1: Reported Dosages of this compound in Animal Studies
| Animal Species | Route of Administration | Carbidopa Dosage Range (mg/kg) | Levodopa:Carbidopa Ratio | Notes | Reference(s) |
| Rat | Oral, IV, IA, Duodenal, IP | 2.5 - 300 | 4:1 | High doses (300 mg/kg) can lead to saturation of DDC inhibition. | [1][2] |
| Rabbit | Oral, IV, IM | 0.5 - 20 | 4:1 | [3][4][5][6] | |
| Dog | Oral, IV | 10 - 100 | - | Pretreatment with 100 mg/day has been used. | [7][8] |
| Minipig | Subcutaneous Infusion | 45 - 84 (total mg) | 4.3:1 to 8:1 | Studied as a novel continuous infusion formulation. | [9] |
| Mouse | Oral (in water) | Not specified | - | Used in studies of experimental autoimmune encephalitis. | [10] |
| Chicken | Topical (eye drops), IP | Not specified | 4:1 | Investigated for effects on myopia. | [11] |
Table 2: Pharmacokinetic Parameters of Levodopa in the Presence of Carbidopa in Rats
| Carbidopa Dose (mg/kg) | Levodopa Half-life (t1/2) | Levodopa Area Under the Curve (AUC) | Notes | Reference(s) |
| 2.5 | - | - | Comparable to human-approved doses. | [1] |
| 300 | 3.45 h (4.5-fold increase) | - | Saturation of DDC inhibition observed. | [1] |
Experimental Protocols
General Preparation of this compound for Administration
Materials:
-
This compound powder
-
Vehicle (e.g., saline, 1.8% methylcellulose, 0.1% w/v ascorbic acid in PBS)
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl)
-
Sterile filters (if for parenteral administration)
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
In a suitable container, add the vehicle.
-
Slowly add the this compound powder to the vehicle while vortexing or stirring to ensure proper dissolution or suspension. For some applications, dissolving in a solution containing ascorbic acid can prevent oxidation.[11]
-
If necessary, adjust the pH of the solution. For example, a pH of 5.5 has been used for topical and intraperitoneal administration in chickens.[11]
-
For parenteral routes of administration (IV, IP, SC), sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared formulation as appropriate. Fresh preparation is often recommended.
Administration of this compound in Rats (Oral Gavage)
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (flexible or rigid, appropriate size for the rat's weight)
-
Syringes
-
Animal scale
Protocol:
-
Weigh each rat to determine the precise volume of the Carbidopa formulation to be administered.
-
Fill a syringe with the calculated volume of the formulation.
-
Securely hold the rat to prevent movement and injury.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress or regurgitation immediately after administration and at regular intervals as required by the study protocol.
Assessment of DOPA Decarboxylase (DDC) Inhibition
Principle:
The efficacy of Carbidopa is determined by its ability to inhibit DDC, which can be assessed by measuring the plasma concentrations of L-Dopa and its metabolites. Inhibition of DDC will lead to increased plasma levels of L-Dopa and decreased levels of its peripherally formed metabolites.
Protocol:
-
Blood Sampling: Collect blood samples from the animals at predetermined time points after the administration of L-Dopa and Carbidopa. The timing should be designed to capture the peak and elimination phases of the drugs.
-
Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation of blood collected in tubes containing an anticoagulant).
-
Bioanalysis: Analyze the plasma samples for the concentrations of L-Dopa and its metabolites (e.g., 3-O-methyldopa) using a validated analytical method such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC and half-life for L-Dopa. A significant increase in these parameters in the presence of Carbidopa indicates effective DDC inhibition.
Visualizations
Signaling Pathway: Carbidopa's Mechanism of Action
Caption: Mechanism of action of this compound in enhancing L-Dopa bioavailability for the CNS.
Experimental Workflow: Dosage Determination Study
Caption: A generalized workflow for a this compound dosage determination study in an animal model.
Safety and Toxicity Considerations
Preclinical toxicity studies of Carbidopa, alone and in combination with Levodopa, have been conducted in various species, including rats, dogs, and rabbits.[7] While generally well-tolerated at therapeutic doses, high doses may lead to adverse effects. A 90-day study in minipigs using a continuous subcutaneous infusion of a novel Levodopa/Carbidopa formulation showed no systemic adverse effects.[9] However, localized infusion site reactions were observed. It is crucial to conduct appropriate toxicity and tolerability studies for new formulations or routes of administration. The Safety Data Sheet for Carbidopa/Levodopa formulations indicates potential for harm to an unborn child and damage to the central nervous system through prolonged or repeated exposure.[12] Researchers should adhere to all institutional and national guidelines for animal welfare and safety when conducting studies with this compound.
References
- 1. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 2. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of the bioavailability and other pharmacokinetic parameters of levodopa (with carbidopa) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Preclinical toxicological studies of carbidopa and combinations of carbidopa and levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of carbidopa on the pharmacokinetics and metabolism of intravenously administered levodopa in blood plasma and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ninety-day Local Tolerability and Toxicity Study of ND0612, a Novel Formulation of Levodopa/Carbidopa, Administered by Subcutaneous Continuous Infusion in Minipigs [pubmed.ncbi.nlm.nih.gov]
- 10. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity | PLOS One [journals.plos.org]
- 11. Coadministration With Carbidopa Enhances the Antimyopic Effects of Levodopa in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organon.com [organon.com]
Application Notes and Protocols: dl-Carbidopa in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Carbidopa is a crucial pharmaceutical agent in the management of Parkinson's disease (PD). It is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2] In Parkinson's disease research, this compound is primarily utilized in combination with Levodopa (L-DOPA), the metabolic precursor to dopamine. This combination therapy is the gold standard for symptomatic treatment of PD.[3] this compound's primary role is to prevent the premature conversion of L-DOPA to dopamine in the peripheral tissues, thereby increasing the bioavailability of L-DOPA in the central nervous system (CNS) where it is needed to replenish depleted dopamine levels in the brains of individuals with Parkinson's.[1][2] This not only enhances the therapeutic efficacy of L-DOPA but also mitigates its peripheral side effects, such as nausea and vomiting.[2]
These application notes provide detailed protocols for key experiments involving this compound in the context of Parkinson's disease research, along with quantitative data to illustrate its effects.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][4] This enzyme is responsible for the conversion of L-DOPA to dopamine.[1] Since this compound does not penetrate the blood-brain barrier, it selectively inhibits AADC in the peripheral tissues.[2] This peripheral inhibition is critical because dopamine itself cannot cross the blood-brain barrier.[2] By preventing the peripheral metabolism of L-DOPA, this compound ensures that a larger proportion of the administered L-DOPA reaches the brain, where it can be converted to dopamine by central AADC to alleviate the motor symptoms of Parkinson's disease.[1][2]
Recent research also suggests that Carbidopa may have effects beyond AADC inhibition, including the ability to inhibit T-cell activation, suggesting a potential role in modulating the inflammatory responses associated with Parkinson's disease.[5]
Quantitative Data
The co-administration of this compound with L-DOPA significantly alters the pharmacokinetic profile of L-DOPA, leading to increased plasma concentrations and a longer half-life.
| Parameter | L-DOPA Alone | L-DOPA + Carbidopa | Reference |
| Preclinical Data (Rats) | |||
| L-DOPA (200 mg/kg p.o.) Plasma Concentration | Elevated | Potentiated | [6] |
| Dopamine Plasma Concentration | Elevated | Diminished | [6] |
| Clinical Data (Parkinson's Patients) | |||
| Peak Plasma L-DOPA Concentration (ng/ml) | 1,893 ± 476 | 2,733 ± 607 | [7] |
| Area Under the Curve (AUC) for L-DOPA | - | Increased by 24.6 ± 10.0% | [7] |
| Time to Peak Plasma Concentration (h) | 1.2 ± 0.3 | 0.7 ± 0.2 | [7] |
| L-DOPA Half-life (in the presence of Carbidopa) | - | ~1.5 hours |
Experimental Protocols
In Vivo Assessment of this compound Efficacy in a Rat Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease model in rats and the subsequent evaluation of this compound and L-DOPA treatment.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
L-DOPA
-
Saline (vehicle)
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Rotarod apparatus
-
Cylinder for behavioral testing
-
HPLC system with electrochemical detector
-
Reagents for immunohistochemistry (see Protocol 3)
Procedure:
-
Induction of Parkinson's Disease Model:
-
Anesthetize rats according to approved institutional animal care protocols.
-
Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
-
-
Treatment Groups:
-
Divide the lesioned rats into the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: L-DOPA (e.g., 50 mg/kg, p.o.)
-
Group 3: this compound (e.g., 12.5 mg/kg, p.o.) + L-DOPA (e.g., 50 mg/kg, p.o.)
-
-
-
Drug Administration:
-
Administer the respective treatments orally (p.o.) daily for a predetermined period (e.g., 21 days).
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance by measuring the time the rats can stay on a rotating rod.
-
Cylinder Test: Evaluate forelimb akinesia by observing the preferential use of the non-impaired forelimb for wall contacts during exploration in a cylinder.
-
-
Biochemical Analysis:
-
At the end of the treatment period, collect blood and brain tissue samples.
-
Analyze plasma and brain homogenates for L-DOPA, dopamine, and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection (see Protocol 2).
-
-
Histological Analysis:
-
Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) to assess the extent of dopaminergic neuron loss in the substantia nigra (see Protocol 3).
-
HPLC Analysis of L-DOPA and Metabolites in Plasma
This protocol outlines a method for the quantitative analysis of L-DOPA, dopamine, and its metabolites in plasma samples.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Perchloric acid
-
Mobile phase (e.g., phosphate buffer with methanol)
-
Standards for L-DOPA, dopamine, DOPAC, and HVA
Procedure:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Deproteinize the plasma by adding perchloric acid, vortexing, and centrifuging to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the analytes on a C18 column using an isocratic mobile phase.
-
Detect the compounds using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the concentrations of L-DOPA, dopamine, DOPAC, and HVA in the plasma samples by comparing their peak areas to the standard curve.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) in Rat Brain Sections
This protocol details the staining of dopaminergic neurons in the substantia nigra.
Materials:
-
Rat brain sections (fixed and sliced)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody
-
Secondary antibody: Biotinylated anti-species IgG
-
Avidin-Biotin Complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
Procedure:
-
Antigen Retrieval:
-
Incubate the brain sections in a citrate buffer at high temperature to unmask the antigenic sites.
-
-
Blocking:
-
Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody.
-
-
Signal Amplification:
-
Wash the sections and incubate with the ABC reagent.
-
-
Visualization:
-
Wash the sections and develop the color by incubating with the DAB substrate.
-
-
Microscopy:
-
Mount the stained sections on slides and visualize the TH-positive (dopaminergic) neurons in the substantia nigra using a light microscope.
-
Quantify the number of TH-positive cells to assess the extent of neurodegeneration and the neuroprotective effects of the treatment.
-
In Vitro T-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on T-cell activation and proliferation.
Materials:
-
Isolated T-cells (from mouse spleen or human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
T-cell mitogen (e.g., anti-CD3 antibody, phytohemagglutinin - PHA)
-
This compound
-
[³H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well cell culture plates
-
Scintillation counter or flow cytometer
Procedure:
-
T-cell Isolation:
-
Isolate T-cells from mouse spleens or human PBMCs using standard cell separation techniques (e.g., magnetic-activated cell sorting - MACS).
-
-
Cell Culture:
-
Plate the isolated T-cells in 96-well plates at a density of 1 x 10⁵ cells/well in complete culture medium.
-
-
Treatment and Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Stimulate the T-cells with a mitogen (e.g., plate-bound anti-CD3 antibody). Include unstimulated and stimulated control wells without Carbidopa.
-
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: After 48-72 hours of incubation, pulse the cells with [³H]-thymidine for the final 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: Alternatively, label the T-cells with CFSE before stimulation. After 72-96 hours, analyze the dilution of the CFSE signal by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
-
Conclusion
This compound is an indispensable tool in both the clinical management and preclinical research of Parkinson's disease. The protocols and data presented here provide a framework for investigating the multifaceted roles of this compound, from its well-established function in enhancing L-DOPA therapy to its emerging immunomodulatory properties. These methodologies can be adapted and expanded to further elucidate the mechanisms of Parkinson's disease and to develop novel therapeutic strategies.
References
- 1. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of levodopa, carbidopa and their metabolites in human plasma and urine samples using LC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-DOPA/carbidopa administration on the levels of L-DOPA, other amino acids and related compounds in the plasma, brain and heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 5. Measuring L-dopa in plasma and urine to monitor therapy of elderly patients with Parkinson disease treated with L-dopa and a dopa decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 7. researchgate.net [researchgate.net]
Establishing Optimal dl-Carbidopa Dosage in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Carbidopa, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, is conventionally used in combination with Levodopa (L-DOPA) for the treatment of Parkinson's disease. Its primary role is to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing the bioavailability of L-DOPA to the central nervous system and mitigating its side effects.[1][2] Emerging research, however, indicates that this compound may possess direct neuroprotective properties independent of its function in L-DOPA metabolism, primarily through its antioxidant and anti-inflammatory activities.[3][4] These characteristics have sparked interest in its potential as a standalone therapeutic agent for neurodegenerative diseases.
These application notes provide detailed methodologies for establishing the optimal dosage of this compound in both in vitro and in vivo neuroprotection assays. The protocols are designed to guide researchers in determining a concentration that maximizes neuroprotective effects while minimizing potential cytotoxicity.
Mechanism of Action of this compound
This compound's established mechanism of action is the inhibition of the DOPA decarboxylase (DDC) enzyme in the periphery.[1] Since this compound does not readily cross the blood-brain barrier, it selectively prevents the conversion of L-DOPA to dopamine outside of the central nervous system.[1] Beyond this, its neuroprotective effects are hypothesized to stem from its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.[3][5]
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize quantitative data from various studies to aid in the initial selection of this compound concentrations for neuroprotection assays.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxin | This compound Concentration | Outcome Measure | Result | Reference |
| Human Peripheral Blood Lymphocytes | Hydrogen Peroxide (H₂O₂) | 10 µM | DNA Damage (Comet Assay) | Significant reduction in DNA damage | [3] |
| Human Peripheral Blood Lymphocytes | Hydrogen Peroxide (H₂O₂) | 50 µM | DNA Damage (Comet Assay) | Further significant reduction in DNA damage | [3] |
| Human Peripheral Blood Lymphocytes | Hydrogen Peroxide (H₂O₂) | 100 µM | DNA Damage (Comet Assay) | Maximal protection against DNA damage observed | [3] |
| SH-SY5Y Human Neuroblastoma | Hydrogen Peroxide (H₂O₂) | 10-100 µM | Cell Viability (MTT Assay) | Proposed range for neuroprotection studies | [1] |
| PC12 Rat Pheochromocytoma | Oxidative Stress | 0.1-100 µM | Cytotoxicity/Neuroprotection | Suggested range for dose-response experiments | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Condition | This compound Dosage | Route of Administration | Co-administered Agent | Outcome Measure | Result | Reference |
| Rat | 6-Hydroxydopamine (6-OHDA)-induced lesion | 5 mg/kg | Intraperitoneal (i.p.) | Levodopa (20 mg/kg) | Behavioral tests (e.g., apomorphine-induced rotations) | Attenuation of rotational behavior | [6] |
| Rat | 6-Hydroxydopamine (6-OHDA)-induced lesion | Not specified | Not specified | Levodopa | Reduction in dopamine depletion and neuronal loss | Neuroprotective effects observed | [1][7] |
| Mouse | MPTP-induced neurotoxicity | Not specified | Not specified | Levodopa | Behavioral and neurochemical assessments | Mitigation of motor deficits and protection of dopaminergic neurons | [1][7] |
Experimental Protocols
In Vitro Protocol: Determining Optimal this compound Concentration for Neuroprotection
This protocol outlines the steps to determine the optimal concentration of this compound for neuroprotection in a neuronal cell culture model.
1. Cell Culture and Seeding:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y or PC12) under standard conditions.
-
Seed cells into 96-well plates at a density that allows for optimal growth and viability during the experimental period.
2. Preparation of this compound and Neurotoxin Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a stock solution of the chosen neurotoxin (e.g., hydrogen peroxide, 6-OHDA, or MPP+) at a concentration known to induce significant, but not complete, cell death (e.g., leading to approximately 50% cell viability).
3. Dose-Response Experiment:
-
This compound Cytotoxicity Assay:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours to determine any inherent toxicity of the compound.[1]
-
-
Neuroprotection Assay:
-
Pre-treat cells with a range of non-toxic this compound concentrations for 1-2 hours.
-
Following pre-treatment, introduce the neurotoxin to the cell culture medium.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
-
4. Assessment of Cell Viability and Neuroprotection:
-
After a suitable incubation period (e.g., 24 hours), assess cell viability using standard assays:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[1]
-
-
Additional assays can be performed to assess specific neuroprotective mechanisms:
-
ROS Assay: Use fluorescent probes like DCFDA to measure intracellular reactive oxygen species levels.
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays to quantify apoptosis.
-
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot a dose-response curve with the this compound concentration on the x-axis and the percentage of neuroprotection (increase in cell viability compared to toxin-only treated cells) on the y-axis.
-
The optimal this compound concentration is the lowest concentration that provides maximal neuroprotection without causing significant cytotoxicity.
In Vivo Protocol: Evaluating the Neuroprotective Efficacy of this compound
This protocol provides a general framework for assessing the neuroprotective effects of this compound in an animal model of neurodegeneration.
1. Animal Model Selection:
-
Choose an appropriate animal model that recapitulates aspects of the neurodegenerative disease of interest. Common models for Parkinson's disease include:
2. This compound Administration:
-
Based on literature and preliminary studies, determine a range of this compound dosages to be tested.
-
Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage). Administration can occur before, during, and/or after the induction of the neurotoxic lesion.
3. Behavioral Assessment:
-
Conduct a battery of behavioral tests to assess motor function and other relevant phenotypes.
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Apomorphine- or Amphetamine-induced Rotational Behavior (for unilateral 6-OHDA models): Measures the asymmetry in motor function.[6]
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Cylinder Test: Assesses forelimb use asymmetry.
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Rotarod Test: Evaluates motor coordination and balance.
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Open Field Test: Measures general locomotor activity and exploratory behavior.
-
4. Neurochemical and Histological Analysis:
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At the end of the study, euthanize the animals and collect brain tissue.
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Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., Tyrosine Hydroxylase - TH) to quantify neuronal survival.
-
Neurotransmitter Analysis: Use techniques like HPLC to measure levels of dopamine and its metabolites in relevant brain regions (e.g., striatum).
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Markers of Oxidative Stress and Inflammation: Analyze tissue for markers such as lipid peroxidation, glutathione levels, and cytokine expression.
5. Data Analysis:
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Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups (vehicle, neurotoxin only, and neurotoxin + this compound at various doses).
-
Determine the optimal dosage of this compound that provides significant neuroprotection as evidenced by improved behavioral performance, preservation of dopaminergic neurons, and reduction in markers of neurodegeneration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Experimental workflow for in vivo neuroprotection studies.
Conclusion
This compound shows promise as a neuroprotective agent beyond its established role as an AADC inhibitor. Its antioxidant and potential anti-inflammatory properties make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The protocols and data presented in these application notes provide a comprehensive framework for researchers to systematically determine the optimal dosage of this compound in various neuroprotection assays, thereby facilitating the exploration of its therapeutic potential. Further research is warranted to fully elucidate the specific signaling pathways involved in its direct neuroprotective effects.
References
- 1. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Microglial Activation States as a Therapeutic Avenue in Parkinson’s Disease [frontiersin.org]
- 3. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 4. Frontiers | Pharmacological Targeting of Microglial Activation: New Therapeutic Approach [frontiersin.org]
- 5. Oxidative stress induces cell death partially by decreasing both mRNA and protein levels of nicotinamide phosphoribosyltransferase in differentiated PC12 cells [PeerJ] [peerj.com]
- 6. [PDF] Behavioural analysis of 6-hydroxydopamine rodent models of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 7. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting dl-Carbidopa synthesis yield issues
Technical Support Center: dl-Carbidopa Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common yield-related issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the most common areas for product loss?
Low overall yield in this compound synthesis is a frequent issue that can often be traced back to specific steps in the process. The most critical stages impacting yield are the formation of the methyldopa imine ester intermediate and the subsequent hydrolysis and product isolation. Key factors include suboptimal reaction conditions, reagent quality, and inefficient purification. For instance, some older synthesis routes have inherently low yields, with one method reporting a yield of only 20%.[1][2] More modern methods can achieve yields of around 70%.[1]
Q2: I suspect the issue is in the reaction between the methyldopa ester and oxaziridine. What are the critical parameters for this step?
This step is crucial for achieving a high yield. The reaction of the methyldopa ester's imido group with oxaziridine to form the imine ester must be carefully controlled.[1][2] Important parameters include:
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Reagent Stoichiometry: An excess of the oxaziridine reagent is recommended. A molar ratio of 1.2 to 1.3 parts oxaziridine to 1 part methyldopa ester is preferable.[2][3]
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Reaction Temperature: The temperature should be maintained between 10-45 °C, with an optimal range of 25-35 °C.[2][3] Higher temperatures can lead to an increase in side reactions and impurities.[2]
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Solvent Choice: Dichloromethane or dichloroethane are the preferred solvents. They offer good solubility for the reactants and allow the reaction to proceed at the optimal lower temperatures.[2] Using a higher boiling point solvent like toluene may require temperatures of 80-85 °C, which can promote the formation of unwanted byproducts.[3]
Q3: How can I minimize the formation of impurities during the synthesis?
Impurity formation is a primary cause of reduced yield and can complicate purification. Key impurities can include 3-O-methylcarbidopa and others related to side reactions.[4]
-
Control Reaction Temperature: As mentioned, maintaining the temperature of the oxaziridine reaction below 40 °C is critical for reducing side reactions.[2]
-
Protecting Groups: In some synthesis routes, protecting the two hydroxyl groups on the methyldopa ester with boric acid is employed before subsequent reactions to prevent unwanted side reactions, though this adds steps to the process.[1][2]
-
Atmosphere Control: Conducting reactions under an inert atmosphere, such as nitrogen, can prevent oxidation of sensitive functional groups, especially during the hydrolysis step at elevated temperatures.[1][2]
Q4: What is the optimal procedure for the final hydrolysis and product precipitation?
The hydrolysis of the methyldopa imine ester and the subsequent isolation of this compound are the final critical steps that determine the purity and final yield of your product.
-
Hydrolysis Conditions: A common and effective method involves heating the imine ester intermediate in a 20% hydrochloric acid solution to 95 °C for approximately 4 hours under a nitrogen atmosphere.[1][2][3]
-
Precipitation and Isolation: After hydrolysis and removal of the aqueous acid by distillation, the product is precipitated from a minimal amount of water by carefully adjusting the pH. The target pH for maximum precipitation is approximately 3.5, which can be achieved using a 6N ammonia solution.[1][2][3]
-
Filtration and Drying: The precipitated solid should be collected by filtration and dried under a vacuum to obtain the final product.[2] An example reports a yield of about 87% for this hydrolysis and isolation step alone.[1][2]
Data Presentation: Synthesis Route Comparison
The choice of synthesis route has the most significant impact on potential yield. The table below summarizes the reported yields for different historical and modern synthetic pathways to this compound.
| Route No. | Starting Material | Key Reagents/Steps | Reported Overall Yield | Reference |
| 1 | Dimethoxy-methyl DOPA hydrochlorate | Not detailed | ~20% | [1][2] |
| 2 | Methyldopa methyl ester | Boric acid protection, 3,3-penta methylene oxygen acridines, Hydrolysis | ~40% | [1][2] |
| 3 | Methyldopa methyl ester | Direct reaction with 3,3-penta methylene oxygen acridines, Hydrolysis | ~70% | [1] |
| 4 | Methyldopa ester (methyl or ethyl) | Oxaziridine reaction, Hydrolysis | ~70-87% (step-wise) | [1][2][3] |
Experimental Protocols
Key Experiment: High-Yield Synthesis of this compound via Oxaziridine Intermediate
This protocol is based on a modern, high-yield route described in patent literature.[1][2][3]
Part 1: Preparation of 3,3-Dimethyl Oxaziridine Solution
-
Prepare a 1N NaOH solution.
-
In a reaction vessel under vigorous stirring, add 0.044 mol of chloramine to 100 mL of the 1N NaOH solution.
-
To this mixture, instill a solution of 10 mL of acetone in 100 mL of dichloromethane. Maintain the temperature at 20 °C during addition.
-
After the addition is complete, continue stirring for 30 seconds, then cease stirring and separate the organic layer.
-
Dry the organic (dichloromethane) layer over anhydrous sodium sulfate.
-
Concentrate the solution using a fractional column to achieve a final 3,3-dimethyl oxygen aziridine concentration of approximately 0.5–3 mol/L.
Part 2: Synthesis of Methyldopa Imine Ester
-
In a separate reaction vessel, dissolve methyldopa methyl ester in dichloromethane.
-
At room temperature (25-35 °C), add the prepared oxaziridine solution to the methyldopa methyl ester solution. The molar ratio of oxaziridine to methyldopa ester should be between 1.2:1 and 1.3:1.
-
Allow the reaction to proceed for the required time (typically several minutes to an hour) with stirring.
-
Upon completion, cool the mixture and collect the resulting methyldopa imine ester by filtration.
Part 3: Hydrolysis and Isolation of this compound
-
Under a nitrogen atmosphere, suspend the methyldopa imine ester (e.g., 10.3 g) in 100 mL of a 20% hydrochloric acid solution.
-
Heat the mixture to 95 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, remove the aqueous acid by distillation under reduced pressure until the residue is dry.
-
Under nitrogen protection, add a small amount of water (e.g., 6 mL) to dissolve the residue.
-
Carefully adjust the pH of the solution to 3.5 using a 6N ammonia solution. A large amount of solid product will precipitate.
-
Collect the solid by filtration.
-
Dry the collected solid under a vacuum to yield the final this compound product.
Visualizations
Logical and Workflow Diagrams
Caption: Troubleshooting flowchart for low this compound yield.
Caption: High-level workflow for this compound synthesis.
Caption: Impact of temperature on the primary reaction pathway.
References
- 1. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 2. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 3. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: dl-Carbidopa Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of dl-Carbidopa in solution. Adherence to these guidelines can help ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, exposure to oxygen and light, and the presence of metal ions.[1] It is an unstable compound, particularly at neutral to alkaline pH, and its degradation can be accelerated by these environmental factors.[1]
Q2: What is the optimal pH for dissolving and maintaining the stability of this compound?
A2: The highest solubility and stability of this compound are achieved in acidic conditions, specifically at a pH below 3.0.[2][3] The solubility is significantly higher in this acidic range, reaching approximately 6 mg/mL at a pH of 1.5.[2][4] Conversely, its lowest solubility is observed between pH 3 and 3.5.[2][4]
Q3: How does temperature impact the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound.[2] To enhance stability, it is recommended to store solutions at refrigerated (2-8 °C) or frozen temperatures.[2][3] Storing solutions at lower temperatures significantly slows the rate of chemical degradation.[3]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound include oxidation and hydrolysis.[3][5] The catechol moiety of Carbidopa is particularly susceptible to oxidation, a process that can be intensified by factors such as pH, light, and the presence of oxidizing agents.[3] Under stress conditions, it can degrade into substances like 3,4-dihydroxyphenylacetone (DHPA) and hydrazine.[1]
Q5: Can antioxidants be used to improve the stability of this compound solutions?
A5: Yes, antioxidants such as ascorbic acid can be added to the solution to prevent the oxidative degradation of this compound.[2][6]
Troubleshooting Guide
Issue: My this compound is not dissolving properly in my aqueous buffer.
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Possible Cause: The pH of your buffer is likely in the neutral or near-neutral range (pH 3-8), where Carbidopa has low solubility.[2]
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Solution: Acidify your solvent to a pH below 3.0 using an appropriate acid, such as hydrochloric acid or citric acid.[2] The highest solubility is achieved at a pH of 1.5.[2][4] It is recommended to attempt dissolution in a cold, acidified solvent first.[2]
Issue: My this compound solution is changing color or showing signs of precipitation over time.
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Possible Cause 1: Degradation. Carbidopa is unstable in aqueous solutions, and a color change can indicate oxidative degradation.[1][2]
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Solution 1: Prepare solutions fresh whenever possible.[2] To improve stability for storage, add an antioxidant like ascorbic acid, store the solution at 2-8 °C, and protect it from light using an amber vial.[2]
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Possible Cause 2: pH Shift. The pH of your solution may have shifted to a range where Carbidopa is less soluble, causing it to precipitate.[2]
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Solution 2: Re-measure the pH of your solution. If it has increased, carefully add a small amount of a suitable acid (e.g., HCl, citric acid) to lower the pH back into the optimal range (below 3.0).[2]
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Possible Cause 3: Temperature Change. If you gently warmed the solution to aid dissolution and then cooled it, Carbidopa may be precipitating out at the lower temperature.[2]
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Solution 3: While heating is generally not recommended due to accelerated degradation, if you must warm the solution, ensure it remains in the acidic pH range upon cooling.[2]
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of Temperature on this compound Stability in Solution
| Storage Condition | Stability Duration | Reference |
| Room Temperature (22°C) | Stable for 10-24 days | [7][8] |
| Refrigerated (5°C) | Stable for at least 35 days | [7][8] |
| Room Temperature (25°C) | Less than 10% degradation after 7 days | [9][10] |
| Refrigerated (4°C) | Less than 5% degradation after 30 days | [9][10] |
Table 2: Effect of pH on this compound Solubility and Stability
| pH | Solubility of Carbidopa | Stability | Reference |
| 1.5 | ~6 mg/mL | High stability | [4] |
| < 3.0 | High | Increased stability | [3] |
| 3.0 - 3.5 | ~1.7 mg/mL | Less stable than at lower pH | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps to prepare a this compound stock solution with enhanced stability for in vitro experiments.[1]
Materials:
-
This compound monohydrate
-
High-purity deionized water (Milli-Q® or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Disodium EDTA
-
Nitrogen gas
-
0.22 µm sterile syringe filters
-
Amber glass vials or polypropylene tubes
Procedure:
-
Solvent Deoxygenation: Sparge high-purity water with nitrogen gas for at least 30 minutes to remove dissolved oxygen.[1]
-
Acidification of Solvent: To the deoxygenated water, add 0.1 M HCl to achieve a final pH between 2.5 and 3.0.[1]
-
Addition of Chelating Agent: Dissolve disodium EDTA in the acidified, deoxygenated water to a final concentration of 0.1 mM.[1]
-
Dissolution of Carbidopa: Accurately weigh the required amount of Carbidopa monohydrate. For a 10 mM stock solution, dissolve 2.44 mg of Carbidopa monohydrate per mL of the prepared solvent. Gently vortex or sonicate until fully dissolved.[1]
-
Sterile Filtration and Storage: Filter the solution through a 0.22 µm sterile syringe filter into an amber glass vial. Store the solution at refrigerated (2-8°C) or frozen temperatures.[1][3]
Protocol 2: Stability Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and its degradation products.[5][11]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS, 250 x 4.6 mm, 5µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or phosphate buffer at pH 3.8) and an organic solvent like acetonitrile or methanol.[5][11]
-
Flow Rate: Typically 1.0 - 1.2 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: Photodiode array (PDA) detector at 282 nm.[5]
-
Injection Volume: 20 µL.[7]
Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Add 1N HCl to the Carbidopa solution and reflux for 3 hours at 70°C. Neutralize with 1N NaOH before analysis.[5]
-
Base Hydrolysis: Add 1N NaOH to the Carbidopa solution and reflux for 3 hours at 70°C. Neutralize with 1N HCl before analysis.[5]
-
Oxidative Degradation: Add 30% hydrogen peroxide to the Carbidopa solution and reflux for 3 hours at room temperature.[5]
Visualizations
Caption: Factors influencing this compound stability in solution.
Caption: Workflow for preparing a stabilized this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Levodopa/Carbidopa Rectal Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Levodopa/Carbidopa Rectal Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 10. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 11. ijpsr.com [ijpsr.com]
addressing dl-Carbidopa side effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dl-Carbidopa in experimental models. The information is designed to help identify and address specific side effects and challenges that may arise during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in experimental models?
A1: this compound is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. When co-administered with Levodopa (L-DOPA), it prevents the conversion of L-DOPA to dopamine in the peripheral tissues (outside the central nervous system). Since Carbidopa does not cross the blood-brain barrier, it ensures that more L-DOPA is available to enter the brain, where it can be converted to dopamine to exert its therapeutic effects.[1] This action allows for lower doses of L-DOPA to be used, minimizing peripheral side effects like nausea and vomiting.[1][2]
Q2: What is the most significant side effect of this compound monotherapy in animal models?
A2: The most well-documented side effect of this compound, independent of Levodopa, is Vitamin B6 (pyridoxine) deficiency .[3][4][5] Carbidopa irreversibly binds to and deactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[4][6][7] PLP is a critical cofactor for over 100 enzymatic reactions, and its depletion can lead to a range of systemic issues.[4][6]
Q3: What are the downstream consequences of Carbidopa-induced Vitamin B6 deficiency observed in experimental settings?
A3: The depletion of Vitamin B6 can lead to several observable adverse effects in animal models, including:
-
Seizures: Vitamin B6 is essential for the synthesis of the neurotransmitter GABA. A deficiency can lead to reduced GABA levels, potentially causing seizures.[6][7]
-
Anemia: PLP is a coenzyme for δ-aminolevulinic acid synthase, which is necessary for heme synthesis. A deficiency can result in microcytic, hypochromic, and sideroblastic anemia.[3]
-
Polyneuropathy: Some polyneuropathies observed in patients on Levodopa/Carbidopa therapy have been attributed to Vitamin B6 deficiency.[3]
Q4: Can this compound affect peripheral neurotransmitter levels?
A4: Yes. By inhibiting AADC, which is involved in the synthesis of various neurotransmitters, Carbidopa can decrease peripheral levels of serotonin, dopamine, norepinephrine, and epinephrine.[8] This is a direct consequence of its mechanism of action.
Q5: Are there any metabolic side effects associated with this compound administration in animal models?
A5: Studies in rats have shown that the combination of Levodopa and Carbidopa can lead to impaired glucose metabolism. Specifically, it has been observed to:
-
Reduce glycogen concentration and glycogen synthase activity in skeletal muscle.
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Inhibit insulin-stimulated glucose transport.
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Decrease oral glucose tolerance after several weeks of treatment.[1][9] These effects appear to be mediated through a beta-adrenergic pathway, as they are blocked by the beta-blocker propranolol.[1][9]
Q6: Does the "dl-" racemic mixture of Carbidopa have different effects than a specific isomer?
A6: The available preclinical literature predominantly refers to "Carbidopa" without specifying the isomeric form. It is common practice in many initial preclinical studies to use the racemic (dl-) mixture. While there may be differences in the activity and side effect profiles of the d- and l-isomers, this is not well-documented in the provided search results. For the purpose of this guide, "this compound" is treated as the standard compound used in the cited experimental models.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues encountered during experiments with this compound.
Issue 1: Seizure Activity or Neurological Hyperactivity
-
Question: My animals (rats/mice) are exhibiting spontaneous seizures, myoclonus, or increased irritability after several days/weeks of this compound administration. What is the likely cause and how can I manage it?
-
Answer:
-
Probable Cause: This is a classic sign of severe Vitamin B6 deficiency.[6][7] Carbidopa irreversibly binds to the active form of Vitamin B6 (PLP), leading to its depletion. PLP is a necessary cofactor for the enzyme that synthesizes the inhibitory neurotransmitter GABA. Reduced GABA levels can lead to neuronal hyperexcitability and seizures.
-
Troubleshooting Steps:
-
Confirm Deficiency: If possible, measure plasma PLP levels to confirm a deficient state.
-
Immediate Mitigation: Administer a supplemental dose of Vitamin B6 (pyridoxine HCl or pyridoxal-5'-phosphate). While a specific animal model protocol for supplementation alongside Carbidopa is not well-defined in the literature, clinical practice suggests that supplementation can reverse the deficiency.[3] Start with a low dose and monitor for reversal of symptoms. Note that high doses of pyridoxine alone (without Carbidopa) can increase peripheral L-DOPA metabolism, potentially reducing its efficacy if used in combination.[5]
-
Prophylactic Supplementation: For long-term studies, consider prophylactic Vitamin B6 supplementation in the diet or drinking water. The exact dose will need to be optimized for your specific model and Carbidopa dosage.
-
Monitor: Continuously monitor the animals for cessation of seizure activity and other neurological signs.
-
-
Issue 2: Signs of Anemia (Pallor, Lethargy)
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Question: Animals in my long-term this compound study appear pale (visible on ears and paws) and are more lethargic than the control group. What could be the issue?
-
Answer:
-
Probable Cause: These are signs of anemia, which can be another consequence of Vitamin B6 deficiency induced by Carbidopa.[3] Vitamin B6 is essential for heme synthesis, a core component of hemoglobin. Its deficiency can lead to sideroblastic anemia.
-
Troubleshooting Steps:
-
Confirm Anemia: Perform a complete blood count (CBC) on a small blood sample to check for hemoglobin levels, hematocrit, and red blood cell indices (e.g., MCV, MCH). Vitamin B6 deficiency anemia is typically microcytic and hypochromic.[3]
-
Mitigation:
-
Vitamin B6 Supplementation: As with seizures, the primary treatment is to restore Vitamin B6 levels. Oral supplementation with pyridoxal phosphate is effective.[3]
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Dietary Support: Ensure the animal diet is fortified with all necessary nutrients for hematopoiesis, including iron and folate, to rule out other causes of anemia.
-
-
Monitoring: Monitor CBCs at regular intervals (e.g., every 2-4 weeks) throughout the study to track the response to supplementation and prevent the recurrence of anemia.
-
-
Issue 3: High Variability in Behavioral or Metabolic Readouts
-
Question: I am seeing high variability in my experimental results (e.g., motor activity, glucose tolerance tests) in the this compound treated group. How can I reduce this?
-
Answer:
-
Probable Causes & Troubleshooting:
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Dietary Interference: If co-administering with L-DOPA, high-protein diets can interfere with L-DOPA absorption.[10] Ensure all animals are on a standardized diet and consider the timing of feeding relative to drug administration.
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Animal-Specific Factors: Different rodent strains can have varied metabolic responses.[6] Use a consistent strain and randomize animals into treatment groups to minimize the impact of individual metabolic differences.
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Drug Formulation & Administration: Ensure accurate and consistent dosing. If preparing a suspension, ensure it is homogenous before each administration. For oral gavage, refine the technique to minimize variability.[6]
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Underlying Metabolic Effects: Carbidopa (with Levodopa) can affect glucose metabolism and insulin sensitivity.[1][9] This can introduce variability in metabolic studies. Ensure a sufficient acclimation period and strict adherence to fasting protocols before metabolic tests.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving Carbidopa.
Table 1: Effects of High-Dose Carbidopa on Levodopa Pharmacokinetics in Rats and Humans
| Parameter | Animal Model | Carbidopa Dose | Levodopa Dose | Observation | Reference |
| Levodopa Half-life (t1/2) | Rats | 300 mg/kg | N/A (with LD) | >3-fold prolongation | [11] |
| Levodopa AUC | Humans | Up to 600 mg | Fixed | ~2-fold increase | [11] |
| Levodopa Half-life (t1/2) | Humans | Up to 600 mg | Fixed | <1.4-fold prolongation | [11] |
Table 2: Reported Side Effects of High-Dose Carbidopa (with Levodopa and Entacapone) in Healthy Human Volunteers
| Cohort | Carbidopa Dose | Number of Participants with TEAEs | Reported Side Effects | Reference |
| 1 | N/A | 3 / 8 | Decreased appetite, headache, decreased frustration tolerance | [12] |
| 2 | N/A | 2 / 8 | Insomnia, nosebleed | [12] |
| 3 | N/A | 2 / 8 | Hypertriglyceridemia, skin rash | [12] |
| 4 | N/A | 1 / 8 | Abdominal distension | [12] |
| TEAEs: Treatment-Emergent Adverse Effects. All were reported as mild. |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound/Levodopa in Rodents
-
Drug Preparation:
-
Crush commercially available Levodopa/Carbidopa tablets (e.g., 100mg/25mg) into a fine powder using a sterile mortar and pestle.
-
Calculate the required amount of powder to achieve the desired dose (e.g., 12 mg/kg Levodopa).
-
Suspend the powder in a suitable vehicle, such as a 2% sodium carboxymethyl cellulose solution, to the desired final concentration.[6] Ensure the solution is thoroughly mixed to create a homogenous suspension.
-
-
Administration:
-
Administer the drug suspension to rats or mice via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 5 ml/kg for rats).[6]
-
For behavioral testing, conduct assessments at the time of expected peak effect, which is typically around 1 hour after administration.[6]
-
Protocol 2: Assessment of Carbidopa's Effects on Glucose Metabolism in Rats
This protocol is adapted from studies showing Levodopa/Carbidopa's impact on insulin sensitivity.[1][9]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Treatment:
-
Administer this compound (or Levodopa/Carbidopa) via oral gavage twice daily for a chronic study (e.g., 4 weeks).
-
Include a control group receiving the vehicle only.
-
-
Oral Glucose Tolerance Test (OGTT):
-
After the treatment period, fast the rats overnight (e.g., 12-16 hours) with free access to water.
-
Take a baseline blood sample (Time 0) from the tail vein to measure blood glucose.
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for both control and treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify differences in glucose tolerance. A higher AUC in the treated group indicates reduced glucose tolerance.
-
Visualizations
Signaling Pathway Diagrams (Graphviz)
Caption: Mechanism of this compound-induced Vitamin B6 deficiency and its downstream effects.
Caption: Troubleshooting workflow for adverse events in this compound experimental models.
References
- 1. Levodopa with carbidopa diminishes glycogen concentration, glycogen synthase activity, and insulin-stimulated glucose transport in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 3. Vitamin B6 Deficiency Anemia Attributed to Levodopa/Carbidopa Intestinal Gel Therapy for Parkinson's Disease: A Diagnostic Pitfall for Myelodysplastic Syndrome with Ring Sideroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Parkinson’s disease death rate: carbidopa and vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Carbidopa and levodopa (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 12. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of dl-Carbidopa Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dl-Carbidopa (CD) delivery systems.
Section 1: Formulation and Manufacturing Troubleshooting
This section addresses common issues encountered during the formulation and manufacturing of Carbidopa dosage forms.
Q1: We are observing sticking and weight variation when formulating controlled-release matrix tablets with Carbopol 974P. What could be the cause and how can we resolve this?
A: Sticking and weight variation with Carbopol 974P in direct compression are known issues.[1] These problems often stem from the hygroscopic and adhesive nature of the polymer.
Potential Solutions:
-
Optimize Lubricant Levels: Insufficient lubrication can lead to sticking. Consider adjusting the concentration of lubricants like magnesium stearate. However, be cautious, as excessive lubricant can form a hydrophobic barrier and hinder dissolution.[2]
-
Control Environmental Conditions: High humidity can exacerbate the stickiness of hygroscopic excipients. Manufacturing under controlled humidity can mitigate this issue.
-
Alternative Polymers: If the problem persists, consider using alternative hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), which has shown high release retarding efficiency with fewer processing issues.[1]
-
Granulation: Switching from direct compression to a wet granulation process can improve powder flowability and reduce sticking, leading to better weight uniformity.[2]
Q2: Our orally disintegrating tablets (ODTs) have poor mechanical strength (high friability) and long disintegration times. How can we optimize the formulation?
A: Balancing mechanical strength and rapid disintegration is a key challenge in ODT formulation. The choice and concentration of superdisintegrants and binders are critical.
Troubleshooting Steps:
-
Evaluate Superdisintegrant Type and Concentration: Different superdisintegrants (e.g., crospovidone, sodium starch glycolate, microcrystalline cellulose) have different mechanisms and efficiencies.[3] Response Surface Methodology (RSM) can be used to optimize the concentrations of these excipients to achieve a desired disintegration time while maintaining acceptable hardness.[4][5]
-
Binder Selection: The binder contributes significantly to tablet hardness. Using low-viscosity binders can help achieve the necessary strength without compromising disintegration.[2]
-
Compression Force: Over-compression can lead to hard tablets with prolonged disintegration. It is crucial to maintain the compression force within an optimal range (e.g., 10-15 kN) to ensure porosity for rapid water ingress.[2]
-
Diluent Choice: Highly water-soluble excipients like mannitol can aid in rapid disintegration.[2][3]
A logical workflow for troubleshooting ODT formulation issues is presented below.
Section 2: Analytical Method (RP-HPLC) Troubleshooting
This section provides guidance for resolving common issues with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the simultaneous determination of Carbidopa and Levodopa.
Q3: We are developing an RP-HPLC method for Carbidopa and Levodopa but are facing poor resolution between the two peaks. What adjustments can we make?
A: Achieving good resolution is crucial for accurate quantification. Several parameters in your HPLC method can be adjusted.
Potential Solutions:
-
Mobile Phase pH: The pH of the mobile phase is critical. A low pH (e.g., 2.8-3.0) using a phosphate or phosphoric acid buffer is commonly used to ensure the analytes are in a suitable ionic state for separation on a C18 column.[6][7]
-
Organic Modifier Percentage: Adjust the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer. Decreasing the percentage of acetonitrile will generally increase retention times and can improve the separation between early-eluting peaks.[6][7]
-
Column Choice: Ensure you are using a suitable column. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for this analysis.[6] If resolution is still an issue, consider a column with a different packing material or higher efficiency (smaller particle size).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate is 1.0 mL/min.[6][8]
Q4: Our chromatogram shows significant peak tailing for the Carbidopa peak. What is the likely cause?
A: Peak tailing can result from several chemical and mechanical issues within the HPLC system.
Troubleshooting Steps:
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing. Ensure your mobile phase pH is low enough to suppress this interaction. Using an end-capped column is also recommended.[9]
-
Column Degradation: The column itself may be degraded. A void at the head of the column or contaminated packing material can cause poor peak shape. Try flushing the column or replacing it if it is old.
-
Extra-Column Effects: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.
Table 1: Example RP-HPLC Method Parameters for Carbidopa/Levodopa Analysis
| Parameter | Method 1[7] | Method 2[6] | Method 3[9] |
| Column | RP-Hypersil BDS (150x4.6mm; 5µ) | C18 (250mm x 4.6mm, 5µm) | Endcapped LiChrospher 100 RP-18 |
| Mobile Phase | Phosphate Buffer (pH 3):Acetonitrile (90:10 v/v) | Phosphate Buffer (pH 2.8):Acetonitrile (95:5 v/v) | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 280 nm | Not Specified (Scanned 190-400nm) | 280 nm and 210 nm |
| Retention Time (CD) | 4.6 min | ~11 min (adjusted) | Not Specified |
| Retention Time (LD) | 3.2 min | ~4 min (adjusted) | Not Specified |
Section 3: In Vitro Release (Dissolution) Testing Troubleshooting
This section addresses challenges related to the dissolution testing of Carbidopa formulations.
Q5: We are observing high variability and out-of-specification (OOS) results during dissolution testing of our controlled-release tablets. What are the common pitfalls?
A: High variability in dissolution testing can stem from the formulation itself, the testing apparatus, or the analytical procedure.[10]
Troubleshooting Guide:
-
Media Preparation: Incorrect buffer preparation is a common source of error. Using concentrated buffer stocks and diluting them before use can sometimes lead to pH deviations if not done precisely.[10][11] Always verify the final pH of the dissolution medium after preparation.
-
Degassing: Dissolved gases in the medium can form bubbles on the tablet surface, masking it from the solvent and leading to artificially low and variable results. Ensure the medium is properly de-gassed according to USP guidelines.
-
Drug Degradation: Carbidopa can be unstable in certain dissolution media, particularly at higher pH values like 6.8.[12] If the drug degrades during the test, the amount detected will be lower than the amount actually dissolved.[10][11] It is essential to assess the stability of Carbidopa in the selected medium during method development.
-
Apparatus Setup: Incorrect paddle/basket height, vessel centering, or rotational speed can all introduce significant variability. Mechanical calibration of the dissolution apparatus is critical.[13]
The diagram below outlines a systematic approach to troubleshooting dissolution failures.
Section 4: Stability-Related FAQs
This section answers frequently asked questions about the stability of this compound in formulations.
Q6: What are the primary stability concerns for Carbidopa, especially in aqueous formulations?
A: Carbidopa is susceptible to degradation in aqueous solutions, and its stability is highly dependent on pH and temperature. It is known to be the source of hydrazine formation in liquid formulations. Studies on rectal suspensions have shown that Carbidopa is the least stable component compared to Levodopa at room temperature (22°C).[14] Refrigerated storage (5°C) significantly improves the stability of aqueous suspensions of Carbidopa.[14]
Q7: How can we establish the stability of our formulation?
A: A stability-indicating method must be developed and validated according to ICH guidelines.[15] This typically involves forced degradation studies where the drug product is exposed to stress conditions (acid, base, oxidation, heat, light) to produce degradants. The analytical method (usually HPLC) must then be proven to separate the intact drug from all potential degradation products, ensuring the method is specific for the active ingredient.[15]
Experimental Protocols
Detailed Protocol: RP-HPLC Method for Simultaneous Quantification of Carbidopa and Levodopa
This protocol is a composite based on several published methods.[6][7][15]
-
Equipment:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 Column (e.g., Kromasil, 125mm x 4.0mm, 5µm particle size).[15]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate or Sodium Dihydrogen Phosphate.
-
Phosphoric Acid.
-
Carbidopa and Levodopa reference standards.
-
Deionized water.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 0.025 M Potassium Dihydrogen Phosphate) and adjust the pH to 3.0-3.8 with phosphoric acid.[7][15] The mobile phase is a mixture of this buffer and acetonitrile. A common starting ratio is 90:10 or 95:5 (Buffer:ACN).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve reference standards in a suitable diluent (e.g., 0.1 N Phosphoric Acid or 0.1 N HCl) to obtain a known concentration.[3][6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a target amount of Levodopa (e.g., 50 mg), to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.[3] Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis and System Suitability:
-
Inject the standard and sample solutions into the chromatograph.
-
Perform system suitability tests before sample analysis. The resolution factor between Levodopa and Carbidopa should be not less than 2.0, and the relative standard deviation (RSD) for replicate injections of the standard should be not more than 2.0%.[3]
-
Detailed Protocol: In Vitro Dissolution Testing for Controlled-Release Carbidopa/Levodopa Tablets
This protocol is based on USP guidelines and published studies.[12][16]
-
Equipment:
-
USP Apparatus 2 (Paddles).
-
Dissolution vessels (900 mL).
-
Water bath for temperature control.
-
Syringes and filters (e.g., 0.45 µm PVDF) for sampling.
-
-
Dissolution Medium:
-
900 mL of a suitable buffer. For controlled-release formulations, testing might be done at different pH values to simulate the GI tract. A common medium is 0.1 N HCl for the first 2 hours, followed by a change to a phosphate buffer of pH 6.8. For immediate-release, a single medium like pH 5.5 acetate buffer may be used.[11]
-
The medium must be de-gassed prior to use.
-
-
Test Parameters:
-
Apparatus: USP 2 (Paddles).
-
Rotational Speed: 75 rpm.[11]
-
Temperature: 37 ± 0.5 °C.
-
-
Procedure:
-
Place 900 mL of the de-gassed medium into each vessel and allow it to equilibrate to 37°C.
-
Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the paddle rotation.
-
At specified time points (e.g., 1, 2, 4, 8, 12 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter.
-
If required, replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
-
Analysis:
-
Analyze the filtered samples for Carbidopa and Levodopa concentration using a validated HPLC method (as described above).
-
Calculate the cumulative percentage of the labeled drug amount released at each time point, correcting for any volume replacement if performed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Stability of Levodopa/Carbidopa Rectal Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. uspnf.com [uspnf.com]
Technical Support Center: Optimizing dl-Carbidopa Dosage for Motor Fluctuation Minimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining dl-Carbidopa dosage to minimize motor fluctuations in experimental models and clinical research settings.
Troubleshooting Guides
Issue: Premature "Wearing-Off" of Levodopa Efficacy
Question: Our subjects are experiencing a return of motor symptoms before their next scheduled dose of carbidopa/levodopa. How can we address this "wearing-off" phenomenon?
Answer:
"Wearing-off" is a common complication in levodopa therapy, indicating a shortening of the therapeutic window.[1][2][3] Here are several strategies to investigate:
-
Dose Fractionation: Instead of larger, less frequent doses, consider administering smaller doses of immediate-release carbidopa/levodopa more frequently throughout the day.[4][5] This strategy aims to maintain more stable plasma levodopa concentrations.
-
Transition to Extended-Release Formulations: Extended-release (ER) formulations of carbidopa/levodopa are designed to provide a more sustained release of levodopa, which can prolong the "ON" time and reduce "OFF" time.[1][6][7] Conversion from immediate-release (IR) to ER formulations typically requires an adjustment in the total daily levodopa dosage.[7]
-
Adjunctive Therapy: The addition of a catechol-O-methyltransferase (COMT) inhibitor (e.g., entacapone) or a monoamine oxidase B (MAO-B) inhibitor (e.g., rasagiline, selegiline) can extend the plasma half-life of levodopa.[5][7][8] These agents work by inhibiting the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[8]
Issue: Onset of Levodopa-Induced Dyskinesia
Question: Our subjects are developing troublesome involuntary movements (dyskinesia) at peak levodopa dose times. What adjustments can be made to mitigate this?
Answer:
Peak-dose dyskinesia is often a sign of excessive dopaminergic stimulation.[1] The primary goal is to lower the peak plasma levodopa levels without compromising the therapeutic effect.[7]
-
Dose Reduction: A careful reduction of the individual levodopa dose may be necessary.[9] This should be done in small increments while closely monitoring for the re-emergence of parkinsonian symptoms.
-
Smaller, More Frequent Dosing: Similar to addressing "wearing-off," fractionating the total daily dose into smaller, more frequent administrations can help to smooth out the plasma levodopa concentration, reducing the peaks that trigger dyskinesia.[4]
-
Consider Extended-Release Formulations: ER formulations can provide a slower rise to peak plasma concentration, which may help to avoid the threshold for dyskinesia.[1][7]
-
Amantadine Administration: Amantadine is a drug that can be used to treat levodopa-induced dyskinesia.[10]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining carbidopa with levodopa?
A1: Levodopa is a precursor to dopamine and can cross the blood-brain barrier to replenish dopamine levels in the brain.[8] However, when administered alone, a large portion of levodopa is converted to dopamine in the periphery by the enzyme dopa decarboxylase (DDC).[11] This peripheral conversion leads to side effects like nausea and vomiting and reduces the amount of levodopa that reaches the brain.[12] Carbidopa is a peripheral DDC inhibitor that does not cross the blood-brain barrier.[12] By inhibiting the peripheral breakdown of levodopa, carbidopa increases the bioavailability of levodopa to the brain, allowing for lower doses of levodopa to be used and reducing peripheral side effects.[11][12]
Q2: How do extended-release (ER) formulations of carbidopa/levodopa differ from immediate-release (IR) formulations in their pharmacokinetic profile?
A2: Immediate-release formulations lead to a rapid increase in plasma levodopa concentrations, with a short half-life of about 1.5 hours.[7] This can result in pulsatile stimulation of dopamine receptors, which is thought to contribute to the development of motor fluctuations and dyskinesia over time.[1][7] Extended-release formulations are designed to provide a more continuous and stable plasma levodopa concentration over a longer period.[1] For example, Rytary® is an ER capsule containing microbeads that release carbidopa and levodopa at different rates to achieve both rapid and sustained absorption.[7][13]
Q3: What is the recommended starting dosage when converting a subject from immediate-release to extended-release carbidopa/levodopa?
A3: There is no single conversion factor, and the dosage must be individualized. However, a common starting point for converting from IR to some ER formulations (like Rytary®) is to initially administer a total daily levodopa dose that is approximately double the patient's previous total daily levodopa dose from the IR formulation, divided into multiple doses.[7] Close monitoring and further titration are essential to optimize the therapeutic effect and minimize side effects.
Q4: Can dietary protein interfere with the absorption of levodopa?
A4: Yes, dietary protein can interfere with the absorption of levodopa from the gut.[5] Levodopa is an amino acid and competes for transport across the intestinal wall with other large neutral amino acids found in protein-rich foods.[12] To minimize this interaction, it is often recommended to administer levodopa at least 30 minutes before meals.[5]
Data Presentation
Table 1: Comparison of Levodopa Formulations in Managing Motor Fluctuations
| Formulation | Mechanism of Action | Impact on "ON" Time | Impact on "OFF" Time |
| Immediate-Release (IR) Carbidopa/Levodopa | Rapidly absorbed, leading to quick onset of action but a short duration of effect.[7] | Provides good initial "ON" time but can lead to more "wearing-off." | Shorter duration of action can result in more frequent "OFF" periods between doses.[14] |
| Extended-Release (ER) Carbidopa/Levodopa (e.g., Rytary®) | Contains beads with both immediate and sustained-release components to provide both rapid onset and prolonged duration.[7][13] | Significantly increases "good ON time" compared to IR formulations.[6] | Significantly decreases "OFF" time compared to IR formulations.[6] |
| Carbidopa/Levodopa/Entacapone (e.g., Stalevo®) | Entacapone is a COMT inhibitor that reduces the peripheral breakdown of levodopa, extending its plasma half-life.[1][4] | Increases the duration of effect of each levodopa dose, leading to more "ON" time.[4] | Reduces "wearing-off" and thus decreases total "OFF" time.[4] |
| Carbidopa/Levodopa Enteral Suspension (e.g., Duopa™) | A gel form of carbidopa/levodopa is continuously infused directly into the small intestine via a tube.[14] | Provides continuous levodopa delivery, leading to a significant reduction in motor fluctuations and more consistent "ON" time.[14] | Dramatically reduces "OFF" time by avoiding the peaks and troughs of oral dosing.[14] |
Experimental Protocols
Protocol 1: Assessment of Motor Fluctuations using Subject Diaries
Objective: To quantify the duration of "ON," "OFF," and dyskinetic states in subjects receiving different carbidopa/levodopa dosing regimens.
Methodology:
-
Subjects are provided with a standardized home diary.
-
They are instructed to record their motor state at predefined intervals (e.g., every 30 minutes) throughout their waking hours for a specified period (e.g., 3 consecutive days).
-
The motor states are typically categorized as:
-
"OFF": A state where parkinsonian symptoms are prominent.
-
"ON": A state with good motor control.
-
"ON with non-troublesome dyskinesia": Good motor control with the presence of involuntary movements that are not bothersome.
-
"ON with troublesome dyskinesia": Good motor control but with bothersome involuntary movements.
-
Asleep.
-
-
The total time spent in each state is calculated for each day and averaged over the recording period.
-
This data can then be used to compare the efficacy of different dosing strategies in reducing "OFF" time and managing dyskinesia.[15]
Protocol 2: Pharmacokinetic Analysis of Levodopa Plasma Concentrations
Objective: To determine the pharmacokinetic profile of different carbidopa/levodopa formulations and dosages.
Methodology:
-
Subjects receive a single dose of the carbidopa/levodopa formulation being studied after an overnight fast.
-
Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of levodopa in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are then calculated from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
-
These parameters provide a quantitative comparison of how different formulations and dosages affect the absorption, distribution, metabolism, and excretion of levodopa.[16][17]
Mandatory Visualization
Caption: Mechanism of Carbidopa action in Levodopa therapy.
Caption: Experimental workflow for comparing dosing regimens.
References
- 1. Extended-release oral capsule of carbidopa–levodopa in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motor Fluctuations and OFF Times in Parkinson’s | Stanford Parkinson's Community Outreach | Stanford Medicine [med.stanford.edu]
- 3. parkinson.org [parkinson.org]
- 4. Optimizing levodopa therapy for Parkinson’s disease with levodopa/carbidopa/entacapone: implications from a clinical and patient perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Treat Parkinsonâs Motor Fluctuations [webmd.com]
- 6. Extended-Release Carbidopa/Levodopa Improves Motor Fluctuations in Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 7. neurology.org [neurology.org]
- 8. Pharmacokinetics and pharmacodynamics of levodopa/carbidopa cotherapies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dyskinesia | American Parkinson Disease Association [apdaparkinson.org]
- 10. Cheaper, Simpler, and Better: Tips for Treating Seniors With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased dose of carbidopa with levodopa and entacapone improves “off” time in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 14. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. Levodopa/carbidopa microtablets in Parkinson's disease: a study of pharmacokinetics and blinded motor assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics of levodopa/carbidopa microtablets in healthy subjects and Parkinson’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of dl-Carbidopa-Induced Dyskinesias
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate dyskinesias induced by the co-administration of dl-Carbidopa and levodopa.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dyskinesias when using a this compound/levodopa formulation?
A1: Dyskinesias are primarily caused by the long-term use of levodopa.[1][2] Levodopa therapy leads to fluctuating dopamine levels in the brain, which, combined with the progressive loss of dopaminergic neurons in Parkinson's disease, is thought to cause these involuntary movements.[1] this compound itself does not directly cause dyskinesia; its role is to inhibit the peripheral decarboxylation of levodopa, thereby increasing its bioavailability in the brain.[3] This increased efficiency of levodopa delivery can, however, contribute to the pulsatile stimulation of dopamine receptors that underlies the development of dyskinesia.[4]
Q2: Are there different types of levodopa-induced dyskinesias to be aware of during experimental observations?
A2: Yes, it is crucial to distinguish between different types of dyskinesias as their management strategies can differ. The most common types are:
-
Peak-dose dyskinesia: Occurs when levodopa levels in the blood are at their highest and is the most frequent form of dyskinesia.[5]
-
Diphasic dyskinesia: This type appears as levodopa levels are rising and falling.[5]
-
"Off-period" dystonia: Typically occurs in the morning before the first dose of levodopa when medication levels are at their lowest.[6]
Q3: Can the specific formulation of this compound/levodopa influence the severity of dyskinesias?
A3: Yes, the formulation plays a significant role. Strategies to provide more continuous dopaminergic stimulation can help mitigate dyskinesias.[4] Extended-release oral formulations and continuous intestinal infusion of a levodopa-carbidopa gel (LCIG) have been developed to reduce fluctuations in plasma levodopa levels and have been shown to decrease "on" time with troublesome dyskinesia.[7][8][9]
Q4: What is the role of amantadine in managing this compound-induced dyskinesias?
A4: Amantadine is a commonly used medication to treat levodopa-induced dyskinesias.[10] It is an NMDA receptor antagonist, and its mechanism of action is thought to involve the modulation of glutamatergic pathways in the basal ganglia, which become overactive in dyskinesia.[4] Studies have shown that amantadine can significantly reduce the severity of dyskinesias.[11][12]
Q5: Are there surgical options to mitigate severe this compound-induced dyskinesias in preclinical models or clinical settings?
A5: In clinical practice, deep brain stimulation (DBS) is a surgical option for advanced Parkinson's disease patients with severe motor fluctuations and dyskinesias that are not adequately controlled by medication.[13]
Troubleshooting Guides
Issue 1: Emergence of Peak-Dose Dyskinesias in an Animal Model
Potential Cause: High peak plasma concentrations of levodopa leading to overstimulation of dopamine receptors.
Troubleshooting Steps:
-
Dose Adjustment: The most direct approach is to reduce the dose of levodopa being administered.[5] This should be done in small increments to find a balance between motor benefit and dyskinesia.
-
Fractionation of Dosing: Instead of a single large dose, administer smaller, more frequent doses of the this compound/levodopa combination.[6] This can help to maintain more stable plasma levodopa levels.
-
Switch to a Controlled-Release Formulation: If available for your experimental model, a switch to a controlled-release formulation of this compound/levodopa can provide more continuous drug delivery and reduce peak-dose dyskinesias.[14]
-
Adjuvant Therapy with a Dopamine Agonist: The addition of a dopamine agonist can allow for a reduction in the levodopa dose while maintaining motor control.[5]
-
Introduction of Amantadine: Administer amantadine concurrently with the this compound/levodopa regimen. The dosage should be optimized based on the animal model and the severity of the dyskinesias.
Issue 2: Difficulty in Quantifying Dyskinesia Severity in Rodent Models
Potential Cause: Lack of a standardized and detailed scoring system for abnormal involuntary movements (AIMS).
Troubleshooting Steps:
-
Utilize a Validated AIMS Scale: Employ a validated rating scale that assesses the severity of axial, limb, and orolingual dyskinesias.
-
Blinded Scoring: To avoid bias, the person scoring the dyskinesias should be blinded to the treatment groups.
-
Video Recording: Record the animals' behavior for later review and scoring by multiple observers to ensure inter-rater reliability.
-
Time-Course Assessment: Score AIMS at multiple time points after levodopa administration to capture the full spectrum of peak-dose and diphasic dyskinesias.
Quantitative Data Summary
Table 1: Efficacy of Levodopa-Carbidopa Intestinal Gel (LCIG) on Dyskinesia
| Study | N (LCIG) | N (OMT) | Primary Outcome Measure | Baseline (LCIG) | Change from Baseline (LCIG) | Baseline (OMT) | Change from Baseline (OMT*) | P-value |
| DYSCOVER[15] | 24 | 26 | UDysRS Total Score | - | -17.4 (±2.8) | - | -2.3 (±2.6) | <0.001 |
| Post hoc analysis of a double-blind study[7] | - | - | "On" time with troublesome dyskinesia (hours) | 3.1 (±1.7) | -1.8 (±1.8) | - | - | 0.014 |
*Optimized Medical Treatment
Table 2: Efficacy of Amantadine on Levodopa-Induced Dyskinesia
| Study | N | Primary Outcome Measure | Amantadine Effect | Placebo Effect | P-value |
| Metman et al. (1-year follow-up)[12] | 17 | Dyskinesia Score | 56% reduction | - | - |
| Snow et al.[11] | - | Total Dyskinesia Score | 24% reduction | - | 0.004 |
| Ruzicka et al.[16] | 18 | Duration of LID and influence on daily activities | Significant decrease | No significant change | 0.04 |
| Meta-analysis[17] | - | UPDRS/MDS-UPDRS IV (up to 16 weeks) | SMD of -0.73 | - | <0.0001 |
Experimental Protocols
Protocol 1: Induction of Levodopa-Induced Dyskinesia in a Rat Model of Parkinson's Disease
Objective: To induce and assess abnormal involuntary movements (AIMS) in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.
Methodology:
-
Animal Model: Unilateral 6-OHDA lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley rats.
-
Post-Lesion Recovery: Allow a recovery period of at least 2-3 weeks.
-
Levodopa/dl-Carbidopa Administration:
-
Prepare a fresh solution of levodopa methyl ester and this compound in saline.
-
Administer levodopa (e.g., 6 mg/kg) and this compound (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection once daily for 21-28 days.
-
-
AIMS Rating:
-
On testing days, habituate the rats to the observation cages.
-
Following levodopa/dl-Carbidopa injection, score for axial, limb, and orolingual AIMS every 20 minutes for at least 3 hours.
-
Use a validated rating scale (e.g., 0-4 for severity).
-
The scorer should be blinded to the experimental groups.
-
Visualizations
Caption: Dopamine D1 Receptor Signaling in Levodopa-Induced Dyskinesia.
Caption: NMDA Receptor Signaling and the Role of Amantadine in Dyskinesia.
Caption: Experimental Workflow for Assessing Anti-Dyskinetic Compounds.
References
- 1. Dyskinesia | American Parkinson Disease Association [apdaparkinson.org]
- 2. drugs.com [drugs.com]
- 3. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 4. Levodopa‐induced dyskinesia in Parkinson's disease: clinical features, pathogenesis, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodopa-induced dyskinesia: Mechanisms and management | British Columbia Medical Journal [bcmj.org]
- 6. Levodopa-induced Dyskinesia: Clinical Features, Pathophysiology, and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of levodopa‐carbidopa intestinal gel on dyskinesia in advanced Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of standard carbidopa-levodopa and sustained-release carbidopa-levodopa in Parkinson's disease: pharmacokinetic and quality-of-life measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levodopa-Induced Dyskinesia in Parkinson’s Disease: Pathogenesis and Emerging Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbidopa/Levodopa: Side Effects, Dosages, & FAQs | APDA [apdaparkinson.org]
- 11. The effect of amantadine on levodopa-induced dyskinesias in Parkinson's disease: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amantadine for levodopa-induced dyskinesias: a 1-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Effectiveness of Carbidopa/Levodopa Enteral Suspension and Deep Brain Stimulation on Pill Burden Reduction in Medicare Fee-for-Service Patients with Advanced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pharmacokinetic and pharmacodynamic comparison of Sinemet CR (50/200) and standard Sinemet (25/100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. Amantadine reduces the duration of levodopa-induced dyskinesia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A meta-analysis of the long-term efficacy of Amantadine for Levodopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protein Interference with DL-Carbidopa Absorption
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to protein interference with the absorption of DL-Carbidopa, often co-administered with Levodopa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which dietary protein interferes with the absorption of Carbidopa/Levodopa formulations?
A1: The primary and well-documented mechanism involves the competition between Levodopa and large neutral amino acids (LNAAs) derived from dietary protein for the same active transport systems in the gastrointestinal tract and at the blood-brain barrier.[1][2][3][4] Levodopa is structurally similar to LNAAs and utilizes transporters such as the L-type amino acid transporter 1 (LAT1) and the b(0,+)-type amino acid transporter (b(0,+)AT-rBAT) for absorption.[5] High concentrations of LNAAs from a protein-rich meal can saturate these transporters, leading to reduced Levodopa absorption.[1][6] The exact mechanism of protein interference with Carbidopa absorption is less understood, and it is believed to have a different transport mechanism from Levodopa.[7]
Q2: Does Carbidopa compete for the same intestinal transporters as Levodopa and dietary amino acids?
A2: Current evidence suggests that Carbidopa does not significantly compete for the same primary transporters as Levodopa and LNAAs. One in vitro study observed that Carbidopa did not inhibit the rBAT/b(0,+)AT-mediated transport of Levodopa, suggesting it is not a substrate for this transporter.[8] Carbidopa's absorption is more variable and slower than Levodopa's, indicating a different transport pathway.[7]
Q3: What are the expected pharmacokinetic changes for Carbidopa and Levodopa when co-administered with a high-protein meal?
A3: A high-protein meal can delay the absorption of Levodopa and may reduce the total amount absorbed.[1] This can result in a lower peak plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) for Levodopa. The impact on Carbidopa's pharmacokinetics is not as clearly defined, but since its absorption is also variable, dietary components could play a role.[7]
Q4: Are there formulation strategies to mitigate the food effect on Carbidopa/Levodopa absorption?
A4: Yes, various formulation strategies are being explored to reduce the impact of food, including protein, on drug bioavailability. These include:
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Modified-release technologies: Formulations like osmotic pumps and matrix tablets can control the release of the drugs, potentially lessening the impact of food.
-
Enteric coating: This protects the drug from the stomach's acidic environment and allows for release in the more favorable pH of the intestine.
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Lipid-based formulations: These can enhance the solubility and absorption of drugs, potentially bypassing or reducing the competition with dietary components.
-
Nanosized drug preparations: Reducing particle size can improve solubility and dissolution rate, which may help in overcoming food effects.
Troubleshooting Guides
Problem 1: High Variability in In Vivo Pharmacokinetic Data for Carbidopa/Levodopa
| Potential Cause | Troubleshooting Step |
| Dietary Protein Intake | Ensure consistent and controlled dietary conditions for animal subjects. For studies investigating protein interference, standardize the protein content and timing of meals relative to drug administration.[9] Consider a low-protein or protein-redistribution diet for baseline studies. |
| Gastric Emptying Rate | Gastric emptying can be influenced by food and other experimental conditions, leading to variable drug absorption. Consider direct administration to the small intestine (e.g., via intra-duodenal cannula) to bypass the stomach.[7] |
| Animal Strain and Individual Metabolism | Different animal strains can have varied drug metabolism. Use a consistent strain and randomize animals across treatment groups to account for individual metabolic differences.[9] |
Problem 2: Inconsistent Results in Caco-2 Permeability Assays for Carbidopa
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility of Carbidopa | Carbidopa has low solubility at neutral pH. Ensure the buffer pH is acidic (ideally < 3) to improve solubility.[1] |
| Compound Adsorption to Assay Plates | Lipophilic compounds can adsorb to plasticware, leading to poor mass balance. Consider using low-binding plates or adding a low concentration of a non-ionic surfactant to the receiver buffer. |
| Efflux Transporter Activity | Caco-2 cells express efflux transporters that can actively pump the compound back into the apical side. Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Levodopa and Carbidopa, and the impact of a high-protein diet on Levodopa absorption.
Table 1: Pharmacokinetic Parameters of Levodopa and Carbidopa (Mean ± SD)
| Parameter | Levodopa | Carbidopa | Source |
| Bioavailability (Oral) | 84-99% | Slower and more variable than Levodopa | [7] |
| Time to Peak (Tmax) | ~1-2 hours | ~3 hours (with intestinal gel) | [7] |
| Elimination Half-life (t½) | ~1.5 hours (with Carbidopa) | Longer than Levodopa | [7] |
Table 2: Effect of a High-Protein Meal on Levodopa Pharmacokinetics
| Pharmacokinetic Parameter | Change with High-Protein Meal | Mechanism | Source |
| Cmax (Peak Concentration) | Decreased | Competition with LNAAs for intestinal transporters | [6] |
| Tmax (Time to Peak) | Delayed | Delayed gastric emptying and competition for absorption | [6] |
| AUC (Total Exposure) | May be reduced | Decreased overall absorption | [6] |
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay to Assess Protein Interference
Objective: To determine the effect of large neutral amino acids (LNAAs) on the permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 6.5 (apical) and pH 7.4 (basolateral) to mimic intestinal conditions.
-
Dosing Solutions:
-
Control: Dissolve this compound in the apical transport buffer.
-
Test: Dissolve this compound and a mixture of LNAAs (e.g., leucine, isoleucine, valine, phenylalanine, tryptophan) in the apical transport buffer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solutions to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both control and test conditions. A significant decrease in Papp in the presence of LNAAs would suggest competitive inhibition.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the impact of a high-protein diet on the oral bioavailability of this compound.
Methodology:
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Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dietary Groups:
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Control Group: Feed a standard chow diet.
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High-Protein Group: Feed a diet with a high percentage of protein for a specified period before the study.
-
-
Drug Administration: Administer a single oral dose of this compound (in a suitable vehicle) to both groups of rats.
-
Blood Sampling: Collect blood samples via a cannulated vessel at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
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Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability for both groups. Statistical analysis will determine if the high-protein diet significantly alters Carbidopa's pharmacokinetics.
Visualizations
Diagram of protein interference with Levodopa absorption.
Experimental workflow for Caco-2 permeability assay.
Logical troubleshooting for low Carbidopa bioavailability.
References
- 1. droracle.ai [droracle.ai]
- 2. Levodopa Food Interactions & What to Avoid | APDA [apdaparkinson.org]
- 3. parkinson.ca [parkinson.ca]
- 4. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of Gut Bacteria and Diet to Drug Pharmacokinetics in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To restrict or not to restrict? Practical considerations for optimizing dietary protein interactions on levodopa absorption in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing the "Wearing-Off" Effect of dl-Carbidopa/Levodopa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the "wearing-off" phenomenon associated with dl-Carbidopa/Levodopa therapy in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the "wearing-off" effect of Carbidopa/Levodopa?
A1: The "wearing-off" effect, also known as end-of-dose akinesia, is a common complication of long-term Levodopa therapy for Parkinson's disease. It is characterized by the re-emergence of motor and non-motor symptoms before the next scheduled dose of the medication is due.[1][2] This phenomenon occurs as the therapeutic effects of Levodopa diminish, leading to fluctuations in motor performance throughout the day. In preclinical research, this is often observed as a predictable decline in the motor benefits of Levodopa after a certain period following its administration.
Q2: What are the underlying mechanisms of the "wearing-off" effect?
A2: The primary mechanism is the progressive loss of nigrostriatal dopamine neurons, which reduces the brain's capacity to store and buffer dopamine synthesized from exogenous Levodopa.[3] With advancing neurodegeneration, the motor response becomes increasingly dependent on the fluctuating plasma levels of Levodopa.[3] The short half-life of standard Levodopa formulations contributes significantly to these fluctuations.[3] Additionally, postsynaptic changes, including alterations in dopamine receptor sensitivity and signaling pathways, are thought to play a role.[3]
Q3: How can the "wearing-off" effect be modeled in rodents?
A3: The most common approach is to use neurotoxin-based models of Parkinson's disease, such as the unilateral 6-hydroxydopamine (6-OHDA) lesion in rats or mice.[4][5][6] After inducing a significant dopamine depletion, animals are chronically treated with Levodopa until motor fluctuations, including a "wearing-off" of the drug's effect, become apparent. The key is to establish a reliable and reproducible decline in motor function at the end of the dosing interval.
Q4: What behavioral tests are used to quantify the "wearing-off" effect in rodent models?
A4: Quantifying "wearing-off" involves measuring the duration of the motor benefit from a Levodopa dose. This can be assessed using several behavioral tests:
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Rotational Behavior: In unilaterally lesioned rodents, the duration of Levodopa-induced contralateral rotations can be measured. A shortening of this duration over time is indicative of "wearing-off".[3]
-
Cylinder Test: This test assesses forelimb akinesia. The therapeutic effect of Levodopa can be quantified by the improvement in the use of the contralateral forelimb, and the "wearing-off" by the return of asymmetrical limb use.[7]
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Forelimb Adjusting Steps (Stepping Test): This test measures forelimb akinesia and bradykinesia. The number of adjusting steps is counted before and at various time points after Levodopa administration to determine the duration of motor improvement.[8]
-
Abnormal Involuntary Movements (AIMs) Rating: While primarily a measure of dyskinesia, the timing of the appearance and disappearance of AIMs in relation to the Levodopa dose can provide insights into the therapeutic window and the onset of "off" periods.
Q5: What are the current therapeutic strategies being investigated to manage "wearing-off"?
A5: Current research focuses on providing more continuous dopaminergic stimulation. Strategies include:
-
Novel Formulations: Developing extended-release or controlled-release formulations of Carbidopa/Levodopa to maintain more stable plasma concentrations.[9]
-
Adjunctive Therapies: Investigating the efficacy of adding other classes of drugs, such as:
-
COMT (Catechol-O-Methyltransferase) Inhibitors (e.g., Entacapone, Opicapone): These drugs block the peripheral breakdown of Levodopa, extending its half-life.
-
MAO-B (Monoamine Oxidase B) Inhibitors (e.g., Selegiline, Rasagiline, Safinamide): These agents inhibit the breakdown of dopamine in the brain.[10]
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Dopamine Agonists (e.g., Pramipexole, Ropinirole): These drugs directly stimulate dopamine receptors.[11]
-
-
Alternative Delivery Systems: Exploring subcutaneous infusions or intestinal gel formulations of Carbidopa/Levodopa to provide continuous drug delivery.
Troubleshooting Guides
Experimental Model: 6-OHDA Lesioning and Levodopa Treatment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate post-6-OHDA surgery. | Dehydration and weight loss due to aphagia and adipsia. | Provide post-operative care including subcutaneous saline or glucose injections, and palatable, easily accessible food on the cage floor. |
| Inconsistent or incomplete dopamine lesion. | Incorrect stereotaxic coordinates; Inactive 6-OHDA solution; Clogged injection needle. | Verify stereotaxic coordinates and technique. Prepare fresh 6-OHDA solution with an antioxidant (e.g., ascorbic acid) and protect from light.[4] Ensure the injection cannula is not blocked. |
| Lack of a clear "wearing-off" effect after chronic Levodopa treatment. | Insufficient dopamine depletion; Levodopa dose is too high or too low; Insufficient duration of Levodopa treatment. | Confirm the extent of the lesion (e.g., via apomorphine-induced rotations or post-mortem tyrosine hydroxylase immunohistochemistry).[6] Titrate the Levodopa dose to find one that produces a clear, but not continuous, motor improvement. Extend the duration of chronic Levodopa administration. |
| Animals develop severe dyskinesia, confounding "wearing-off" assessment. | High doses of Levodopa; High degree of dopamine denervation. | Reduce the dose of Levodopa. While some level of dyskinesia is common, an overly dyskinetic animal can be difficult to assess for "wearing-off" of the anti-parkinsonian effect. |
Behavioral Assessment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in behavioral test results. | Inconsistent handling of animals; Environmental stressors; Rater subjectivity. | Handle animals consistently and habituate them to the testing environment. Minimize noise and other stressors during testing. For subjective scoring (e.g., AIMs), ensure raters are blinded to the treatment and have high inter-rater reliability. |
| Difficulty in distinguishing "wearing-off" from general fatigue. | Prolonged testing sessions. | Keep individual testing sessions brief. If multiple tests are performed on the same day, provide adequate rest periods for the animals between tests. |
| Floor or ceiling effects in behavioral data. | Task is too easy or too difficult for the animal's current motor state. | Adjust the parameters of the behavioral test. For example, in the stepping test, the speed of the treadmill can be modified. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Oral Levodopa Formulations
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (ng·hr/mL) | Half-life (hours) |
| Immediate-Release (IR) Carbidopa/Levodopa | ~1.0 | Variable | Variable | ~1.5 |
| Sustained-Release (CR) Carbidopa/Levodopa | ~1.5 | Lower than IR | Similar to IR | ~1.9 |
| Extended-Release (ER) Carbidopa/Levodopa (IPX066/Rytary®) | Biphasic, sustained | Lower peak than IR | Higher than IR | Longer apparent half-life |
| Carbidopa/Levodopa/Entacapone (Stalevo®) | ~1.5 | Similar to IR | Increased compared to IR | ~1.9 |
Note: Values are approximate and can vary based on the specific study, patient population, and dosage.
Table 2: Efficacy of Adjunctive Therapies in Reducing "Off" Time (Clinical Trial Data)
| Adjunctive Therapy | Mechanism of Action | Reduction in Daily "Off" Time (vs. Placebo) |
| Opicapone (COMT Inhibitor) | Inhibits peripheral breakdown of Levodopa | ~1.0 - 1.9 hours |
| Safinamide (MAO-B Inhibitor) | Inhibits central breakdown of dopamine | ~0.9 - 1.4 hours |
| Pramipexole (Dopamine Agonist) | Directly stimulates dopamine receptors | ~1.0 - 2.0 hours |
| Ropinirole (Dopamine Agonist) | Directly stimulates dopamine receptors | ~1.0 - 2.0 hours |
Note: Efficacy can vary based on the specific clinical trial design, patient population, and baseline "off" time.
Experimental Protocols
Protocol 1: Induction of a Unilateral 6-OHDA Lesion in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine) and place it in a stereotaxic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Craniotomy: Expose the skull and drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).
-
6-OHDA Injection: Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µl in 0.02% ascorbic acid/saline). Slowly infuse the 6-OHDA solution into the MFB using a microsyringe.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and supportive care (e.g., soft food, hydration).
-
Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopamine lesion using an apomorphine-induced rotation test. A robust contralateral rotation is indicative of a successful lesion.[6]
Protocol 2: Assessment of "Wearing-Off" using the Cylinder Test
-
Baseline Assessment: Place the 6-OHDA lesioned rat in a transparent cylinder and record the number of wall touches made with the ipsilateral and contralateral forepaws for 3-5 minutes.
-
Levodopa Administration: Administer a predetermined dose of Carbidopa/Levodopa (e.g., 6 mg/kg Levodopa with 1.5 mg/kg Carbidopa, s.c. or p.o.).
-
Peak Effect Assessment: At the expected time of peak Levodopa effect (e.g., 30-60 minutes post-injection), repeat the cylinder test. An increase in the use of the contralateral forelimb indicates a therapeutic effect.
-
"Wearing-Off" Assessment: Repeat the cylinder test at regular intervals (e.g., every 30-60 minutes) for several hours after Levodopa administration.
-
Data Analysis: Plot the percentage of contralateral forelimb use over time. The "wearing-off" effect is characterized by the return of forelimb use asymmetry to baseline levels.
Mandatory Visualization
Caption: Mechanism of Levodopa action and the pathophysiology of the "wearing-off" effect.
Caption: Experimental workflow for inducing and assessing the "wearing-off" effect in a rodent model.
Caption: Downstream signaling pathways of Dopamine D1 and D2 receptors.
References
- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing from Preclinical to Clinical Trials: Bridging the Gap in Medical Research [clinicaltrialsolutions.org]
- 3. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
- 7. Severity of Dyskinesia and D3R Signaling Changes Induced by L-DOPA Treatment of Hemiparkinsonian Rats Are Features Inherent to the Treated Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Frontiers | Effects of Aging on Levo-Dihydroxyphenylalanine- Induced Dyskinesia in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbidopa Isomers in Preclinical Research: An Analysis of Available Evidence
A comprehensive review of existing scientific literature reveals a notable lack of direct comparative studies on the efficacy of dl-Carbidopa versus l-Carbidopa in research models. The overwhelming majority of preclinical and clinical research has focused exclusively on the l-isomer of Carbidopa, the form used in the clinically approved combination therapy with Levodopa for Parkinson's disease. Therefore, this guide will focus on the well-established efficacy and mechanism of action of l-Carbidopa in research models, while acknowledging the absence of data for its dl-racemic counterpart.
l-Carbidopa: The Gold Standard in Levodopa Co-therapy
l-Carbidopa is an indispensable component in the management of Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain.[1][2] Its primary role is not to exert a direct therapeutic effect within the central nervous system (CNS), but to enhance the efficacy of Levodopa, the precursor to dopamine.[1][3]
Mechanism of Action
When administered alone, a significant portion of Levodopa is converted to dopamine in the peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC).[1] This peripheral conversion is undesirable for two main reasons: it reduces the amount of Levodopa that can cross the blood-brain barrier to be converted into dopamine in the brain, and the resulting peripheral dopamine can cause significant side effects such as nausea and vomiting.[1]
l-Carbidopa is a potent inhibitor of peripheral AADC.[1] Crucially, l-Carbidopa itself does not cross the blood-brain barrier, meaning it does not interfere with the necessary conversion of Levodopa to dopamine within the CNS.[4] By inhibiting peripheral AADC, l-Carbidopa ensures that a larger proportion of administered Levodopa reaches the brain, thereby increasing its therapeutic efficacy and allowing for a reduction in the required Levodopa dosage, which in turn minimizes side effects.[2][4]
Efficacy of l-Carbidopa/Levodopa in Research Models
The efficacy of l-Carbidopa in combination with Levodopa has been extensively demonstrated in various research models, ranging from animal models of Parkinson's disease to clinical trials in human patients.
Preclinical Animal Models
Rodent and non-human primate models are crucial for studying the pathophysiology of Parkinson's disease and for evaluating the efficacy of potential treatments.[5][6] Neurotoxin-based models, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP, are commonly used to create lesions in the dopaminergic neurons of the substantia nigra, mimicking the primary pathology of Parkinson's disease.[6][7] In these models, the administration of l-Carbidopa/Levodopa has been shown to restore dopamine levels in the striatum and improve motor deficits.
| Model | Key Findings | Reference |
| 6-OHDA-lesioned Rat | Reversal of motor asymmetry (e.g., rotational behavior). | [7] |
| MPTP-treated Primate | Improvement in parkinsonian symptoms such as bradykinesia and rigidity. | [6] |
Clinical Trials
Numerous clinical trials have established the superior efficacy of l-Carbidopa/Levodopa over Levodopa alone in treating the motor symptoms of Parkinson's disease.[8][9] These studies consistently demonstrate that the combination therapy leads to greater improvements in motor function and activities of daily living.
| Study Design | Key Efficacy Endpoints | Results | Reference |
| Double-blind, randomized controlled trial | Unified Parkinson's Disease Rating Scale (UPDRS) scores, "On" time without troublesome dyskinesia. | Significant improvement in motor scores and increased "On" time with l-Carbidopa/Levodopa compared to Levodopa alone. | [8][9] |
| Open-label, long-term studies | Reduction in "Off" time, improvement in quality of life. | Sustained reduction in "Off" time and improved quality of life with long-term intestinal gel infusion of l-Carbidopa/Levodopa. | [10] |
Experimental Protocols
The evaluation of l-Carbidopa/Levodopa efficacy in research models involves a range of behavioral, neurochemical, and histological assessments.
Animal Model Experimental Workflow
A typical experimental workflow for assessing the efficacy of l-Carbidopa/Levodopa in a neurotoxin-induced animal model of Parkinson's disease is as follows:
-
Induction of Parkinsonian Model: Unilateral injection of a neurotoxin like 6-OHDA into the medial forebrain bundle of rodents to selectively destroy dopaminergic neurons.[7]
-
Behavioral Testing (Baseline): Assessment of motor deficits prior to treatment. Common tests include:
-
Cylinder Test: To measure forelimb use asymmetry.
-
Rotational Behavior Test: To quantify motor asymmetry in response to a dopamine agonist.
-
-
Treatment Administration: Administration of l-Carbidopa/Levodopa or a control substance.
-
Behavioral Testing (Post-treatment): Repetition of behavioral tests to assess the therapeutic effect of the treatment.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., striatum) to measure dopamine levels and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC).
-
Histological Analysis: Immunohistochemical staining of brain sections to quantify the extent of dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).[7]
Conclusion
While the direct comparative efficacy of this compound versus l-Carbidopa remains an uninvestigated area in preclinical research, the extensive body of evidence supporting the use of l-Carbidopa in combination with Levodopa is unequivocal. Through its peripheral inhibition of AADC, l-Carbidopa significantly enhances the therapeutic window of Levodopa, making it a cornerstone in the symptomatic management of Parkinson's disease. Future research could potentially explore the properties of the d-isomer or the racemic mixture to definitively ascertain if l-Carbidopa is indeed the most effective stereoisomer for its intended purpose. However, based on the current scientific literature, l-Carbidopa stands as the validated and effective choice in research and clinical practice.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Carbidopa - Wikipedia [en.wikipedia.org]
- 5. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. neurology.org [neurology.org]
- 9. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term results of carbidopa/levodopa enteral suspension across the day in advanced Parkinson’s disease: Post-hoc analyses from a large 54-week trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of dl-Carbidopa and Other Decarboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the management of Parkinson's disease, the combination of Levodopa with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor is a cornerstone of therapy. This approach enhances the central nervous system bioavailability of Levodopa, thereby increasing dopamine levels in the brain while mitigating peripheral side effects. The two most widely utilized AADC inhibitors are dl-Carbidopa and Benserazide. This guide provides a detailed comparative analysis of these two compounds, drawing upon experimental data from preclinical and clinical studies to inform researchers and drug development professionals.
Mechanism of Action
Both this compound and Benserazide are peripheral AADC inhibitors. They function by blocking the conversion of Levodopa to dopamine in the peripheral tissues.[1] Crucially, neither of these inhibitors readily crosses the blood-brain barrier, which allows for the selective inhibition of AADC outside of the central nervous system.[1] This targeted action leads to a higher concentration of Levodopa reaching the brain, where it can be converted to dopamine to alleviate the motor symptoms of Parkinson's disease. By preventing the peripheral formation of dopamine, these inhibitors also reduce the incidence of side effects such as nausea, vomiting, and cardiac arrhythmias.[2]
Comparative Efficacy and Potency
Experimental evidence suggests a significant difference in the inhibitory potency of Benserazide and this compound.
Table 1: Comparative Potency of Decarboxylase Inhibitors
| Parameter | This compound | Benserazide | Reference(s) |
| Relative Potency (AADC Inhibition) | - | ~10 times more potent than Carbidopa | [3] |
| In Vitro Hepatic MAO-A Inhibition (IC50) | 10-50 µM | 10-50 µM | [4][5] |
| In Vitro Hepatic MAO-B Inhibition (IC50) | 10-50 µM | 10-50 µM | [4][5] |
MAO: Monoamine Oxidase
Benserazide has been shown to be approximately 10 times more potent than Carbidopa as an inhibitor of peripheral AADC in both animal and human studies.[3] While the primary target is AADC, in vitro studies have also shown that both inhibitors can potently inhibit hepatic monoamine oxidase (MAO) A and B, with IC50 values in the range of 10-50 µM.[4][5]
Pharmacokinetic Profile of Levodopa in Combination
The choice of decarboxylase inhibitor can influence the pharmacokinetic profile of co-administered Levodopa.
Table 2: Comparative Pharmacokinetics of Levodopa with this compound or Benserazide in Healthy Volunteers
| Parameter | Levodopa/dl-Carbidopa | Levodopa/Benserazide | Reference(s) |
| Levodopa Cmax | Lower | Significantly Higher | [6] |
| Levodopa Tmax | Slower | Faster | [6] |
| Levodopa Plasma Half-life | Longer | Shorter | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Studies in healthy volunteers have demonstrated that the combination of Levodopa with Benserazide results in a higher and earlier peak plasma concentration of Levodopa, but also a more rapid decline, compared to the combination with Carbidopa.[6]
Clinical Outcomes and Side Effect Profiles
While both combinations are effective in managing Parkinson's symptoms, there are notable differences in their side effect profiles, particularly concerning gastrointestinal issues and long-term motor complications.
Table 3: Comparative Clinical Outcomes and Side Effects
| Outcome/Side Effect | Levodopa/dl-Carbidopa | Levodopa/Benserazide | Reference(s) |
| Therapeutic Efficacy | No significant difference | No significant difference | [7] |
| Nausea and Vomiting | Occurred significantly more often | Occurred less frequently | [1] |
| Motor Fluctuations ("Wearing-off") | Longer duration to emergence (5.0 ± 1.4 years) | Shorter duration to emergence (3.1 ± 1.2 years) | [8] |
| Dyskinesia (Reporting Odds Ratio) | 13.81 (95% CI: 13.02-14.65) | 16.5 (95% CI: 14.76-18.45) | [9] |
| "On-Off" Phenomenon (Reporting Odds Ratio) | 67.5 (95% CI: 59.46-76.63) | 170.74 (95% CI: 145.03-201.01) | [9] |
A blind randomized crossover trial found no significant difference in the therapeutic effects of the two combinations on parkinsonian symptoms.[7] However, the same study reported that nausea and vomiting occurred significantly more often with the Levodopa/Carbidopa combination.[1] A retrospective cohort study suggested that treatment with Levodopa/Carbidopa (1:10 ratio) was associated with a significantly longer time to the emergence of motor fluctuations compared to Levodopa/Benserazide (1:4 ratio).[8] Analysis of the FDA Adverse Event Reporting System (FAERS) database indicated that Benserazide was associated with a higher reporting odds ratio for dyskinesia and the "on-off" phenomenon, while Carbidopa was linked to a higher risk of "wearing-off".[9]
Experimental Protocols
In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
Objective: To determine and compare the in vitro potency of this compound and Benserazide in inhibiting AADC activity.
Principle: This assay measures the amount of dopamine produced from the substrate L-DOPA by the AADC enzyme in the presence of varying concentrations of the inhibitors. The dopamine product is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Materials:
-
Recombinant human AADC enzyme
-
L-DOPA (substrate)
-
This compound and Benserazide hydrochloride (inhibitors)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 7.2)
-
Acetonitrile (for reaction termination)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Benserazide in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of L-DOPA in the phosphate buffer.
-
Prepare a working solution of AADC enzyme in the phosphate buffer containing PLP.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the AADC enzyme solution.
-
Add serial dilutions of the inhibitor stock solutions (this compound or Benserazide) to the respective tubes. Include a vehicle control (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-DOPA substrate to all tubes.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as acetonitrile.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Quantification of Dopamine:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the concentration of dopamine produced.
-
-
Data Analysis:
-
Calculate the percentage of AADC inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Caption: Mechanism of peripheral AADC inhibition.
Caption: Workflow for AADC inhibition assay.
References
- 1. Levodopa with benserazide or carbidopa in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined use of benserazide and carbidopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of levodopa with carbidopa or benserazide in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship between the distinct ratios of benserazide and carbidopa to levodopa and motor complications in Parkinson's disease: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
A Comparative Guide to Validated HPLC Methods for the Quantification of dl-Carbidopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of dl-Carbidopa. Carbidopa, an aromatic-L-amino-acid decarboxylase inhibitor, is a crucial component in the management of Parkinson's disease, where it is co-administered with Levodopa to prevent its peripheral metabolism. Accurate and precise quantification of Carbidopa in bulk drug, pharmaceutical formulations, and biological matrices is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.
This document outlines the experimental protocols of three distinct HPLC methods and presents a comparative summary of their validation parameters to aid researchers in selecting the most suitable method for their specific analytical needs.
Experimental Protocols
Detailed methodologies for three validated HPLC methods for this compound quantification are presented below. These methods have been selected to showcase a range of chromatographic conditions and detector technologies.
Method 1: Isocratic HPLC-UV for Pharmaceutical Dosage Forms
This method is a robust and straightforward approach for the simultaneous determination of Levodopa and Carbidopa in tablet formulations.[1]
-
Stationary Phase: C18 column (250 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile (95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35.0 °C.[7]
-
Sample Preparation: A portion of finely powdered tablets equivalent to 10 mg of Carbidopa is transferred to a 100-mL volumetric flask with about 50 mL of 0.05 N hydrochloric acid. The mixture is agitated for 20 minutes, and then methanol is added to the volume, mixed, and filtered or centrifuged.[3]
Method 2: Gradient HPLC-UV for Complex Matrices
This gradient method is designed for the simultaneous quantification of Levodopa, Carbidopa, Benserazide, and Entacapone, making it suitable for complex sample matrices and drug release studies.[7][8]
-
Stationary Phase: Endcapped LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) with a LiChrospher 100 RP-18 precolumn (4 x 4 mm, 5 µm).[7]
-
Mobile Phase: Gradient elution (details not specified in the provided search results).
-
Flow Rate: 1.50 mL/min.[7]
-
Injection Volume: 30 µL.[7]
-
Detection: UV detection at 280 nm and 210 nm.[7]
-
Column Temperature: 35.0 °C.[7]
-
Sample Preparation: The method is validated for samples from drug release experiments in compendial and biorelevant media.[7]
Method 3: HPLC-MS/MS for Bioanalytical Applications
For high sensitivity and selectivity in biological matrices such as plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.[9] This method often involves sample clean-up procedures like protein precipitation or solid-phase extraction.[9]
-
Stationary Phase: ACE C18 (50 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: 0.2% formic acid and acetonitrile (90:10, v/v).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: Not specified.
-
Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[9]
-
MRM Transition: m/z 227.2 → m/z 181.0 for Carbidopa.[9]
-
Sample Preparation (Protein Precipitation): To 200 µL of plasma, 50 µL of an internal standard solution is added. Protein precipitation is then performed by adding 240 µL of 0.4 M perchloric acid. The mixture is vortexed and centrifuged, and the supernatant is injected into the HPLC-MS/MS system.[9]
Data Presentation: Comparison of HPLC Method Validation Parameters
The following table summarizes the key performance parameters of the described HPLC methods for this compound quantification, providing a clear comparison of their linearity, sensitivity, accuracy, and precision.
| Validation Parameter | Method 1: Isocratic HPLC-UV | Method 2: Gradient HPLC-UV | Method 3: HPLC-MS/MS |
| Linearity (Concentration Range) | 2.5 - 25.0 µg/mL | 0.69 - 69.4 µg/mL[8] | Not explicitly stated, but high sensitivity is implied for bioanalysis.[9] |
| Correlation Coefficient (R²) | > 0.999[2] | > 0.999[7][8] | Not explicitly stated, but expected to be > 0.99 |
| Limit of Detection (LOD) | 1.31 µg/mL[1] | Determined based on a signal-to-noise ratio of 3:1.[8] | Significantly lower than HPLC-UV methods, essential for bioanalysis. |
| Limit of Quantification (LOQ) | 3.96 µg/mL[6][1] | The lowest concentration of the working range (e.g., 1.25% of label claim).[8] | Appropriate for therapeutic drug monitoring and pharmacokinetic studies. |
| Accuracy (% Recovery) | 99.55%[6][1] | Within specified limits.[7] | 96.8 ± 1.7%[10] |
| Precision (% RSD) | < 2%[2] | Within specified limits.[7] | Not explicitly stated, but high precision is a hallmark of the method. |
Mandatory Visualization
The following diagrams illustrate the general workflow for HPLC method validation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. uspbpep.com [uspbpep.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. uspnf.com [uspnf.com]
- 6. Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in … [ouci.dntb.gov.ua]
- 7. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative analysis of levodopa, carbidopa and methyldopa in human plasma samples using HPLC-DAD combined with second-order calibration based on alternating trilinear decomposition algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Carbidopa/Levodopa Formulations in Clinical Trials
For researchers and drug development professionals navigating the landscape of Parkinson's disease therapeutics, understanding the nuances of different DL-Carbidopa/Levodopa formulations is critical. This guide provides an objective comparison of key formulations based on data from clinical trials, focusing on pharmacokinetic profiles, efficacy, and safety.
Pharmacokinetic and Efficacy Data Summary
The following tables summarize quantitative data from clinical trials comparing various carbidopa/levodopa formulations.
Table 1: Pharmacokinetic Properties of Oral Carbidopa/Levodopa Formulations
| Formulation | Time to Peak Concentration (Tmax) | Levodopa Bioavailability (Relative to IR) | Key Pharmacokinetic Characteristics |
| Immediate-Release (IR) | ~1 hour[1][2] | 100% | Rapid onset, but plasma concentrations decline quickly.[1] |
| Controlled-Release (CR) | ~2.3 hours[3] | Similar to IR[3] | Slower onset and less predictable absorption compared to IR. |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | Biphasic: initial peak ~1 hour, sustained levels[2][4] | ~70-83.5%[1][4] | Contains immediate and extended-release beads for rapid onset and prolonged duration. Plasma concentrations are sustained above 50% of Cmax for about 4 hours, compared to 1.4 hours for IR. |
| ER Tablets (IPX203) | Not explicitly stated, but designed for longer duration than IR. | Not explicitly stated. | Designed to maintain therapeutic concentrations for a longer duration than IR formulations.[1] |
| + Entacapone (Stalevo®) | ~1.5 hours[2] | ~58.8% (for levodopa)[1] | Entacapone is a COMT inhibitor that extends the half-life of levodopa. |
| Orally Disintegrating Tablets (ODT) | Faster Tmax compared to IR tablets. | Similar to IR. | Absorbed via the gastrointestinal route, not sublingually.[5] |
| Accordion Pill® (AP-CD/LD) | Not explicitly stated, designed for gastric retention. | Not explicitly stated. | Gastric-retentive formulation for continuous release and absorption in the upper GI tract.[6] |
Table 2: Efficacy in Reducing "Off" Time and Increasing "On" Time
| Formulation | Key Clinical Trial(s) | Reduction in "Off" Time | Increase in "Good On" Time |
| Immediate-Release (IR) | Comparator in various trials | Baseline for comparison | Baseline for comparison |
| Controlled-Release (CR) | Multicenter 5-Year Study | No significant difference compared to IR over 5 years.[7] | - |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | ADVANCE-PD, APEX-PD | Significantly greater reduction compared to IR (-1.17 hours).[8] | Significantly improved compared to IR. |
| ER Tablets (IPX203) | RISE-PD | Significantly greater reduction compared to IR (-0.48 hours).[1] | Statistically significant improvement compared to IR (0.53 hours).[1] |
| + Entacapone (Stalevo®) | European Phase IIIb | Reduction in fluctuations in over 80% of patients.[9] | - |
| Intestinal Gel (Duopa®) | DUOGLOBE | Sustained and consistent improvements over two years.[10] | - |
| Inhaled Levodopa (Inbrija®) | SPAN-PD | Used for "on-demand" treatment of OFF periods. | Improvement in motor symptoms seen as early as 10 minutes.[11] |
| Accordion Pill® (AP-CD/LD) | Phase II | Reduced daily OFF time.[6] | Improved total ON time and good ON time compared to IR.[6] |
Table 3: Common Adverse Events
| Formulation | Common Adverse Events |
| Immediate-Release (IR) | Nausea, dizziness, headache, dyskinesia with long-term use. |
| Controlled-Release (CR) | Similar to IR. Nausea was the most common drug-related effect (20% of patients).[7] |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | Nausea, insomnia, falls, dyskinesia.[12][13] |
| ER Tablets (IPX203) | Nausea, falls, urinary tract infections.[1] |
| + Entacapone (Stalevo®) | Nausea, dizziness, somnolence, worsening of existing dyskinesia.[14] |
| Inhaled Levodopa (Inbrija®) | Cough, upper respiratory tract infection, nausea, discolored sputum.[15] |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
ADVANCE-PD (IPX066/Rytary®)
-
Objective: To assess the efficacy and safety of extended-release carbidopa-levodopa (IPX066) compared to immediate-release (IR) carbidopa-levodopa in Parkinson's disease patients with motor fluctuations.[12]
-
Study Design: A phase 3, randomized, double-blind, double-dummy study conducted at 68 centers in North America and Europe.[12]
-
Patient Population: Patients with Parkinson's disease experiencing at least 2.5 hours of "off-time" per day.[12]
-
Procedure: The trial included a 3-week open-label IR dose adjustment period, followed by a 6-week open-label conversion to IPX066. Patients were then randomized to 13 weeks of double-blind treatment with either IPX066 or IR carbidopa-levodopa with matching placebos.[12]
-
Primary Endpoint: The primary efficacy measure was the change in "off-time" as a percentage of waking hours.[12]
RISE-PD (IPX203)
-
Objective: To evaluate the efficacy and safety of IPX203 versus immediate-release carbidopa-levodopa (IR CD-LD) in Parkinson's disease patients with motor fluctuations.[1]
-
Study Design: A 20-week, randomized, double-blind, double-dummy, active-controlled, phase 3 clinical trial conducted at 105 centers in the US and Europe.[16][17]
-
Patient Population: Patients with Parkinson's disease taking at least 400 mg of levodopa daily and experiencing an average of 2.5 hours or more of daily "off-time".[16][17]
-
Procedure: The study involved a 3-week open-label IR CD-LD dose adjustment, a 4-week open-label conversion to IPX203, and a 13-week double-blind maintenance phase where patients were randomized to either IPX203 or IR CD-LD.[1][16]
-
Primary Endpoint: The mean change in daily "good on-time" (on-time without troublesome dyskinesia) from baseline.[16]
Sinemet CR Multicenter Trial
-
Objective: To compare controlled-release carbidopa/levodopa (Sinemet CR) with standard immediate-release Sinemet in patients with advanced Parkinson's disease and motor fluctuations.[18]
-
Study Design: A multicenter, double-blind, placebo-controlled trial.[6][18]
-
Patient Population: 202 patients with advanced Parkinson's disease experiencing motor response fluctuations.[18]
-
Primary Endpoint: Reduction in daily "off" time.[18]
Visualizations
Signaling Pathway of Levodopa
Caption: Levodopa metabolism and its mechanism of action in the brain.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow of a randomized controlled clinical trial.
References
- 1. neurology.org [neurology.org]
- 2. IPX066: a novel carbidopa-levodopa extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International (NL-UK) double-blind study of Sinemet CR and standard Sinemet (25/100) in 170 patients with fluctuating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with Extended-Release Carbidopa–Levodopa (IPX066) in Early and Advanced Parkinson’s Disease: A 9-Month Open-Label Extension Trial | springermedizin.de [springermedizin.de]
- 5. neurology.org [neurology.org]
- 6. Sinemet CR in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro–In Vivo Comparison of Two Levodopa Dry Powder Products for Inhalation: A Randomized Trial Comparing Inbrija and Levodopa Cyclops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open multicenter trial of Sinemet CR in levodopa-naive Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of end-of-dose wearing-off in parkinson's disease: stalevo (levodopa/carbidopa/entacapone) and levodopa/DDCI given in combination with Comtess/Comtan (entacapone) provide equivalent improvements in symptom control superior to that of traditional levodopa/DDCI treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. Learn About INBRIJA® | INBRIJA® (levodopa inhalation powder) [inbrija.com]
- 12. Extended-release carbidopa-levodopa (IPX066) compared with immediate-release carbidopa-levodopa in patients with Parkinson's disease and motor fluctuations: a phase 3 randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.lih.lu [researchportal.lih.lu]
- 14. An open-label evaluation of the tolerability and safety of Stalevo (carbidopa, levodopa and entacapone) in Parkinson's disease patients experiencing wearing-off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inbrija.com [inbrija.com]
- 16. researchgate.net [researchgate.net]
- 17. IPX203 vs Immediate-Release Carbidopa-Levodopa for the Treatment of Motor Fluctuations in Parkinson Disease: The RISE-PD Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multicenter controlled study of Sinemet CR vs Sinemet (25/100) in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Immediate-Release vs. Extended-Release dl-Carbidopa Effects for Parkinson's Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of immediate-release (IR) and extended-release (ER) formulations of carbidopa-levodopa, the cornerstone therapy for Parkinson's disease. The following sections present a detailed analysis supported by experimental data to inform research and drug development in this area.
Pharmacokinetic Profile: A Tale of Two Releases
The fundamental difference between immediate-release and extended-release carbidopa-levodopa lies in their pharmacokinetic profiles, which significantly impacts clinical outcomes. Extended-release formulations are designed to provide more stable plasma levodopa concentrations, aiming to reduce the motor fluctuations often seen with immediate-release products.[1][2]
A key pharmacokinetic study in healthy subjects compared a novel extended-release formulation (IPX066) with immediate-release carbidopa-levodopa.[1][3] The ER formulation demonstrated a rapid initial absorption of levodopa, similar to the IR formulation, but maintained therapeutic plasma concentrations for a longer duration.[1][3] While the peak concentration (Cmax) of levodopa from the ER formulation was lower than that of the IR formulation, the total drug exposure (AUC) was comparable, indicating similar bioavailability.[1][4]
Table 1: Comparative Pharmacokinetics of Levodopa in Immediate-Release (IR) vs. Extended-Release (ER) Formulations
| Parameter | Immediate-Release (IR) Carbidopa-Levodopa | Extended-Release (ER) Carbidopa-Levodopa (IPX066) |
| Time to Peak Concentration (Tmax) | ~1 hour[1][3] | Biphasic: Initial rapid absorption followed by sustained levels[1] |
| Peak Plasma Concentration (Cmax) | Higher, leading to pulsatile stimulation[1][4] | Lower, resulting in more stable plasma levels[1][4] |
| Area Under the Curve (AUC) | Comparable to ER formulations[4] | Comparable to IR formulations[4] |
| Plasma Half-life (t½) | Short, contributing to "wearing-off" | Functionally extended due to prolonged absorption |
| Bioavailability | Reference | High, comparable to IR[1][3] |
Clinical Efficacy: Translating Pharmacokinetics to Patient Outcomes
The distinct pharmacokinetic profiles of IR and ER formulations translate into significant differences in clinical efficacy, particularly in managing motor fluctuations in patients with Parkinson's disease.
"On-Off" Time and Dyskinesia
Clinical trials have consistently demonstrated that ER formulations of carbidopa-levodopa can reduce "off" time, the periods when Parkinson's symptoms re-emerge between doses.[5][6][7] The RISE-PD trial, a phase 3 study, found that an extended-release formulation (IPX203) significantly improved daily "good on" time (on-time without troublesome dyskinesia) compared to immediate-release carbidopa-levodopa.[5][8] Patients treated with the ER formulation also experienced a reduction in the total daily "off" time.[5][8]
Furthermore, the more stable levodopa levels provided by ER formulations may help in reducing the incidence and severity of dyskinesia, which are involuntary movements that can be a complication of long-term levodopa therapy.[9]
Table 2: Clinical Outcomes in Patients with Parkinson's Disease Treated with Immediate-Release (IR) vs. Extended-Release (ER) Carbidopa-Levodopa
| Clinical Outcome | Immediate-Release (IR) Carbidopa-Levodopa | Extended-Release (ER) Carbidopa-Levodopa (IPX203) |
| Mean Change in "Good On" Time | Baseline | Statistically significant improvement from baseline[5][8] |
| Mean Change in "Off" Time | Baseline | Statistically significant reduction from baseline[5][6][7] |
| Dosing Frequency | Higher (e.g., mean of 5 times per day in RISE-PD)[5] | Lower (e.g., mean of 3 times per day in RISE-PD)[5] |
| Dyskinesia | Higher incidence and severity with long-term use | Potential for reduced incidence and severity[9] |
Experimental Protocols
Pharmacokinetic Study Protocol (Based on Hsu et al., 2015)
-
Study Design: A randomized, single-dose, open-label, four-period, four-treatment, crossover study.[1][3]
-
Interventions: Single oral doses of immediate-release carbidopa-levodopa and extended-release carbidopa-levodopa (IPX066).[1][3]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to measure plasma concentrations of levodopa and carbidopa.[1]
-
Analytical Method: Plasma concentrations of levodopa and carbidopa were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.[1]
Clinical Efficacy Trial Protocol (Based on the RISE-PD Trial - NCT03670953)
-
Study Design: A 20-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, phase 3 clinical trial.[5][8][10]
-
Participants: Patients with Parkinson's disease experiencing motor fluctuations, with at least 2.5 hours of "off" time per day.[5][8][10]
-
Interventions:
-
Primary Efficacy Endpoint: The mean change in daily "good on" time from baseline to the end of the double-blind treatment period, as assessed by a patient-completed diary.[5][8]
-
Secondary Efficacy Endpoints: Included the change in daily "off" time and the Investigator's and Patient's Global Impression of Change.[11]
-
Safety Assessments: Adverse events were monitored throughout the study.[12]
Visualizing the Mechanisms and Workflows
Dopaminergic Signaling Pathway
The therapeutic effects of levodopa are mediated through its conversion to dopamine in the brain, which then acts on dopamine receptors in the basal ganglia to modulate motor control.[6][13]
Caption: Mechanism of action of carbidopa-levodopa.
Experimental Workflow for a Pharmacokinetic Study
A typical experimental workflow for a pharmacokinetic study comparing IR and ER formulations is depicted below.
Caption: Crossover pharmacokinetic study workflow.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet(®)), sustained-release carbidopa-levodopa (Sinemet(®) CR), and carbidopa-levodopa-entacapone (Stalevo(®)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. IPX203 vs Immediate-Release Carbidopa-Levodopa for the Treatment of Motor Fluctuations in Parkinson Disease: The RISE-PD Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended-release carbidopa-levodopa (IPX066) compared with immediate-release carbidopa-levodopa in patients with Parkinson's disease and motor fluctuations: a phase 3 randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of OFF condition in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IPX203 vs Immediate-Release Carbidopa-Levodopa for the Treatment of Motor Fluctuations in Parkinson Disease: The RISE-PD Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion to IPX066 from Standard Levodopa Formulations in Advanced Parkinson's Disease: Experience in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Randomized trial of IPX066, carbidopa/levodopa extended release, in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Dopamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Vitro Models for dl-Carbidopa Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established in vitro models for the preclinical evaluation of dl-Carbidopa, a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor. Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the bioavailability of L-DOPA in the brain for the treatment of Parkinson's disease.[1][2] The selection of an appropriate in vitro model is critical for accurately predicting the efficacy, permeability, and potential drug-drug interactions of this compound formulations.
Key In Vitro Models and Their Applications
The in vitro testing of this compound primarily focuses on two key aspects: its mechanism of action as a DOPA decarboxylase inhibitor and its absorption and transport characteristics. The most relevant models for these evaluations are enzyme inhibition assays and cell-based permeability assays.
DOPA Decarboxylase (DDC) Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of the DOPA decarboxylase enzyme. They are fundamental for screening potential inhibitors and determining their potency.
Alternatives:
-
Purified Enzyme Assays: Utilize purified recombinant human DDC to assess the direct interaction between the inhibitor and the enzyme.[3][4]
-
Cell Lysate Assays: Employ cell lysates containing DDC, which can provide a more physiologically relevant environment but may have interferences from other cellular components.
Caco-2 Cell Permeability Assays
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs.[5][6] When cultured, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[6] This model is crucial for evaluating the intestinal permeability of orally administered drugs like this compound.
Alternatives:
-
MDCK (Madin-Darby Canine Kidney) Cells: Another popular cell line for permeability studies, often transfected to express specific human transporters.
-
Primary Human Intestinal Cells: Offer the highest physiological relevance but are limited by availability, variability, and cost.
Data Presentation
The following tables summarize key quantitative data for comparing the performance of these in vitro models in the context of this compound testing.
Table 1: Comparison of DOPA Decarboxylase Inhibition Assays
| Parameter | Purified Enzyme Assay | Cell Lysate Assay | Reference Compound (this compound) Performance |
| Endpoint | IC50, Ki | IC50 | IC50 values in the low micromolar to nanomolar range have been reported.[7] |
| Throughput | High | Medium to High | Amenable to high-throughput screening. |
| Physiological Relevance | Low | Medium | Provides a more complex biological matrix. |
| Interference | Low | High (potential for non-specific binding) | Cleaner signal-to-noise ratio. |
| Cost | High (for purified enzyme) | Low to Medium | Readily available cell lines. |
| Reproducibility | High | Medium | Can be influenced by cell passage number and culture conditions. |
Table 2: Comparison of Caco-2 Permeability Assays for this compound
| Parameter | Caco-2 Wild-Type | Caco-2 with Transporter Knockout/Overexpression | Reference Compound (this compound) Performance |
| Endpoint | Apparent Permeability Coefficient (Papp) | Papp, Efflux Ratio | Papp values are used to classify compounds as having low, medium, or high permeability. Specific Papp values for this compound would need to be determined experimentally. |
| Transport Mechanism | Passive diffusion and active transport | Elucidation of specific transporter involvement (e.g., MRP2)[8] | Can identify if this compound is a substrate for efflux or uptake transporters.[9] |
| Predictive Power | Good correlation with human in vivo absorption for many drugs.[5] | Higher precision in predicting drug-drug interactions. | Established as a reliable model by regulatory agencies.[9] |
| Complexity | Medium | High | Requires genetic engineering of cell lines. |
| Cost | Medium | High | Custom cell lines can be expensive. |
| TEER Monitoring | Essential to ensure monolayer integrity.[6] | Essential | Transepithelial electrical resistance (TEER) values should be monitored. |
Experimental Protocols
Protocol 1: DOPA Decarboxylase (DDC) Inhibition Assay (Purified Enzyme)
-
Reagents: Purified recombinant human DDC enzyme, L-DOPA (substrate), Pyridoxal-5-phosphate (PLP, cofactor), this compound (or test compound), reaction buffer (e.g., potassium phosphate buffer, pH 7.2).
-
Procedure:
-
Pre-incubate the DDC enzyme with varying concentrations of this compound and PLP in the reaction buffer.
-
Initiate the enzymatic reaction by adding L-DOPA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Measure the amount of dopamine produced using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10][11]
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a high density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Optionally, perform a Lucifer yellow permeability assay to confirm tight junction integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing this compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Replace the collected volume with fresh transport buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV or LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for DDC enzyme inhibition assay.
Caption: Workflow for Caco-2 permeability assay.
References
- 1. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel inhibitors of human DOPA decarboxylase extracted from Euonymus glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification by Virtual Screening and In Vitro Testing of Human DOPA Decarboxylase Inhibitors | PLOS One [journals.plos.org]
- 8. A Caco-2 cell based screening method for compounds interacting with MRP2 efflux protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 薬物吸収がより予測的な Caco-2 腸管薬物トランスポーターモデル [sigmaaldrich.com]
- 10. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Carbidopa-Levodopa Formulations
For Researchers, Scientists, and Drug Development Professionals
Carbidopa is a peripheral aromatic L-amino acid decarboxylase (DDC) inhibitor that does not cross the blood-brain barrier.[1][2] It is co-administered with levodopa (L-DOPA) to prevent the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the central nervous system.[1][2] This combination allows for a significant reduction in the required levodopa dose, minimizing peripheral side effects such as nausea and vomiting.[1][3] The pharmacokinetics of carbidopa and levodopa are intricately linked, and the formulation of their combination significantly impacts the plasma concentration profiles of both compounds.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for carbidopa and levodopa across various formulations, providing a basis for comparison.
| Formulation | Analyte | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | AUC (Area Under the Curve) | t1/2 (Half-life) | Bioavailability |
| Immediate-Release (IR) CD-LD | Levodopa | Higher than CR and ER formulations[4] | ~1 hour[4] | Lower than ER formulations[4] | ~1.5 - 1.9 hours[1][4] | High[5] |
| Carbidopa | Dose-dependent increase (10-300mg)[6][7] | Not specified | Dose-dependent increase (10-300mg)[6][7] | Tended to be longer at higher doses[6][7] | ~99% relative to concomitant administration[3] | |
| Sustained-Release (CR) CD-LD (Sinemet® CR) | Levodopa | Lower than IR and ER formulations[4][8] | ~1.5 hours[4] | Lower than a new multiparticulate matrix formulation[8] | Longer than IR formulation[8] | Slower absorption rate[6][7] |
| Carbidopa | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Extended-Release (ER) CD-LD (IPX066/Rytary®) | Levodopa | Higher than IR and CR formulations[4] | ~4.5 hours[4] | Significantly higher than other oral products[4] | ~1.6 - 1.9 hours[4] | 83.5% relative to IR CD-LD[4] |
| Carbidopa | Not specified | Not specified | Not specified | Not specified | Not specified | |
| CD-LD-Entacapone (Stalevo®) | Levodopa | Higher than CR, lower than ER formulation[4] | ~1.5 hours[4] | Higher than LC alone[9] | ~1.6 - 1.9 hours[4] | Increased due to COMT inhibition |
| Carbidopa | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Levodopa-Carbidopa Intestinal Gel (LCIG) | Levodopa | Lower variability compared to oral IR[10][11] | Continuous infusion maintains steady state | Higher than oral IR[11] | ~1.5 hours[5] | 88% (absolute)[5] |
| Carbidopa | Lower variability compared to oral IR[10][11] | Continuous infusion maintains steady state | Higher than oral IR[11] | ~1.9 - 2.0 hours[12] | Not specified |
Experimental Protocols
The data presented above are derived from various clinical studies. The methodologies employed in these key studies are summarized below to provide context for the presented data.
Study 1: Comparison of Oral Extended-Release, Immediate-Release, Sustained-Release, and CD-LD-Entacapone Formulations
-
Objective: To compare the single-dose pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release, sustained-release, and carbidopa-levodopa-entacapone formulations.[4]
-
Subjects: Healthy adult volunteers.[4]
-
Study Design: An open-label, randomized, two-period, active-controlled, crossover study.[9]
-
Dosing: Single oral doses of the different formulations were administered.[4]
-
Sampling: Plasma samples were collected at predefined time points to measure levodopa and carbidopa concentrations.[6]
-
Analytical Method: Plasma concentrations of levodopa and its metabolites were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.[8]
Study 2: Pharmacokinetics of Levodopa-Carbidopa Intestinal Gel (LCIG)
-
Objective: To characterize the pharmacokinetic profile of levodopa and carbidopa during continuous jejunal infusion of LCIG in patients with advanced Parkinson's disease.[5]
-
Subjects: Patients with advanced Parkinson's disease.[5]
-
Study Design: An open-label study involving continuous 16-hour jejunal infusion of LCIG.[5]
-
Dosing: The total daily dose of LCIG was administered as a morning dose, a continuous maintenance dose, and extra doses as needed.[5]
-
Sampling: Whole blood samples were collected at various time points during and after the infusion.[5]
-
Analytical Method: Plasma concentrations of levodopa, carbidopa, and 3-O-methyldopa were determined using validated analytical methods.[5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated using non-compartmental analysis.[5]
Visualizations
Metabolic Pathway of Levodopa and the Role of Carbidopa
The following diagram illustrates the metabolic pathway of levodopa and the mechanism of action of carbidopa in preventing its peripheral degradation.
Caption: Levodopa metabolism and the inhibitory action of Carbidopa.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines a typical workflow for a clinical pharmacokinetic study of carbidopa-levodopa formulations.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. Carbidopa; Levodopa | C19H25N3O8 | CID 441193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - CARBIDOPA AND LEVODOPA tablet [dailymed.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 7. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of pharmacokinetic profile of levodopa throughout the day between levodopa/carbidopa/entacapone and levodopa/carbidopa when administered four or five times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levodopa-Carbidopa Intestinal Gel Pharmacokinetics: Lower Variability than Oral Levodopa-Carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levodopa-carbidopa intestinal gel high concentration formulation is clinically bioequivalent to commercial formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Neuroprotective Effects of dl-Carbidopa: A Comparative Guide for Researchers
An Objective Evaluation of dl-Carbidopa's Potential Neuroprotective Properties Independent of Levodopa
Introduction
This compound, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in combination with Levodopa to enhance its central bioavailability and mitigate peripheral side effects.[1][2] While its role as an adjunct to Levodopa is well-established, emerging preclinical evidence suggests that this compound may possess intrinsic neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective effects of this compound versus a placebo, focusing on its independent mechanisms of action related to antioxidant and anti-inflammatory pathways. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Quantitative Data Summary: In Vitro Neuroprotective Effects of Carbidopa
The following tables summarize key quantitative data from in vitro studies investigating the direct effects of Carbidopa on neuronal and immune cells. It is important to note that direct, placebo-controlled in vivo studies assessing the neuroprotective effects of this compound monotherapy are currently limited in the scientific literature.
Table 1: Antioxidant and Cytoprotective Effects of Carbidopa
| Experimental Model | Treatment | Endpoint Measured | Key Findings | Reference |
| Human Neuroblastoma Cells (SH-SY5Y) | Carbidopa + Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species (ROS) Production & DNA Damage | Carbidopa effectively reduces the damage caused by reactive oxygen intermediates, both alone and in combination with L-Dopa.[3] | [3] |
| Human Peripheral Blood Lymphocytes | Carbidopa + Hydrogen Peroxide (H₂O₂) | DNA Damage (Comet Assay) | Carbidopa demonstrates an ability to protect DNA against oxidative-induced damage.[4] | [4] |
| Human Peripheral Blood Lymphocytes | Carbidopa | Total Antioxidant Status (TAS) | Carbidopa exhibits direct scavenging activity of free radicals.[4] | [4] |
Table 2: Anti-inflammatory Effects of Carbidopa
| Experimental Model | Treatment | Endpoint Measured | Key Findings | Reference |
| In Vitro Activated Mouse T-cells | Carbidopa | T-cell Proliferation (CFSE dilution) & Cytokine Production (IFN-γ, IL-17a) | Carbidopa strongly inhibits T-cell activation and proliferation in a dose-dependent manner.[5] | [5] |
| In Vivo Mouse Model of Autoimmunity (EAE) | Carbidopa | Clinical Score of Disease Severity & CNS Infiltrating T-cells | Carbidopa treatment mitigates the severity of experimental autoimmune encephalomyelitis and reduces the number of pro-inflammatory T-cells in the central nervous system.[1][5] | [1][5] |
Experimental Protocols
Assessment of Antioxidant and DNA Protective Effects (Comet Assay)
This protocol outlines the single-cell gel electrophoresis (comet) assay used to measure DNA damage in cells treated with Carbidopa and an oxidative stressor.[6][7]
Objective: To quantify the protective effect of Carbidopa against H₂O₂-induced DNA damage in neuronal or lymphoid cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human neuroblastoma cells (SH-SY5Y) or peripheral blood lymphocytes to the desired confluency.
-
Pre-incubate a subset of cells with varying concentrations of this compound for a specified period.
-
Expose the cells (with and without Carbidopa pre-treatment) to a neurotoxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative DNA damage. A control group receives no H₂O₂ or Carbidopa.
-
-
Cell Harvesting and Embedding:
-
Harvest the cells and resuspend them in a low-melting-point agarose solution.
-
Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. A reduction in comet tail parameters in the Carbidopa-treated group compared to the H₂O₂-only group indicates a protective effect.
-
Assessment of Anti-inflammatory Effects (T-cell Activation Assay)
This protocol describes the in vitro method to evaluate the inhibitory effect of Carbidopa on T-lymphocyte activation.[5][8]
Objective: To determine the impact of this compound on T-cell proliferation and pro-inflammatory cytokine production.
Methodology:
-
T-cell Isolation:
-
Isolate CD4+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
-
T-cell Activation and Treatment:
-
Plate the isolated T-cells in culture wells pre-coated with anti-CD3 antibodies to stimulate T-cell activation.
-
Add varying concentrations of this compound to the wells. A control group receives no Carbidopa.
-
-
Proliferation Assay (CFSE Staining):
-
Prior to plating, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
After a defined incubation period, harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell proliferation. The inhibition of proliferation by Carbidopa will be reflected by a higher proportion of cells with high CFSE intensity compared to the untreated activated cells.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatants after the incubation period.
-
Measure the concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-17a (IL-17a), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. A reduction in cytokine levels in the Carbidopa-treated groups indicates an anti-inflammatory effect.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective mechanisms of this compound.
Caption: Workflow for assessing Carbidopa's antioxidant effects.
Conclusion
The available preclinical data, primarily from in vitro studies, suggests that this compound may exert neuroprotective effects through direct antioxidant and anti-inflammatory mechanisms, independent of its well-known role in Levodopa potentiation. Specifically, Carbidopa has been shown to reduce oxidative stress-induced DNA damage in neuronal cells and inhibit the activation and pro-inflammatory cytokine production of T-cells.
However, the current body of evidence is limited by the lack of placebo-controlled in vivo studies specifically designed to evaluate the neuroprotective efficacy of this compound monotherapy. Future research, including animal models of neurodegeneration, is warranted to further elucidate the therapeutic potential of this compound as a standalone neuroprotective agent. Such studies would be crucial in determining its translational relevance for the treatment of neurodegenerative diseases. Researchers are encouraged to utilize the experimental protocols detailed in this guide to build upon the existing foundation of knowledge and robustly assess the neuroprotective promise of this compound.
References
- 1. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of L-dopa and carbidopa combined treatments on human catecholaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage profiling in motor neurons: a single-cell analysis by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity | PLOS One [journals.plos.org]
A Comparative Guide: Carbidopa/Levodopa Combination Therapy Versus Levodopa Monotherapy for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combination therapy carbidopa/levodopa against levodopa monotherapy for the treatment of Parkinson's disease. The information presented is supported by experimental data from clinical studies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic approaches.
Executive Summary
The combination of carbidopa and levodopa is a cornerstone in the management of Parkinson's disease, offering significant advantages over levodopa administered alone. Levodopa, a precursor to dopamine, effectively alleviates the motor symptoms of Parkinson's by replenishing depleted dopamine levels in the brain. However, when administered alone, a significant portion of levodopa is converted to dopamine in the peripheral circulation, leading to a higher incidence of gastrointestinal side effects and requiring larger overall doses. Carbidopa, a peripheral dopa-decarboxylase inhibitor, mitigates these issues by preventing the peripheral conversion of levodopa, thereby increasing its bioavailability in the central nervous system. This combination results in improved motor symptom control with a lower dosage of levodopa and a more favorable side-effect profile, although it has been associated with a higher incidence of dyskinesias.
Mechanism of Action: The Synergistic Effect of Carbidopa
The therapeutic efficacy of levodopa in Parkinson's disease is dependent on its ability to cross the blood-brain barrier and be converted to dopamine in the striatum. However, the enzyme dopa-decarboxylase, present in both the peripheral tissues and the brain, metabolizes levodopa. When levodopa is administered without carbidopa, a substantial amount is converted to dopamine peripherally. This peripheral dopamine cannot cross the blood-brain barrier and is responsible for common side effects such as nausea and vomiting.
Carbidopa is an inhibitor of dopa-decarboxylase that does not cross the blood-brain barrier. By inhibiting the peripheral metabolism of levodopa, carbidopa ensures that a larger proportion of the administered levodopa reaches the brain, where it can be converted to dopamine. This synergistic relationship is illustrated in the signaling pathway below.
Efficacy Comparison: Clinical Trial Data
Clinical studies have consistently demonstrated the superior efficacy of carbidopa/levodopa in improving the motor symptoms of Parkinson's disease compared to levodopa alone.
A double-blind study involving 50 patients with Parkinson's disease showed a statistically significant improvement from baseline in total score, rigidity, and tremor after 6 months of treatment only in the group receiving carbidopa/levodopa[1]. Furthermore, 40% of patients on the combination therapy exhibited obvious clinical improvement, defined as a greater than 50% reduction in their total score, a level of improvement not seen with levodopa alone[1]. However, this marked improvement was sustained in only 20% of these patients after two years of treatment[1].
The addition of carbidopa allows for a significant reduction in the required daily dosage of levodopa. One comparative study found that the daily levodopa dosage could be reduced by an average of 77% when administered in combination with carbidopa[2].
| Efficacy Outcome | Carbidopa/Levodopa | Levodopa Alone | Reference |
| Clinical Improvement (>50% reduction in total score) | 40% of patients | Not reported | [1] |
| Sustained Improvement (at 2 years) | 20% of patients | Not reported | [1] |
| Average Levodopa Daily Dose Reduction | 77% | N/A | [2] |
Table 1. Efficacy of Carbidopa/Levodopa vs. Levodopa Alone
Side Effect Profile: A Comparative Analysis
The co-administration of carbidopa with levodopa significantly alters the side effect profile, most notably reducing gastrointestinal adverse events.
In a comparative study, the incidence of nausea, vomiting, and anorexia was more than halved in patients receiving carbidopa/levodopa compared to those on levodopa monotherapy[1]. However, the same study reported a higher incidence of abnormal involuntary movements (dyskinesias) in the combination therapy group[1]. Another study evaluating the cardiovascular effects found no significant difference in the incidence of ventricular arrhythmias or orthostatic hypotension between the two treatment groups[3].
| Adverse Event | Carbidopa/Levodopa | Levodopa Alone | Reference |
| Nausea, Vomiting, and Anorexia | 27% of patients | 56% of patients | [1] |
| Abnormal Involuntary Movements (Dyskinesias) | 77% of patients | 48% of patients | [1] |
| Ventricular Arrhythmias | No significant difference | No significant difference | [3] |
| Orthostatic Hypotension | No significant difference | No significant difference | [3] |
Table 2. Incidence of Side Effects: Carbidopa/Levodopa vs. Levodopa Alone
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from randomized, double-blind clinical trials comparing carbidopa/levodopa to levodopa alone in patients with Parkinson's disease. A general workflow for such a clinical trial is outlined below.
Key Methodological Components of a Representative Study:
A pivotal double-blind study comparing carbidopa/levodopa with levodopa alone involved 50 patients with Parkinson's disease[1].
-
Study Design: Double-blind, randomized, comparative clinical trial.
-
Patient Population: 50 patients diagnosed with Parkinson's disease.
-
Treatment Arms:
-
Carbidopa/Levodopa combination therapy.
-
Levodopa monotherapy.
-
-
Duration: The primary assessment of efficacy was conducted after 6 months, with a longer-term follow-up at 2 years.
-
Outcome Measures:
-
Efficacy: Assessed by changes in a total disability score, as well as specific measures for rigidity and tremor. Clinical improvement was also categorized based on the percentage reduction in the total score.
-
Safety and Tolerability: Monitored through the incidence of adverse events, including nausea, vomiting, anorexia, and abnormal involuntary movements.
-
Conclusion
The addition of carbidopa to levodopa therapy represents a significant advancement in the pharmacological management of Parkinson's disease. The combination therapy offers superior efficacy in controlling motor symptoms at a lower levodopa dosage, coupled with a marked reduction in gastrointestinal side effects. However, the increased incidence of dyskinesias with the combination therapy is a critical consideration in long-term treatment strategies. This guide provides a foundational understanding of the comparative performance of these two treatment regimens, supported by key clinical data and methodological insights, to inform further research and development in the field of neurodegenerative therapeutics.
References
- 1. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative clinical investigation of the therapeutic effect of levodopa alone and in combination with a decarboxylase inhibitor (carbidopa) in cases of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone on the cardiovascular system of patients with parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of dl-Carbidopa
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like dl-Carbidopa is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1][3] In case of a spill, sweep or vacuum the material and collect it in a suitable, labeled container for disposal.[1][4] Avoid actions that could create dust clouds.[1][4]
Regulatory Framework for Pharmaceutical Waste
The disposal of this compound, as with all pharmaceutical waste, is governed by local, state, and national regulations. A key federal regulation in the United States is the Environmental Protection Agency's (EPA) ban on the sewering of hazardous waste pharmaceuticals, which applies to all healthcare facilities.[5][6] Therefore, disposing of this compound down the drain is strictly prohibited.[5][6]
Unused or expired this compound from research and development activities is typically considered a chemical waste and must be managed according to hazardous waste regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] The most appropriate treatment is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Disposal Workflow:
-
Collection:
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.
-
Provide them with accurate information about the waste stream.
-
For end-users in a clinical or household setting, unused medications containing carbidopa should ideally be taken to a drug take-back program.[8] Flushing the medication down the toilet or throwing it in the trash is not recommended.[8]
Visualizing the Disposal Process
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
